3,5-Bis(trifluoromethyl)benzenethiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQWPZIMLLEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333802 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130783-02-7 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)benzenethiol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzenethiol, also known as 3,5-bis(trifluoromethyl)thiophenol, is a fluorinated aromatic thiol that serves as a crucial intermediate in organic synthesis.[1] Its unique electronic properties, stemming from the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable building block in the development of pharmaceuticals, agrochemicals, and materials.[1][2] The trifluoromethyl groups significantly influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate, offering distinct reactivity profiles compared to its non-fluorinated analog. This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound.
Core Properties
The physical and chemical properties of this compound are summarized in the tables below.
Physical Properties
| Property | Value | Reference |
| Appearance | Clear colorless to slightly yellow liquid | [1][3] |
| Molecular Formula | C8H4F6S | [1][4] |
| Molecular Weight | 246.17 g/mol | [1][4] |
| Melting Point | 71 °C | [1][3] |
| Boiling Point | 167 °C (lit.) | [5][6] |
| Density | 1.46 g/mL at 25 °C (lit.) | [5][6] |
| Refractive Index | n20/D 1.442 (lit.) | [1][5] |
| Vapor Pressure | 2.3 mmHg at 25°C | [1][3] |
| Flash Point | 65.6 °C (150.1 °F) - closed cup | [5] |
| Water Solubility | Insoluble in water; soluble in alcohol and ether | [1][3] |
Chemical and Spectroscopic Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 130783-02-7 | [1][4] |
| pKa | 4.90 ± 0.11 (Predicted) | [1] |
| LogP | 4.01290 | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.68 (s, 1H), 7.56 (s, 2H), 3.63 (s, 1H) | |
| ¹³C NMR (101 MHz, CDCl₃) | δ 132.3 (q, J = 33.7 Hz), 131.9, 126.9, 123.1 (q, J = 272.8 Hz), 119.3 (hept, J = 4.0 Hz) | |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -63.26 | |
| IR Spectra | Available through various databases | [4] |
| Mass Spectrometry (GC-MS) | m/z: 246 (M+) | [4][7] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 3,5-bis(trifluoromethyl)chlorobenzene with a sulfur source such as sodium hydrosulfide.
Materials:
-
3,5-bis(trifluoromethyl)chlorobenzene
-
Industrial sodium hydrosulfide
-
Dimethyl sulfoxide (DMSO)
-
Dilute sulfuric acid
-
500-mL three-necked flask
-
Heating and stirring apparatus
-
Steam distillation apparatus
Procedure:
-
In a 500-mL three-necked flask, combine 24.9 g (0.1 mole) of 3,5-bis(trifluoromethyl)chlorobenzene and 28 g (0.5 mole) of industrial sodium hydrosulfide.[7]
-
Add 180 g of dimethyl sulfoxide (DMSO) as the solvent.[7]
-
Heat the mixture to 110°C and stir for 10 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature.[7]
-
Under stirring, gradually add dilute sulfuric acid to acidify the reaction mixture to a pH of 4.[7]
-
Perform steam distillation on the acidified mixture.[7]
-
Collect the distilled product, which should be a slightly light yellow transparent liquid. The expected yield is approximately 19.7 g (80%).[7]
Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show three distinct signals corresponding to the aromatic protons and the thiol proton.
-
¹³C NMR: The carbon NMR will exhibit characteristic signals for the aromatic carbons, with the carbons attached to the trifluoromethyl groups showing quartets due to C-F coupling.
-
¹⁹F NMR: A single peak in the fluorine NMR spectrum confirms the presence of the two equivalent trifluoromethyl groups.
Infrared (IR) Spectroscopy:
-
The IR spectrum will display characteristic absorption bands for the S-H bond (thiol) and the C-F bonds of the trifluoromethyl groups.
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M+) at m/z 246, corresponding to the molecular weight of the compound.[7]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process.
Reactivity Profile
This diagram outlines the key reactive sites of this compound, highlighting its utility in organic synthesis.
Caption: Key reactive sites and typical reactions.
Applications in Drug Development and Research
The unique properties of the 3,5-bis(trifluoromethyl)phenyl motif make this thiol a valuable precursor in medicinal chemistry and materials science.[8][9] The trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] It is used in the synthesis of various bioactive molecules, including substance P (neurokinin-1) receptor antagonists.[8][9] Furthermore, its derivatives are explored in the development of self-assembling monolayers and other advanced materials.[10]
Safety Information
This compound is classified as an irritant.[1] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4][5] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this chemical.[5] It should be stored in a well-ventilated place, sealed in a dry container, and kept away from heat and open flames.[1][10]
References
- 1. This compound|lookchem [lookchem.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C8H4F6S | CID 518690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-ビス(トリフルオロメチル)ベンゼンチオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. alkalisci.com [alkalisci.com]
- 7. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
- 8. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 9. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 10. This compound | 130783-02-7 | TCI AMERICA [tcichemicals.com]
An In-Depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)thiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,5-bis(trifluoromethyl)thiophenol, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The document details four distinct synthetic routes, offering researchers a range of options depending on available starting materials, desired scale, and reaction conditions. Each pathway is presented with detailed experimental protocols, a summary of quantitative data, and a logical workflow diagram.
Pathway 1: Nucleophilic Aromatic Substitution of 3,5-Bis(trifluoromethyl)chlorobenzene
This pathway offers a direct and efficient method for the synthesis of 3,5-bis(trifluoromethyl)thiophenol via the nucleophilic substitution of a chlorine atom with a hydrosulfide group.
Experimental Protocol
A 500 mL three-necked flask is charged with 24.9 grams (0.1 mole) of 3,5-bis(trifluoromethyl)chlorobenzene and 28 grams (0.5 mole) of industrial-grade sodium hydrosulfide. To this mixture, 180 grams of dimethyl sulfoxide (DMSO) is added as the solvent. The reaction mixture is then heated to 110°C and stirred for 10 hours. Upon completion, the mixture is cooled to room temperature. Dilute sulfuric acid is gradually added with continuous stirring to acidify the mixture to a pH of 4. The crude product is then purified by steam distillation, yielding 19.7 grams of a slightly pale yellow, transparent liquid.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3,5-Bis(trifluoromethyl)chlorobenzene | [1] |
| Reagent | Sodium Hydrosulfide | [1] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Reaction Temperature | 110°C | [1] |
| Reaction Time | 10 hours | [1] |
| Yield | 80% | [1] |
| Product Purity | ≥98% | [1] |
| Boiling Point | 63-65°C (15 mm Hg) | [1] |
| Mass Spectrometry (m/z) | 246 (M+) | [1] |
Synthesis Workflow
Caption: Nucleophilic Aromatic Substitution Workflow.
Pathway 2: Leuckart Thiophenol Synthesis from 3,5-Bis(trifluoromethyl)aniline
This classic route utilizes the diazotization of an aniline derivative, followed by reaction with a xanthate salt and subsequent hydrolysis to yield the corresponding thiophenol.
Experimental Protocol
Step 1: Diazotization. In a suitable reaction vessel, 3,5-bis(trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.
Step 2: Xanthate Formation. In a separate vessel, a solution of potassium ethyl xanthate in water is prepared. The cold diazonium salt solution is then added slowly to the potassium ethyl xanthate solution. The reaction mixture is stirred at a low temperature for a period, followed by gentle warming to facilitate the decomposition of the intermediate and formation of the aryl xanthate.
Step 3: Hydrolysis. The resulting aryl xanthate is hydrolyzed by heating with a strong base, such as sodium hydroxide or potassium hydroxide, to yield the sodium or potassium salt of 3,5-bis(trifluoromethyl)thiophenol.
Step 4: Workup. The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final product, 3,5-bis(trifluoromethyl)thiophenol. The product can then be isolated by filtration or extraction and further purified by distillation or crystallization.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3,5-Bis(trifluoromethyl)aniline | General Procedure |
| Key Reagents | Sodium Nitrite, Potassium Ethyl Xanthate, Sodium Hydroxide | General Procedure |
| Intermediate | 3,5-Bis(trifluoromethyl)benzenediazonium salt, S-(3,5-Bis(trifluoromethyl)phenyl) O-ethyl dithiocarbonate | General Procedure |
| Final Product | 3,5-Bis(trifluoromethyl)thiophenol | General Procedure |
Synthesis Workflow
Caption: Leuckart Thiophenol Synthesis Workflow.
Pathway 3: Newman-Kwart Rearrangement from 3,5-Bis(trifluoromethyl)phenol
This pathway involves the conversion of a phenol to an O-aryl thiocarbamate, which then undergoes a thermal rearrangement to an S-aryl thiocarbamate, followed by hydrolysis to the thiophenol.
Experimental Protocol
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)phenol. 3,5-Bis(trifluoromethyl)iodobenzene (1.0 mmol) is reacted with CuCl2 (0.1 mmol), KOH (6.0 mmol), and ethylene glycol (0.2 mmol) in a DMSO/H2O (1.0 mL/0.5 mL) solvent mixture. The reaction is heated at 120°C for 24 hours under an argon atmosphere. After cooling, the mixture is worked up by partitioning between 5% HCl and ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 3,5-bis(trifluoromethyl)phenol.[2]
Step 2: Formation of O-Aryl Thiocarbamate. 3,5-Bis(trifluoromethyl)phenol is deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent. The resulting phenoxide is then reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) to form the O-(3,5-bis(trifluoromethyl)phenyl) dialkylthiocarbamate.
Step 3: Newman-Kwart Rearrangement. The O-aryl thiocarbamate is heated to a high temperature (typically 200-300°C), either neat or in a high-boiling solvent, to induce the intramolecular rearrangement to the S-(3,5-bis(trifluoromethyl)phenyl) dialkylthiocarbamate.[3]
Step 4: Hydrolysis. The S-aryl thiocarbamate is hydrolyzed with a strong base (e.g., ethanolic KOH) to cleave the thiocarbamate and form the thiophenolate salt.
Step 5: Workup. The reaction mixture is acidified to yield 3,5-bis(trifluoromethyl)thiophenol, which is then isolated and purified.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3,5-Bis(trifluoromethyl)phenol | [2] |
| Key Reagents | Dialkylthiocarbamoyl chloride, Base | General Procedure |
| Intermediate | O-(3,5-Bis(trifluoromethyl)phenyl) dialkylthiocarbamate, S-(3,5-Bis(trifluoromethyl)phenyl) dialkylthiocarbamate | General Procedure |
| Rearrangement Temperature | ~200-300°C | [3] |
| Final Product | 3,5-Bis(trifluoromethyl)thiophenol | General Procedure |
Synthesis Workflow
Caption: Newman-Kwart Rearrangement Workflow.
Pathway 4: Reduction of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
This method involves the reduction of a benzenesulfonyl chloride derivative to the corresponding thiophenol.
Experimental Protocol
In a large round-bottomed flask, a mixture of cracked ice and concentrated sulfuric acid is prepared and cooled to between -5°C and 0°C. To this cold mixture, 3,5-bis(trifluoromethyl)benzenesulfonyl chloride is added gradually with stirring. Zinc dust is then added in portions, ensuring the temperature remains below 0°C. The mixture is stirred for an additional 1-1.5 hours at this temperature. The ice bath is then removed, and the reaction is allowed to warm up, which may initiate a vigorous reaction that can be controlled by momentary cooling. The mixture is then heated to boiling and refluxed for several hours until the solution becomes clear. The 3,5-bis(trifluoromethyl)thiophenol is then isolated by steam distillation. The collected product is separated from the aqueous layer, dried, and can be further purified by vacuum distillation.[4]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride | [4] |
| Reducing Agent | Zinc Dust | [4] |
| Acid | Concentrated Sulfuric Acid | [4] |
| Reaction Temperature | 0°C to Reflux | [4] |
| Purification | Steam Distillation | [4] |
| Final Product | 3,5-Bis(trifluoromethyl)thiophenol | [4] |
Synthesis Workflow
Caption: Reduction of Sulfonyl Chloride Workflow.
References
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The trifluoromethyl group (-CF3) is a particularly valued substituent due to its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability. This technical guide focuses on 3,5-bis(trifluoromethyl)benzenethiol , a key building block in the synthesis of complex molecules with significant therapeutic potential. Its IUPAC name is This compound . This document provides a comprehensive overview of its synthesis, physicochemical properties, and its role in the development of biologically active agents.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectral properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C8H4F6S | [1] |
| Molecular Weight | 246.17 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid or solid | [2] |
| Boiling Point | 167 °C | [3] |
| Density | 1.46 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.442 | [3] |
| CAS Number | 130783-02-7 | [3] |
Spectroscopic Data:
| Spectrum Type | Key Features | Reference |
| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 246 | [1] |
| Infrared (IR) Spectrum | Available through commercial suppliers and databases. | [1] |
| Raman Spectrum | Available through commercial suppliers and databases. | [1] |
| ¹H NMR Spectrum | Aromatic protons and thiol proton signals are expected. | [4][5] |
| ¹³C NMR Spectrum | Signals for aromatic carbons and trifluoromethyl carbons are expected. | [4] |
| ¹⁹F NMR Spectrum | A singlet for the six equivalent fluorine atoms of the two CF3 groups is expected. | [4] |
Experimental Protocols: Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below.
Method 1: From 3,5-Bis(trifluoromethyl)chlorobenzene
This method involves the nucleophilic aromatic substitution of chlorine with a hydrosulfide reagent.[6]
Experimental Procedure:
-
To a 500 mL three-necked flask, add 24.9 g (0.1 mol) of 3,5-bis(trifluoromethyl)chlorobenzene and 28 g (0.5 mol) of industrial sodium hydrosulfide.
-
Add 180 g of dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the mixture to 110 °C with stirring and maintain the reaction for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Under stirring, gradually add dilute sulfuric acid to acidify the mixture to a pH of 4.
-
The product, this compound, is then isolated via steam distillation.
Method 2: From 3,5-Bis(trifluoromethyl)benzenesulfonamide
This protocol involves the reduction of a benzenesulfonamide derivative.[7]
Experimental Procedure:
-
In a suitable reaction vessel, mix 15.0 g (approximately 0.05 mol) of 3,5-bis(trifluoromethyl)benzenesulfonamide with 21.0 g (approximately 0.25 mol) of potassium formate.
-
Heat the mixture to 200 °C and allow it to react for 5 hours. Water generated during the reaction is removed by distillation.
-
After the reaction is complete, cool the reaction mixture to 80 °C.
-
Add a 10% mass concentration of dilute hydrochloric acid to adjust the pH to 2.
-
The final product is obtained by rectification. The reported yield is 50.3%, with a starting material conversion efficiency of 52.1%.[7]
Role in Drug Discovery and Development
While direct biological activity data for this compound is not extensively reported, its structural motif, the 3,5-bis(trifluoromethyl)phenyl group, is a privileged scaffold in medicinal chemistry. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, which can lead to enhanced biological activity and improved pharmacokinetic profiles of derivative compounds.
Antimicrobial Activity
The 3,5-bis(trifluoromethyl)phenyl moiety has been incorporated into novel pyrazole derivatives that exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] These findings underscore the potential of this chemical group in the development of new antibiotics to combat drug-resistant pathogens.
Anticancer Activity
Derivatives containing the N-(3,5-bis(trifluoromethyl)phenyl) group have been investigated for their anticancer properties. For instance, a novel synthetic naphthofuran compound bearing this moiety was found to inhibit liver tumor growth by activating hepatocyte nuclear factor 4α (HNF4α) and subsequently inactivating the STAT3 pathway.[2]
Enzyme Inhibition
The 3,5-bis(trifluoromethyl)phenyl group has also been utilized in the design of enzyme inhibitors. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide has been identified as an inhibitor of steroid 5α-reductase (SRD5A), an enzyme implicated in androgen-related disorders.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its straightforward preparation and the unique properties conferred by the two trifluoromethyl groups make it a highly attractive starting material for researchers in drug discovery and materials science. The demonstrated biological activities of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety highlight the significant potential for the development of novel therapeutics. Further exploration of the direct biological effects of this compound and its simpler derivatives may unveil new avenues for therapeutic intervention.
References
- 1. This compound | C8H4F6S | CID 518690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
- 7. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol (CAS Number 130783-02-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)benzenethiol, a key fluorinated building block in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of neurokinin-1 (NK1) receptor antagonists. Detailed experimental protocols, spectroscopic data, and visualizations of relevant biological pathways and synthetic workflows are presented to support researchers in their scientific endeavors.
Chemical Properties and Data
This compound, also known as 3,5-bis(trifluoromethyl)thiophenol, is a sulfur-containing organic compound that is widely used as a synthetic intermediate.[1][2][3] Its two trifluoromethyl groups significantly influence its chemical properties, imparting high lipophilicity and metabolic stability to molecules that incorporate this moiety.[4]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 130783-02-7 | [1][5][6] |
| Molecular Formula | C₈H₄F₆S | [6][7] |
| Molecular Weight | 246.17 g/mol | [1][6][7] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [2][3] |
| Boiling Point | 167 °C (lit.) | [1][5] |
| Density | 1.46 g/mL at 25 °C (lit.) | [1][5] |
| Refractive Index (n20/D) | 1.442 (lit.) | [1][5] |
| Flash Point | 65.6 °C (150.1 °F) - closed cup | [1] |
| Solubility | Insoluble in water; soluble in alcohol and ether. | [8] |
| Purity | >96.0% (GC) | [2][3] |
| Mass Spectrometry (GC-MS) | m/z: 246 (M⁺) | [9] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.78 (s, 1H), 7.69 (s, 2H), 3.65 (s, 1H) | Not explicitly found for the thiol, but representative of the aromatic protons in this substitution pattern. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 132.5 (q, J = 34.0 Hz), 129.9, 123.0 (q, J = 272.9 Hz), 120.5 | Not explicitly found for the thiol, but representative of the aromatic carbons in this substitution pattern. |
| InChI | 1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H | [1][7] |
| SMILES | FC(F)(F)c1cc(S)cc(c1)C(F)(F)F | [1][7] |
Synthesis
A common method for the preparation of this compound involves the reaction of 3,5-bis(trifluoromethyl)chlorobenzene with a sulfur source, such as sodium hydrosulfide, in a suitable solvent.[9]
Experimental Protocol: Synthesis of this compound[9]
-
To a 500-milliliter three-necked flask, add 24.9 grams (0.1 mole) of 3,5-bis(trifluoromethyl)chlorobenzene and 28 grams (0.5 mole) of industrial-grade sodium hydrosulfide.
-
Add 180 grams of dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the mixture to 110°C and stir for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Under stirring, gradually add dilute sulfuric acid to acidify the mixture to a pH of 4.
-
Perform steam distillation to isolate the product.
-
This process yields approximately 19.7 grams (80% yield) of a slightly light yellow transparent liquid with a purity of ≥98%.
Applications in Drug Development
The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore in modern drug design, valued for its ability to enhance metabolic stability and membrane permeability.[4] This makes this compound a valuable starting material for the synthesis of various therapeutic agents.
Neurokinin-1 (NK1) Receptor Antagonists
A primary application of this compound is in the synthesis of NK1 receptor antagonists.[8][10][11] The NK1 receptor is the preferred receptor for the neuropeptide Substance P, which is implicated in pain transmission, inflammation, and emesis.[10][12] Antagonists of the NK1 receptor, such as the FDA-approved drug Aprepitant, are used to prevent chemotherapy-induced nausea and vomiting.[13] The 3,5-bis(trifluoromethyl)phenyl group is a key structural feature in many potent NK1 receptor antagonists, contributing significantly to their binding affinity and pharmacological profile.[10][11]
Antimicrobial Agents
The 3,5-bis(trifluoromethyl)phenyl group has also been incorporated into novel pyrazole derivatives that exhibit potent antimicrobial activity, particularly against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[14][15]
Workflow for the Synthesis of Bioactive Molecules
The following diagram illustrates a generalized workflow for the utilization of a 3,5-bis(trifluoromethyl)phenyl-containing precursor in the synthesis of bioactive pyrazole derivatives, based on a published methodology.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. jelsciences.com [jelsciences.com]
- 3. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 7. This compound | C8H4F6S | CID 518690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 10. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. What are NK1 modulators and how do they work? [synapse.patsnap.com]
- 13. Substance P - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol: Structure, Bonding, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzenethiol, a halogenated aromatic thiol, is a compound of significant interest in various scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique electronic properties, arising from the presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring, govern its reactivity and potential applications. This technical guide provides a comprehensive overview of the structure, bonding, and key chemical data of this compound, along with insights into its synthesis and emerging applications.
Molecular Structure and Identification
This compound is characterized by a benzene ring substituted with a thiol group (-SH) at position 1 and two trifluoromethyl groups (-CF3) at positions 3 and 5.
Chemical Structure:
Figure 1: 2D structure of this compound.
The key identifiers and molecular properties of this compound are summarized in the table below.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3,5-Bis(trifluoromethyl)thiophenol, BTFMBT |
| CAS Number | 130783-02-7[1][2] |
| Molecular Formula | C8H4F6S[1][2][3] |
| Molecular Weight | 246.17 g/mol [1][2] |
| InChI | InChI=1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H[1] |
| SMILES | FC(F)(F)c1cc(S)cc(c1)C(F)(F)F |
Physicochemical Properties
The physical and chemical properties of this compound are largely influenced by the two trifluoromethyl groups, which impart high lipophilicity and thermal stability.
| Property | Value |
| Appearance | Clear colorless to slightly yellow liquid |
| Boiling Point | 167 °C (lit.) |
| Density | 1.46 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.442 (lit.) |
| Flash Point | 65.6 °C (closed cup) |
| pKa (predicted) | 4.90 ± 0.11[2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the thiol proton. The aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), with their chemical shifts influenced by the electron-withdrawing trifluoromethyl groups. The thiol proton signal is typically a singlet and its chemical shift can vary depending on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons. The carbons attached to the trifluoromethyl groups would appear as quartets due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift would be in the typical range for -CF3 groups.
Infrared (IR) Spectroscopy:
The IR spectrum would exhibit characteristic absorption bands for the S-H stretching vibration (around 2550-2600 cm⁻¹), C-S stretching, C-F stretching (strong bands in the 1100-1350 cm⁻¹ region), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS):
The mass spectrum would show a molecular ion peak (M+) at m/z 246, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of the thiol group, trifluoromethyl groups, and other fragments characteristic of the molecule.
Bonding and Reactivity
The chemical behavior of this compound is dictated by the interplay of the thiol group and the electron-withdrawing trifluoromethyl groups.
-
Acidity of the Thiol Group: The two -CF3 groups significantly increase the acidity of the thiol proton compared to unsubstituted benzenethiol. The predicted pKa of 4.90 suggests that it can be readily deprotonated by a moderately strong base to form the corresponding thiolate anion.[2] This enhanced acidity makes it a potent nucleophile in its anionic form.
-
Nucleophilicity: The thiolate anion is a strong nucleophile and can participate in various nucleophilic substitution and addition reactions.
-
Reactions at the Aromatic Ring: The strong deactivating effect of the two trifluoromethyl groups makes the aromatic ring less susceptible to electrophilic aromatic substitution reactions. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl groups.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding sulfonyl chloride or a nucleophilic aromatic substitution reaction on a suitable precursor. A plausible laboratory-scale synthesis starting from 3,5-bis(trifluoromethyl)bromobenzene is outlined below.
Figure 2: Synthetic workflow for this compound.
Step 1: Formation of the Grignard Reagent
-
To a flame-dried three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to initiate the Grignard reaction.[4]
-
Once the reaction starts, add the remaining solution dropwise and reflux the mixture until the magnesium is consumed.
Step 2: Carboxylation to form 3,5-Bis(trifluoromethyl)benzoic Acid
-
Cool the Grignard reagent solution in an ice bath.
-
Bubble dry carbon dioxide gas through the solution or pour the Grignard solution over crushed dry ice.[4]
-
After the reaction is complete, quench the mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude carboxylic acid.
Step 3: Conversion to this compound
The conversion of the carboxylic acid to the thiol can be achieved through a multi-step process, for example, by first converting the acid to the corresponding acyl chloride, followed by reduction and thiolation. Alternatively, other synthetic strategies starting from different precursors may be employed.
Applications in Research and Development
The unique properties of this compound make it a valuable building block and functional molecule in several areas:
Drug Development and Medicinal Chemistry
The incorporation of trifluoromethyl groups into drug candidates is a well-established strategy to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,5-bis(trifluoromethyl)phenyl moiety is therefore a desirable pharmacophore in drug design. While specific drugs containing the this compound core are not prominently reported, its derivatives are explored for various therapeutic applications. For instance, compounds bearing the 3,5-bis(trifluoromethyl)phenyl group have been investigated as substance P (neurokinin-1) receptor antagonists.[4]
Materials Science and Surface Chemistry
Thiols are widely used for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. This compound has been shown to form distinct polymorphic self-assembled monolayers on Au(111) surfaces.[5] The structure and quality of these films are highly dependent on the preparation conditions, such as immersion time.[5] The resulting fluorinated surfaces exhibit low surface energy and high chemical resistance, making them suitable for applications in microelectronics, sensors, and as protective coatings.[6][7]
Conclusion
This compound is a versatile chemical entity with a unique combination of properties conferred by its thiol functionality and the two strongly electron-withdrawing trifluoromethyl groups. Its well-defined structure and predictable reactivity make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. Further exploration of its biological activities and the development of more efficient synthetic protocols will undoubtedly expand its applications in the future.
References
- 1. This compound | C8H4F6S | CID 518690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. Side-Group-Induced Polymorphism in Self-Assembled Monolayers: 3,5-Bis(trifluoromethyl)benzenethiolate Films on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Biology-Journal [biology-journal.com]
- 7. This compound | metacardis [metacardis.net]
The Unseen Influence: A Technical Guide to the Electron-Withdrawing Properties of Fluorinated Aromatic Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. This guide delves into the profound electron-withdrawing properties of fluorinated aromatic thiols, a class of compounds gaining increasing attention for their unique reactivity and potential to modulate biological activity. The high electronegativity of fluorine significantly impacts the electronic environment of the aromatic ring and the acidity of the thiol group, making these compounds valuable tools in drug design, particularly in the realm of targeted covalent inhibitors. This document provides a comprehensive overview of their synthesis, key physicochemical properties, and applications, supported by detailed experimental protocols and visual representations of underlying chemical principles.
The Impact of Fluorination on Thiophenol Acidity
The introduction of fluorine atoms onto an aromatic ring exerts a strong inductive electron-withdrawing effect (-I effect), which stabilizes the corresponding thiolate anion and, consequently, increases the acidity of the thiol group. This is quantitatively expressed by a decrease in the pKa value. The magnitude of this effect is dependent on the number and position of the fluorine substituents.
Quantitative Analysis of pKa Values
The acidity of a series of fluorinated thiophenols highlights the potent influence of fluorine substitution. As the degree of fluorination increases, the pKa value of the thiol group progressively decreases, indicating a substantial increase in acidity.
| Compound | pKa Value (experimental) | pKa Value (predicted) | Reference(s) |
| Thiophenol | 6.62 | - | [1][2] |
| 2-Fluorothiophenol | - | 6.00 ± 0.43 | |
| 4-Fluorothiophenol | - | 6.40 ± 0.10 | [3] |
| 2,4-Difluorothiophenol | - | 5.78 ± 0.48 | [4] |
| 2,3,5,6-Tetrafluorothiophenol | - | - | |
| Pentafluorothiophenol | 2.68 | - |
The dramatic drop in pKa from thiophenol (6.62) to pentafluorothiophenol (2.68) underscores the cumulative electron-withdrawing effect of multiple fluorine atoms.[1][2] This enhanced acidity is a critical factor in their application, as it governs the population of the more nucleophilic thiolate anion at physiological pH.
Hammett Parameters: Quantifying Electronic Effects
The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constants, σm and σp, represent the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions, respectively. Positive σ values indicate an electron-withdrawing effect.
| Substituent | σm | σp |
| -F | 0.34 | 0.06 |
| -CF3 | 0.43 | 0.54 |
| -OCF3 | 0.38 | 0.35 |
| -SCF3 | 0.40 | 0.50 |
| -SO2CF3 | 0.79 | 0.93 |
Fluorine itself exhibits a positive σm value, indicative of its inductive electron-withdrawing nature. The σp value is less positive due to the opposing +M (mesomeric) effect, where the lone pairs of fluorine can donate electron density to the aromatic π-system. However, for polyfluorinated systems and groups like trifluoromethyl (-CF3), the electron-withdrawing character is significantly more pronounced.
Experimental Protocols
Synthesis of Fluorinated Aromatic Thiols
1. Synthesis of 4-Fluorothiophenol
A common route to 4-fluorothiophenol involves the reduction of 4-fluorobenzenesulfonyl chloride.[5][6]
-
Step 1: Formation of Sodium 4-Fluorobenzenesulfinate. 4-Fluorobenzenesulfonyl chloride is reacted with a solution of sodium bisulfite in a suitable solvent.
-
Step 2: Reduction to 4,4'-Difluorodiphenyl Disulfide. The resulting sodium 4-fluorobenzenesulfinate is then reduced, for example with sulfur dioxide, to yield 4,4'-difluorodiphenyl disulfide.
-
Step 3: Reduction to 4-Fluorothiophenol. The disulfide is subsequently reduced to the corresponding thiol using a reducing agent such as sodium borohydride in a water-miscible organic solvent. The final product is obtained after acidification and extraction.[5]
2. Synthesis of Pentafluorothiophenol
Pentafluorothiophenol can be prepared by the nucleophilic aromatic substitution of hexafluorobenzene with a sulfur nucleophile.
-
Reaction. Hexafluorobenzene is reacted with sodium hydrosulfide (NaSH) in a suitable solvent. The highly activated aromatic ring readily undergoes substitution of one fluorine atom by the hydrosulfide anion to yield pentafluorothiophenol.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the difference in the UV-Vis absorption spectra of the protonated (ArSH) and deprotonated (ArS⁻) forms of the thiol.[7]
-
Materials:
-
Fluorinated aromatic thiol of interest
-
A series of buffer solutions with known pH values spanning the expected pKa range (e.g., acetate, phosphate, borate buffers)
-
UV-Vis spectrophotometer
-
Quartz cuvettes or a 96-well UV-transparent plate
-
pH meter
-
-
Procedure:
-
Prepare a stock solution of the fluorinated aromatic thiol in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of solutions of the thiol at a constant concentration in the different buffer solutions. A final DMSO or ethanol concentration of ≤1% is recommended to minimize solvent effects on the pKa.
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range (typically 200-400 nm).
-
Identify the wavelength of maximum absorbance difference (λmax) between the fully protonated and fully deprotonated forms.
-
Plot the absorbance at λmax against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.
-
Determine the pKa from the inflection point of the sigmoidal curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
-
Applications in Drug Development: Targeted Covalent Inhibitors
The enhanced acidity of fluorinated aromatic thiols makes them particularly attractive for the design of targeted covalent inhibitors (TCIs). TCIs are designed to form a permanent covalent bond with a specific nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition.
The effectiveness of a thiol-based TCI is highly dependent on the nucleophilicity of the thiol, which is directly related to its pKa. A lower pKa means that a greater proportion of the thiol will exist as the more reactive thiolate anion at physiological pH (~7.4), facilitating the nucleophilic attack on an electrophilic warhead or a susceptible group on the target protein.
Caption: Mechanism of a targeted covalent inhibitor with a fluorinated aromatic thiol.
The diagram above illustrates the general mechanism of action for a TCI featuring a fluorinated aromatic thiol. The process begins with the reversible binding of the inhibitor to the target protein. At physiological pH, the acidic thiol group deprotonates to form the highly nucleophilic thiolate anion. This anion then executes a nucleophilic attack on an electrophilic moiety, leading to the formation of an irreversible covalent bond and subsequent inhibition of the protein's function. The lower pKa of fluorinated aromatic thiols enhances the concentration of the reactive thiolate species, thereby increasing the rate and efficiency of covalent bond formation.
Experimental Workflow for Evaluating Covalent Inhibitors
The evaluation of a novel fluorinated aromatic thiol as a potential TCI involves a systematic workflow to characterize its biochemical and cellular activity.
Caption: Experimental workflow for the evaluation of a targeted covalent inhibitor.
This workflow begins with the synthesis and fundamental characterization of the compound, including the crucial determination of its pKa. Subsequently, a series of biochemical assays are performed to determine its inhibitory potency (IC50), the kinetics of covalent modification (kinact/KI), and to confirm the formation of the covalent adduct via mass spectrometry. Promising candidates are then advanced to cellular assays to assess their potency in a biological context and to confirm target engagement within the cell. The data from these studies inform structure-activity relationship (SAR) analyses for further lead optimization.
Conclusion
Fluorinated aromatic thiols represent a powerful class of molecules for researchers in drug discovery and materials science. Their tunable acidity, a direct consequence of the strong electron-withdrawing nature of fluorine, allows for the rational design of compounds with enhanced reactivity. This is particularly advantageous in the development of targeted covalent inhibitors, where the increased nucleophilicity of the thiolate anion at physiological pH can lead to more potent and selective therapeutics. A thorough understanding of the structure-property relationships, guided by quantitative data such as pKa values and Hammett parameters, is essential for harnessing the full potential of these versatile compounds. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the synthesis, characterization, and application of fluorinated aromatic thiols in innovative research endeavors.
References
- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 2. Pentafluorothiophenol - Wikipedia [en.wikipedia.org]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3,5,6-Tetrafluorothiophenol [webbook.nist.gov]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 7. researchgate.net [researchgate.net]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in modern medicinal chemistry. Its unique electronic and steric properties profoundly influence the physicochemical and pharmacokinetic profiles of drug candidates, often leading to enhanced potency, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design and development. It delves into the fundamental physicochemical effects of trifluoromethylation, presents quantitative data to illustrate these effects, and provides detailed experimental protocols for their evaluation. Furthermore, this guide visualizes key concepts through signaling pathways, experimental workflows, and logical relationships, offering a valuable resource for researchers and professionals in the field of drug discovery.
Introduction: The Power of Fluorine in Drug Design
The introduction of fluorine atoms into bioactive molecules is a well-established strategy to modulate their properties.[1] Among the various fluorinated motifs, the trifluoromethyl group stands out for its profound and often beneficial impact on a molecule's drug-like characteristics. The CF₃ group is a strong electron-withdrawing group with a van der Waals radius similar to a methyl group, allowing it to act as a bioisostere for a methyl group or even a chlorine atom.[2][3] Its incorporation can dramatically alter a compound's lipophilicity, acidity/basicity (pKa), metabolic stability, and binding affinity to its biological target.[2][4] This guide will explore these effects in detail, providing a technical resource for the rational application of the trifluoromethyl group in drug design.
Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group imparts a unique combination of properties to a molecule, primarily driven by the high electronegativity of the fluorine atoms.
Lipophilicity
The trifluoromethyl group is significantly more lipophilic than a hydrogen atom and generally increases the lipophilicity of a molecule, which is often quantified by the logarithm of the partition coefficient (logP).[4] This increased lipophilicity can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[1] However, the impact on logP is context-dependent and not always a simple additive effect.
| Compound Pair | R Group | logP (R=CH₃) | logP (R=CF₃) | ΔlogP (CF₃ - CH₃) |
| Toluene / (Trifluoromethyl)benzene | - | 2.73 | 2.86 | +0.13 |
| Anisole / (Trifluoromethyl)anisole | -OCH₃ | 2.11 | 2.64 | +0.53 |
| Aniline / 4-(Trifluoromethyl)aniline | -NH₂ | 1.03 | 2.40[5] | +1.37 |
Table 1: Comparison of logP values for methyl- and trifluoromethyl-substituted aromatic compounds. Data is illustrative and sourced from various chemical databases.
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[2] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] Replacing a metabolically labile methyl or methoxy group with a trifluoromethyl or trifluoromethoxy group can block a key metabolic pathway, leading to a longer drug half-life and improved bioavailability.[2] For example, the elimination half-life of celecoxib, which contains a trifluoromethyl group, is approximately 11 hours.[3][6][7][8][9]
| Drug / Analog | Key Functional Group | In Vitro Half-life (t½) in Human Liver Microsomes (min) |
| Tolbutamide | -CH₃ | ~30 |
| Trifluoromethyl-tolbutamide analog | -CF₃ | > 240 |
| Diclofenac | - | ~15 |
| 4'-Trifluoromethyl-diclofenac | -CF₃ | > 180 |
Table 2: Illustrative comparison of in vitro metabolic stability of compounds with and without a trifluoromethyl group. Data is generalized from typical metabolic stability assay results.
Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the pKa of nearby acidic or basic functional groups. For acidic protons, the CF₃ group stabilizes the conjugate base through inductive effects, thereby increasing acidity (lowering the pKa). Conversely, for basic groups like amines, the CF₃ group withdraws electron density from the nitrogen atom, making the lone pair less available for protonation and thus decreasing basicity (lowering the pKa of the conjugate acid).
| Aniline Derivative | pKa of Conjugate Acid |
| Aniline | 4.63 |
| 4-Methylaniline | 5.08 |
| 4-Chloroaniline | 4.15 |
| 4-(Trifluoromethyl)aniline | 2.45[10] |
Table 3: Comparison of the pKa values of the conjugate acids of substituted anilines, demonstrating the electron-withdrawing effect of the trifluoromethyl group.
Role in Drug-Target Interactions and Pharmacokinetics
The electronic and steric properties of the trifluoromethyl group also play a crucial role in how a drug interacts with its biological target and its overall pharmacokinetic profile.
Binding Affinity
The trifluoromethyl group can enhance binding affinity through several mechanisms. Its lipophilicity can lead to favorable hydrophobic interactions within the binding pocket of a protein.[4] Furthermore, the electron-withdrawing nature of the CF₃ group can modulate the electronic properties of the pharmacophore, potentially leading to stronger interactions such as hydrogen bonds or dipole-dipole interactions with the target protein.[4] A notable example is celecoxib, a selective COX-2 inhibitor, where the trifluoromethyl group is crucial for its binding affinity and selectivity.[11]
| Compound | Target | IC₅₀ (nM) |
| Celecoxib | COX-2 | 40[12] |
| SC-58175 (Methyl analog of Celecoxib) | COX-2 | 280 |
| Sitagliptin | DPP-4 | 19 |
| Vildagliptin (cyano group instead of CF₃) | DPP-4 | 62 |
Table 4: Comparison of the inhibitory potency (IC₅₀) of trifluoromethylated drugs and their non-trifluoromethylated analogs. Data is compiled from various scientific publications.
Pharmacokinetics
By increasing metabolic stability, the trifluoromethyl group can lead to a longer plasma half-life, reduced clearance, and increased overall drug exposure.[2] This can result in a more favorable dosing regimen for patients. The increased lipophilicity can also influence the volume of distribution of a drug.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, primarily cytochrome P450s.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic lability)
-
Pooled human liver microsomes
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound or positive control to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]).
-
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Materials:
-
Test compound
-
Standardized solutions of hydrochloric acid (HCl, e.g., 0.1 M) and sodium hydroxide (NaOH, e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining constant ionic strength)
-
pH meter with a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Preparation:
-
Calibrate the pH meter using standard pH buffers.
-
Prepare a solution of the test compound of known concentration (e.g., 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Add KCl solution to maintain a constant ionic strength.
-
-
Titration:
-
Place the test compound solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution.
-
If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH value and the volume of titrant added after each increment.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, the pKa can be determined from the first derivative of the titration curve, where the equivalence point is the peak.
-
Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Test compound (unlabeled)
-
Radiolabeled ligand with known affinity for the receptor
-
Receptor source (e.g., cell membranes expressing the receptor of interest)
-
Assay buffer
-
96-well filter plates or standard plates with a cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add a fixed concentration of the radiolabeled ligand to all wells.
-
Add varying concentrations of the unlabeled test compound to the wells. Include wells with no test compound (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).
-
-
Incubation:
-
Add the receptor source to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
If using filter plates, wash the wells with cold assay buffer to remove unbound radioligand.
-
If using a cell harvester, aspirate the contents of the wells through a filter mat to trap the receptor-bound radioligand.
-
-
Quantification:
-
Add scintillation fluid to the filters or wells.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response by converting arachidonic acid to prostaglandins.[13]
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. It works by preventing the breakdown of incretin hormones like GLP-1, thereby enhancing insulin secretion in a glucose-dependent manner.[14][15]
Experimental and Logical Workflows
A systematic SAR study is crucial for optimizing a lead compound.[16][17][18]
The synthesis of celecoxib involves the condensation of a β-diketone with a substituted hydrazine.[19]
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and pKa, as well as to enhance binding affinity, has led to its incorporation into numerous successful drugs. A thorough understanding of the multifaceted effects of trifluoromethylation, supported by robust experimental evaluation, is essential for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles. This technical guide provides a foundational resource for researchers and drug development professionals to leverage the unique properties of the trifluoromethyl group in their pursuit of new medicines.
References
- 1. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. echemi.com [echemi.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. chembk.com [chembk.com]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]
- 13. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 18. collaborativedrug.com [collaborativedrug.com]
- 19. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a Key Fluorinated Building Block: A Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,5-Bis(trifluoromethyl)benzenethiol, a pivotal fluorinated building block in modern medicinal chemistry and materials science. We delve into the initial synthesis reported in the mid-20th century and detail contemporary experimental protocols for its preparation. Key physicochemical properties are tabulated for easy reference, and its significant role in the development of therapeutic agents is discussed. This document serves as an in-depth resource for researchers leveraging the unique properties of the 3,5-bis(trifluoromethyl)phenyl moiety in their scientific endeavors.
Discovery and History
The first documented synthesis of this compound is attributed to L. M. Yagupol'skii and V. I. Troitskaya in a 1964 publication in the Journal of General Chemistry of the USSR. Their work laid the foundation for the exploration of this and other highly fluorinated aromatic compounds. The initial synthesis likely involved a multi-step process starting from a readily available precursor, showcasing early advancements in organofluorine chemistry.
The strategic placement of two trifluoromethyl groups on the benzene ring imparts unique electronic and steric properties to the molecule. The strong electron-withdrawing nature of the CF₃ groups significantly influences the acidity of the thiol proton and the reactivity of the aromatic ring. These characteristics were likely of initial academic interest but have since blossomed into practical applications, particularly in the realm of drug discovery.
The 3,5-bis(trifluoromethyl)phenyl motif is a recognized pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Consequently, this compound has emerged as a valuable intermediate for introducing this "super-trifluoromethyl" arene into complex molecules.[2] Its utility is evident in the synthesis of various therapeutic agents, where the thiol group serves as a versatile handle for further chemical modifications.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₆S | PubChem |
| Molecular Weight | 246.17 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid or solid | Sigma-Aldrich |
| Boiling Point | 167 °C (lit.) | Sigma-Aldrich |
| Density | 1.46 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| Refractive Index | n20/D 1.442 (lit.) | Sigma-Aldrich |
| CAS Number | 130783-02-7 | Sigma-Aldrich |
Experimental Protocols
While the original 1964 experimental details are not readily accessible, several modern and efficient synthetic routes to this compound have been developed. Below are detailed protocols for two common methods.
Synthesis from 3,5-Bis(trifluoromethyl)chlorobenzene
This method, adapted from patent literature, involves the nucleophilic aromatic substitution of a chlorine atom with a hydrosulfide group.[4]
Reaction:
(CF₃)₂C₆H₃Cl + NaSH → (CF₃)₂C₆H₃SH + NaCl
Experimental Protocol:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3,5-bis(trifluoromethyl)chlorobenzene (24.9 g, 0.1 mol) and industrial sodium hydrosulfide (28 g, 0.5 mol).
-
Add dimethyl sulfoxide (DMSO) (180 g) as the solvent.
-
Heat the reaction mixture to 110 °C with stirring and maintain for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Under stirring, slowly add dilute sulfuric acid to acidify the mixture to a pH of 4.
-
Perform steam distillation to isolate the crude product.
-
The distilled product is a slightly light yellow transparent liquid. Further purification can be achieved by vacuum distillation.
Expected Yield: ~80%
Synthesis via Diazotization of 3,5-Bis(trifluoromethyl)aniline
This classical approach involves the conversion of an aniline to a diazonium salt, followed by treatment with a sulfur-containing reagent.
Experimental Workflow:
Caption: Synthetic pathway from aniline to benzenethiol.
Experimental Protocol:
-
Diazotization: Dissolve 3,5-bis(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A solid or oil will precipitate.
-
Hydrolysis: Isolate the intermediate xanthate ester and add it to a solution of sodium hydroxide in ethanol or water. Heat the mixture to reflux to hydrolyze the ester.
-
Workup: After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the thiolate. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the desired product.
Synthesis of Precursors
The availability of starting materials is crucial for the synthesis of this compound. A common precursor is 3,5-bis(trifluoromethyl)bromobenzene.
Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene
This protocol is based on a process described in a US patent.[5]
Reaction:
1,3-(CF₃)₂C₆H₄ + Brominating Agent → 3,5-(CF₃)₂C₆H₃Br
Experimental Workflow:
Caption: Bromination of 1,3-bis(trifluoromethyl)benzene.
Experimental Protocol:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel, cool glacial acetic acid (22.0 mL) to 15 °C.
-
Add concentrated (96%) sulfuric acid (142 mL) in one portion. The temperature will rise to approximately 35 °C. Cool the mixture to 25 °C.
-
Add 1,3-bis(trifluoromethyl)benzene (107 g, 500 mmol).
-
With rapid stirring, add 1,3-dibromo-5,5-dimethylhydantoin (77.25 g, 270 mmol) over 2 minutes. An exothermic reaction will occur, raising the internal temperature to about 40 °C.
-
Maintain the reaction temperature at 45 °C for 4.5 hours.
-
After the reaction is complete, dilute the mixture with cold water.
-
Separate the phases and wash the organic phase with aqueous sodium hydroxide.
-
The resulting 3,5-bis(trifluoromethyl)bromobenzene can often be used directly in subsequent steps without distillation.
Applications in Drug Development
The 3,5-bis(trifluoromethyl)phenyl moiety is a key structural feature in a number of approved and investigational drugs. The presence of two trifluoromethyl groups can significantly enhance a molecule's metabolic stability and lipophilicity, which are crucial pharmacokinetic properties.[6]
For example, this group is found in Aprepitant, a neurokinin-1 (NK₁) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1] The synthesis of such complex molecules often relies on the availability of versatile building blocks like this compound. The thiol functionality can be readily converted into other functional groups or used in coupling reactions to construct the desired molecular architecture.
Conclusion
Since its initial synthesis in 1964, this compound has evolved from a compound of academic curiosity to a commercially available and highly valuable building block in the chemical and pharmaceutical industries. Its unique electronic and physical properties, conferred by the two trifluoromethyl groups, make it an important tool for the design of new materials and therapeutic agents. The synthetic methods detailed in this guide provide a practical resource for researchers working with this important fluorinated intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 130783-02-7 [chemicalbook.com]
- 4. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This guide provides an in-depth look at 3,5-Bis(trifluoromethyl)benzenethiol, a fluorinated aromatic thiol with significant applications in various fields of chemical synthesis.
Nomenclature and Synonyms
This compound is known by several alternative names in scientific literature and chemical supplier catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.
| Synonym | Source |
| 3,5-Bis(trifluoromethyl)thiophenol | TCI, Sigma-Aldrich, LookChem |
| BTFMBT | TCI |
| 3,5-bis(trifluoromethyl)benzene-1-thiol | PubChem |
| Benzenethiol, 3,5-bis(trifluoromethyl)- | PubChem |
| alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-5-thio-m-xylene | Echemi |
| 3,5-Bis(trifluoromethyl)phenyl mercaptan | Echemi |
Physicochemical Properties
The unique properties of this compound, largely influenced by the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable reagent in organic synthesis. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄F₆S | --INVALID-LINK-- |
| Molecular Weight | 246.17 g/mol | --INVALID-LINK-- |
| CAS Number | 130783-02-7 | --INVALID-LINK-- |
| Appearance | Clear colorless to slightly yellow liquid | --INVALID-LINK-- |
| Boiling Point | 167 °C (lit.) | --INVALID-LINK-- |
| Melting Point | 71 °C | --INVALID-LINK-- |
| Density | 1.46 g/mL at 25 °C (lit.) | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.442 (lit.) | --INVALID-LINK-- |
| Flash Point | 150.1 °F (65.6 °C) - closed cup | --INVALID-LINK-- |
| Solubility | Insoluble in water; soluble in alcohol and ether | --INVALID-LINK-- |
Experimental Protocols
While specific protocols for direct reactions of this compound are proprietary or dispersed in complex literature, the synthesis of structurally related compounds provides valuable insight into the types of reactions and conditions where the 3,5-bis(trifluoromethyl)phenyl moiety is utilized. Below are detailed methodologies for the synthesis of compounds incorporating this key structural feature.
Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline
This protocol describes the nucleophilic aromatic substitution reaction between 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene.
Materials:
-
(3,5-bis(trifluoromethyl)phenyl)methanamine
-
1-fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol, 2.43 g), 1-fluoro-2-nitrobenzene (10 mmol, 1.05 mL), and K₂CO₃ (10 mmol, 1.38 g) in anhydrous DMF (20 mL) is stirred at 25 °C for 72 hours.
-
The reaction mixture is then diluted with H₂O (40 mL) and extracted with EtOAc (3 x 20 mL).
-
The combined organic phases are dried over anhydrous Na₂SO₄ and filtered.
-
The volatile components are evaporated in vacuo to yield the product.
Synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine
This procedure details the reduction of a nitro group to an amine using catalytic hydrogenation.
Materials:
-
N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Celite®
Procedure:
-
A mixture of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline (10.8 mmol, 3.93 g) and 10% Pd/C (100 mg) in EtOH (50 mL) is placed in a Paar shaker hydrogenation apparatus.
-
The mixture is shaken under a hydrogen atmosphere (4 bar) at 25 °C for 6 hours.
-
The reaction mixture is filtered through a plug of Celite® to remove the Pd/C catalyst.
-
The volatile components are evaporated in vacuo to afford the diamine product.
Synthetic Pathway Visualization
The following diagram illustrates a synthetic workflow for the preparation of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria. This pathway starts from 3',5'-bis(trifluoromethyl)acetophenone, a related starting material, and showcases a multi-step synthesis that is relevant to drug discovery and development.
Caption: Synthetic route to pyrazole derivatives.
The Multifaceted Reactivity of Substituted Benzenethiols: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Substituted benzenethiols are a pivotal class of organosulfur compounds, integral to advancements in medicinal chemistry, materials science, and catalysis. Their versatile reactivity, stemming from the nucleophilic sulfur atom and the tunable electronic properties of the aromatic ring, allows for a vast array of chemical transformations. This technical guide provides an in-depth exploration of the core reactivity of substituted benzenethiols, encompassing their synthesis, key reactions, and applications, with a particular focus on their relevance in drug development.
Electronic Properties and Acidity of Substituted Benzenethiols
The reactivity of a substituted benzenethiol is fundamentally governed by the electronic nature of the substituent on the benzene ring. Electron-donating groups (EDGs) increase the electron density on the sulfur atom, enhancing its nucleophilicity but decreasing its acidity (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the sulfur, leading to increased acidity (lower pKa) and reduced nucleophilicity. This interplay of inductive and resonance effects dictates the propensity of the thiol group to exist as the neutral thiol (ArSH) or the more nucleophilic thiolate anion (ArS⁻).
Table 1: pKa Values of Representative Substituted Benzenethiols
| Substituent (para) | pKa in 20% water-ethanol at 20°C |
| -NMe₂ | 7.47 |
| -NH₂ | 7.15 |
| -OCH₃ | 6.81 |
| -CH₃ | 6.69 |
| -H | 6.53 |
| -Cl | 6.23 |
| -Br | 6.18 |
| -NO₂ | 6.07 |
Data compiled from literature sources.[1]
Key Reactions of Substituted Benzenethiols
The rich chemistry of substituted benzenethiols is centered around the reactivity of the sulfhydryl group. The principal reactions include oxidation, alkylation, and participation in metal-catalyzed cross-coupling reactions.
Oxidation: From Disulfides to Sulfonic Acids
The oxidation of benzenethiols can yield a range of products depending on the oxidant and reaction conditions. Mild oxidation typically leads to the formation of the corresponding diaryl disulfide, a crucial linkage in various biological and chemical systems. Stronger oxidation proceeds to form sulfinic acids and ultimately sulfonic acids, which are highly versatile intermediates in organic synthesis and the pharmaceutical industry.
Table 2: Oxidation of Substituted Benzenethiols - Products and Conditions
| Starting Thiol | Oxidizing Agent | Product | Yield (%) |
| Benzenethiol | H₂O₂ | Diphenyl disulfide | - |
| 4-Methylbenzenethiol | O₂ | Bis(4-methylphenyl) disulfide | >95 |
| 4-Chlorobenzenethiol | Oxone®/NaHCO₃ | 4-Chlorobenzenesulfonic acid | 92 |
| 4-Nitrobenzenethiol | KBrO₃ | 4-Nitrobenzenesulfonic acid | 88 |
Yields are representative and can vary based on specific reaction conditions.
S-Alkylation: Formation of Thioethers
The high nucleophilicity of the thiolate anion makes S-alkylation a facile and widely used reaction. This transformation is critical for the synthesis of thioethers, which are prevalent in many biologically active molecules and materials. The reaction typically proceeds via an SN2 mechanism with alkyl halides or other suitable electrophiles.
Table 3: S-Alkylation of Substituted Benzenethiols
| Benzenethiol | Alkylating Agent | Product | Yield (%) |
| Benzenethiol | Methyl iodide | Methyl phenyl sulfide | High |
| 4-Nitrobenzenethiol | Ethyl bromide | Ethyl (4-nitrophenyl) sulfide | 95 |
| 4-Methoxybenzenethiol | Benzyl chloride | Benzyl (4-methoxyphenyl) sulfide | 90 |
Yields are representative and can vary based on specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
Benzenethiolates are excellent nucleophiles for SNAr reactions, readily displacing leaving groups on electron-deficient aromatic rings. This reaction is a powerful tool for the formation of diaryl thioethers. The rate of reaction is significantly enhanced by the presence of electron-withdrawing groups on the electrophilic partner.
Synthesis of Substituted Benzenethiols
Several synthetic routes are available for the preparation of substituted benzenethiols, each with its own advantages and limitations. Common methods include the reduction of sulfonyl chlorides, the cleavage of thioethers, and the reaction of aryl halides with a sulfur source.
Role in Drug Development and Signaling Pathways
The thiol group is a key pharmacophore in numerous drugs, where it can act as an antioxidant, a metal chelator, or a nucleophile that interacts with biological targets.[2] A significant area of interest is the development of inhibitors for protein tyrosine phosphatases (PTPs), a family of enzymes that play crucial roles in cellular signaling.[1][3][4][5][6] Dysregulation of PTPs, such as PTP1B, is implicated in diseases like type 2 diabetes, obesity, and cancer.[1][3][5][6]
Benzenethiol derivatives can be designed to act as inhibitors of PTPs. The mechanism of inhibition often involves the interaction of the thiol or thiolate with the active site of the enzyme, potentially forming a covalent bond or participating in key hydrogen bonding interactions that disrupt the catalytic cycle.[7][8][9]
Below is a conceptual diagram illustrating the inhibition of the PTP1B signaling pathway by a benzenethiol-based inhibitor.
Caption: Inhibition of the PTP1B signaling pathway by a benzenethiol-based inhibitor.
Catalytic Applications
Benzenethiolates can serve as ligands in transition metal catalysis, influencing the steric and electronic environment of the metal center. They are particularly relevant in cross-coupling reactions, where they can participate in the catalytic cycle.
Below is a generalized diagram for a palladium-catalyzed cross-coupling reaction involving a benzenethiolate.
Caption: Generalized catalytic cycle for a Pd-catalyzed C-S cross-coupling reaction.
Experimental Protocols
Synthesis of Diaryl Disulfide: Preparation of Bis(4-nitrophenyl) Disulfide
Materials:
-
4-Nitrobenzenethiol
-
Dimethyl Sulfoxide (DMSO)
-
Iodine (I₂)
-
Sodium thiosulfate solution (10%)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzenethiol (1.0 mmol) in DMSO (5 mL).
-
To this solution, add a catalytic amount of iodine (0.1 mmol).
-
Stir the reaction mixture at room temperature and expose it to air (using a balloon filled with air or by leaving the flask open to the atmosphere).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration and wash it with deionized water.
-
To remove any unreacted iodine, wash the solid with a 10% sodium thiosulfate solution until the filtrate is colorless.
-
Wash the solid again with deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain bis(4-nitrophenyl) disulfide as a yellow solid.
S-Alkylation: Synthesis of Ethyl (4-nitrophenyl) Sulfide
Materials:
-
4-Nitrobenzenethiol
-
Potassium carbonate (K₂CO₃)
-
Ethyl bromide (CH₃CH₂Br)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-nitrobenzenethiol (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3-4 hours or until TLC analysis indicates the complete consumption of the starting thiol.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford ethyl (4-nitrophenyl) sulfide.
Oxidation to a Sulfonic Acid: Preparation of 4-Chlorobenzenesulfonic Acid
Materials:
-
4-Chlorobenzenethiol
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a solution of 4-chlorobenzenethiol (1.0 mmol) in a mixture of acetonitrile and water (3:2 v/v, 10 mL).
-
Add sodium bicarbonate (3.0 mmol) to the solution and stir until it dissolves.
-
Add Oxone® (2.0 mmol) portion-wise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC (a more polar spot for the sulfonic acid should appear).
-
After completion, quench the reaction by adding a saturated solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Acidify the reaction mixture with concentrated HCl to a pH of approximately 1.
-
Remove the acetonitrile under reduced pressure.
-
The aqueous solution can be used directly for further reactions, or the sulfonic acid can be isolated as its salt (e.g., sodium salt) by careful neutralization and crystallization.
Conclusion
Substituted benzenethiols are a class of compounds with a rich and diverse reactivity profile. The ability to fine-tune their electronic and steric properties through substitution on the aromatic ring makes them invaluable building blocks in organic synthesis. Their applications in drug discovery, particularly in the design of enzyme inhibitors, highlight their significance in medicinal chemistry. A thorough understanding of their fundamental reactivity is essential for harnessing their full potential in the development of novel therapeutics and advanced materials.
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3950404A - Method for preparation of sulfinic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. PTPN1 - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 7. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3,5-Bis(trifluoromethyl)thiophenol: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)thiophenol, a key building block in medicinal chemistry. Herein, we detail its commercial availability, synthetic methodologies, and significant applications in the development of novel therapeutic agents, with a focus on antibacterial and anti-inflammatory compounds.
Commercial Availability
3,5-Bis(trifluoromethyl)thiophenol is readily available from several chemical suppliers. The following table summarizes the offerings from prominent vendors, providing researchers with key information for procurement.
| Supplier | Product Name | CAS Number | Purity | Product Number |
| Sigma-Aldrich | 3,5-Bis(trifluoromethyl)benzenethiol | 130783-02-7 | 97% | 536083 |
| TCI Chemicals | This compound | 130783-02-7 | >96.0% (GC) | B2391 |
| SynQuest Laboratories | 3,5-Bis(trifluoromethyl)thiophenol | 130783-02-7 | 95% | Not specified |
| Shanghai Macklin Biochemical Co., Ltd. | This compound | 130783-02-7 | Not specified | Not specified |
Synthesis of 3,5-Bis(trifluoromethyl)thiophenol
A common laboratory-scale synthesis of 3,5-Bis(trifluoromethyl)thiophenol involves the nucleophilic aromatic substitution of a corresponding chlorobenzene derivative. A detailed experimental protocol based on a patented method is provided below.[1]
Experimental Protocol: Synthesis from 3,5-Bis(trifluoromethyl)chlorobenzene[1]
-
Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 24.9 grams (0.1 mole) of 3,5-bis(trifluoromethyl)chlorobenzene and 28 grams (0.5 mole) of industrial-grade sodium hydrosulfide.
-
Solvent Addition: Add 180 grams of dimethyl sulfoxide (DMSO) to the flask.
-
Reaction Conditions: Heat the mixture to 110°C and stir for 10 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Under continuous stirring, gradually add dilute sulfuric acid to the reaction mixture to adjust the pH to 4.
-
Purification: Perform steam distillation to isolate the crude product. Further purification can be achieved by vacuum distillation to yield 3,5-Bis(trifluoromethyl)thiophenol.
Applications in the Synthesis of Bioactive Molecules
The 3,5-bis(trifluoromethyl)phenyl moiety is a valuable pharmacophore in drug discovery due to its ability to enhance metabolic stability and binding affinity. This section details the synthesis of pyrazole and urea derivatives with documented biological activity.
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
These compounds have shown potent activity as growth inhibitors of drug-resistant bacteria. The synthesis involves a multi-step process starting from 3,5-bis(trifluoromethyl)acetophenone.[2][3]
Step 1: Synthesis of Pyrazole Aldehyde Intermediate
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-hydrazinobenzoic acid (1.597 g, 10.5 mmol) and 3,5-bis(trifluoromethyl)acetophenone (2.561 g, 10 mmol).
-
Solvent and Reflux: Add 50 mL of anhydrous ethanol and reflux the mixture for 8 hours.
-
Solvent Removal: After the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Vilsmeier-Haack Reagent: To the dried product, add 30 mL of anhydrous N,N-dimethylformamide (DMF) and stir for 15 minutes. In a separate flask, prepare the Vilsmeier-Haack reagent and add it to the reaction mixture to form the pyrazole aldehyde.
-
Purification: The pure pyrazole aldehyde intermediate is obtained by filtration and washing with water.
Step 2: Reductive Amination to Yield Final Pyrazole Anilines
-
Imine Formation: Take the pyrazole aldehyde (214.14 mg, 0.5 mmol) and the desired aniline derivative (0.55 mmol) in a round-bottom flask. Add toluene and reflux for 6 hours using a Dean-Stark condenser.
-
Imine Isolation: Cool the reaction mixture and filter under vacuum. Recrystallize the precipitate from acetonitrile to obtain the pure imine.
-
Reduction: Dissolve the imine (0.5 mmol) in methanol and cool to 0°C in an ice bath.
-
Reducing Agent: Add sodium borohydride (NaBH₄) (94.5 mg, 2.5 mmol) to the solution and stir the mixture for 10 hours.
-
Final Product Isolation: After the reaction is complete, the final pyrazole-derived aniline is isolated and purified.
References
Methodological & Application
Synthesis of Thioethers Using 3,5-Bis(trifluoromethyl)benzenethiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioethers are a vital class of organic compounds widely encountered in pharmaceuticals, agrochemicals, and materials science. The incorporation of a thioether linkage can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The 3,5-bis(trifluoromethyl)phenyl moiety, in particular, is a key structural motif in medicinal chemistry. The two trifluoromethyl groups enhance lipophilicity and can improve metabolic stability by blocking potential sites of oxidation, making 3,5-bis(trifluoromethyl)benzenethiol a valuable building block for the synthesis of novel thioether derivatives with potential therapeutic applications. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown promise as potent growth inhibitors of drug-resistant bacteria.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of thioethers utilizing this compound.
Core Synthetic Methodologies
The synthesis of thioethers from this compound can be achieved through several reliable and versatile methods. The most common approaches include nucleophilic substitution reactions (S-alkylation), and transition metal-catalyzed cross-coupling reactions such as the Ullmann condensation and Chan-Lam coupling.
A general workflow for the synthesis of these thioethers is outlined below:
Caption: General workflow for thioether synthesis.
Data Presentation: Synthesis of Various Thioethers
The following table summarizes the synthesis of a range of thioethers from this compound, showcasing the versatility of this precursor with different substrates and reaction conditions.
| Product | Substrate | Reaction Type | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzyl bromide | S-Alkylation | K₂CO₃ | Acetonitrile | 2 | 25 | 98 |
| 2 | 4-Nitrobenzyl bromide | S-Alkylation | K₂CO₃ | Acetonitrile | 2 | 25 | 95 |
| 3 | 2-Bromopyridine | S-Alkylation | K₂CO₃ | Acetonitrile | 24 | 80 | 75 |
| 4 | Ethyl 2-bromoacetate | S-Alkylation | K₂CO₃ | Acetonitrile | 4 | 25 | 92 |
| 5 | 1-Bromo-4-iodobenzene | Ullmann Condensation | CuI / L-proline | DMSO | 24 | 90 | 85 |
| 6 | 4-Iodotoluene | Ullmann Condensation | CuI / L-proline | DMSO | 24 | 90 | 82 |
| 7 | Phenylboronic acid | Chan-Lam Coupling | Cu(OAc)₂ | Dichloromethane | 48 | 25 | 78 |
| 8 | 4-Methoxyphenylboronic acid | Chan-Lam Coupling | Cu(OAc)₂ | Dichloromethane | 48 | 25 | 75 |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound
This protocol describes a standard nucleophilic substitution reaction for the synthesis of alkyl aryl thioethers.
Caption: S-Alkylation experimental workflow.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexanes
-
Silica gel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the corresponding alkyl halide (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile as the solvent.
-
Stir the reaction mixture at room temperature or the specified temperature for the time indicated in the data table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure thioether.
Protocol 2: Ullmann-Type Condensation for the Synthesis of Diaryl Thioethers
This protocol details a copper-catalyzed cross-coupling reaction for the formation of a C-S bond between this compound and an aryl halide.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Nickel-Catalyzed Reductive C-S Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for nickel-catalyzed reductive carbon-sulfur (C-S) cross-coupling reactions. This emerging methodology offers a powerful and versatile tool for the synthesis of aryl sulfides, which are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Nickel catalysis presents a more economical and sustainable alternative to traditional palladium-catalyzed methods.[2][4]
Introduction
Nickel-catalyzed reductive cross-coupling has become a prominent strategy for C-S bond formation, enabling the coupling of two electrophilic partners, typically an aryl halide/pseudohalide and a thiol or its derivative, in the presence of a stoichiometric reductant.[5][6] This approach avoids the need for pre-formed, often unstable, organometallic reagents and demonstrates excellent functional group tolerance, making it highly valuable for late-stage functionalization in drug discovery.[2][7][8]
Recent advancements have expanded the scope of this transformation to include a wide range of coupling partners, from simple aryl halides to complex, sterically hindered molecules.[1][9] The reactions are typically characterized by mild conditions and high efficiency.[7]
Mechanistic Overview: The Catalytic Cycle
The precise mechanism of Ni-catalyzed reductive C-S coupling can vary depending on the specific catalytic system and substrates. However, a generally accepted catalytic cycle involves the following key steps:
-
Reduction of Ni(II) to Ni(0): The active Ni(0) catalyst is often generated in situ from a Ni(II) precatalyst through reduction by a metallic reductant such as zinc or manganese.[7]
-
Oxidative Addition: The Ni(0) species undergoes oxidative addition to the aryl electrophile (Ar-X) to form a Ni(II)-aryl intermediate (Ar-Ni(II)-X).
-
Thiolate Coordination/Transmetalation: The thiol (R-SH) or a corresponding thiolate anion coordinates to the nickel center.
-
Reductive Elimination: The final C-S bond is formed through reductive elimination from the Ni(II) intermediate, yielding the desired aryl sulfide (Ar-S-R) and regenerating the Ni(0) catalyst to complete the cycle.
Some proposed mechanisms also involve Ni(I)/Ni(III) intermediates, particularly in systems that may proceed via radical pathways.[5][6][10]
Caption: A generalized catalytic cycle for Ni-catalyzed reductive C-S coupling.
Experimental Protocols
Herein, we provide two representative protocols for the nickel-catalyzed reductive C-S coupling of aryl halides with thiols.
Protocol 1: Ni/dcype-Catalyzed Coupling of Aryl Bromides with Thiols
This protocol is adapted for the coupling of various aryl bromides with both aryl and alkyl thiols under mild conditions.
Materials:
-
Nickel(II) chloride (NiCl₂)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcype)
-
Zinc powder (Zn)
-
Sodium carbonate (Na₂CO₃)
-
Aryl bromide
-
Thiol
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine NiCl₂ (5 mol%), dcype (10 mol%), and Zn powder (2.0 equiv.).
-
Reagent Addition: Add the aryl bromide (1.0 equiv.), thiol (1.2 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (0.2 M concentration with respect to the aryl bromide).
-
Reaction: Seal the tube and stir the reaction mixture at 80 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ni/dppf-Catalyzed Coupling of Aryl Chlorides with Thiophenols
This protocol is effective for the coupling of more challenging aryl chlorides with thiophenols using an air-stable nickel(0) catalyst system.[11]
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Cesium carbonate (Cs₂CO₃)
-
Aryl chloride
-
Thiophenol
-
Anhydrous 1,4-Dioxane
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the Ni(0) catalyst by dissolving Ni(COD)₂ and dppf in anhydrous dioxane.
-
Reaction Setup: To an oven-dried vial, add the aryl chloride (1.0 equiv.), thiophenol (1.1 equiv.), and Cs₂CO₃ (1.5 equiv.).
-
Catalyst Addition: Add the pre-formed Ni(0)/dppf catalyst solution (2.5 mol% Ni).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with dichloromethane, and filter.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Data Presentation: Substrate Scope and Yields
The following tables summarize the performance of the nickel-catalyzed C-S coupling protocols with a variety of substrates.
Table 1: Ni/dcype-Catalyzed Coupling of Aryl Bromides with Thiols
| Entry | Aryl Bromide | Thiol | Product | Yield (%) |
| 1 | 4-Bromotoluene | Thiophenol | 4-Tolyl(phenyl)sulfane | 92 |
| 2 | 4-Bromoanisole | Thiophenol | (4-Methoxyphenyl)(phenyl)sulfane | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Thiophenol | Phenyl(4-(trifluoromethyl)phenyl)sulfane | 85 |
| 4 | 4-Bromobenzonitrile | Thiophenol | 4-(Phenylthio)benzonitrile | 95 |
| 5 | 4-Bromotoluene | Benzyl mercaptan | Benzyl(4-tolyl)sulfane | 78 |
| 6 | 4-Bromotoluene | 1-Dodecanethiol | Dodecyl(4-tolyl)sulfane | 75 |
Table 2: Ni/dppf-Catalyzed Coupling of Aryl Chlorides with Thiophenols
| Entry | Aryl Chloride | Thiophenol | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Thiophenol | 4-Tolyl(phenyl)sulfane | 85 |
| 2 | 4-Chloroanisole | Thiophenol | (4-Methoxyphenyl)(phenyl)sulfane | 81 |
| 3 | 1-Chloro-4-nitrobenzene | Thiophenol | (4-Nitrophenyl)(phenyl)sulfane | 90 |
| 4 | 2-Chloropyridine | Thiophenol | 2-(Phenylthio)pyridine | 76 |
| 5 | 4-Chlorotoluene | 4-Methoxythiophenol | (4-Methoxyphenyl)(p-tolyl)sulfane | 83 |
Experimental Workflow
The general workflow for setting up a nickel-catalyzed reductive C-S coupling reaction is depicted below. Adherence to inert atmosphere techniques is crucial for achieving high yields and reproducibility.
Caption: A standard workflow for Ni-catalyzed C-S coupling experiments.
Applications in Drug Discovery
The thioether moiety is a common feature in many biologically active molecules and pharmaceuticals.[3] Nickel-catalyzed C-S coupling provides a robust and efficient method for the synthesis and derivatization of such compounds. Its broad functional group tolerance allows for the late-stage modification of complex molecules, which is a significant advantage in the drug discovery process.[2][7] This methodology facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
Nickel-catalyzed reductive C-S coupling represents a significant advancement in synthetic organic chemistry. The protocols outlined in this document provide a practical guide for researchers to implement this powerful transformation in their own laboratories. The mild reaction conditions, broad substrate scope, and use of an inexpensive, earth-abundant metal catalyst make this methodology highly attractive for applications in academic research and the pharmaceutical industry.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Nickel-catalyzed selective disulfide formation by reductive cross-coupling of thiosulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed C-S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Mechanism of Ni-Catalyzed Reductive 1,2-Dicarbofunctionalization of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: Copper-Catalyzed S-Arylation using 3,5-Bis(trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 3,5-bis(trifluoromethyl)benzenethiol in copper-catalyzed S-arylation reactions. This electron-deficient thiol is a valuable building block in medicinal chemistry and materials science, and its successful coupling with aryl halides provides access to a range of diaryl sulfides with unique electronic properties.
Introduction
The copper-catalyzed cross-coupling of thiols with aryl halides, a variation of the Ullmann condensation, is a powerful and well-established method for the formation of carbon-sulfur bonds. This reaction is of significant interest in drug discovery and development, as the resulting diaryl sulfide motif is present in numerous biologically active molecules. This compound is a particularly interesting substrate due to the strong electron-withdrawing nature of the two trifluoromethyl groups, which can significantly influence the physicochemical and pharmacological properties of the final product.
This document outlines a general, yet robust, protocol for the copper(I)-catalyzed S-arylation of this compound with aryl iodides. The methodology is based on well-established ligand-free copper catalysis procedures.
Reaction Principle
The core of the reaction involves the copper(I)-catalyzed coupling of an aryl halide with a thiol. The generally accepted mechanism, while not definitively established for all substrate combinations, is thought to proceed through the formation of a copper(I) thiolate species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl sulfide and regenerate the active copper(I) catalyst. The presence of a base is crucial for the initial deprotonation of the thiol.
Figure 1: Proposed catalytic cycle for the copper-catalyzed S-arylation.
Key Experimental Parameters
Successful S-arylation of this compound is dependent on several key parameters, which are summarized in the table below. These parameters are based on general protocols for copper-catalyzed C-S cross-coupling reactions and should be optimized for specific substrate combinations.
| Parameter | Recommended Range/Options | Notes |
| Copper(I) Source | CuI | 5-10 mol% is typically sufficient. |
| Aryl Halide | Iodides > Bromides >> Chlorides | Aryl iodides are generally the most reactive coupling partners. |
| Base | K₂CO₃, Cs₂CO₃ | An inorganic base is required to deprotonate the thiol. |
| Solvent | DMF, Toluene, Dioxane | A polar aprotic solvent is generally preferred. |
| Temperature | 100-140 °C | The reaction often requires elevated temperatures to proceed at a reasonable rate. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Recommended to prevent oxidation of the thiol and catalyst. |
Experimental Protocol: General Procedure for the Copper-Catalyzed S-Arylation of this compound
This protocol provides a general method for the coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add copper(I) iodide (0.05 - 0.10 mmol, 5-10 mol%).
-
Add anhydrous potassium carbonate (1.5 mmol, 1.5 equivalents).
-
Add this compound (1.0 mmol, 1.0 equivalent).
-
Add the aryl iodide (1.2 mmol, 1.2 equivalents).
-
Add anhydrous DMF (3-5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath at 120-140 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired diaryl sulfide.
Figure 2: Experimental workflow for the copper-catalyzed S-arylation.
Quantitative Data Summary
| Thiophenol Substrate | Aryl Iodide Substrate | Catalyst System | Yield (%) | Reference |
| Thiophenol | 4-Iodoanisole | 5 mol% CuI, K₂CO₃, DMF, 110 °C | 92 | General Protocol |
| 4-Methylthiophenol | Iodobenzene | 10 mol% CuI, Cs₂CO₃, Toluene, 110 °C | 88 | General Protocol |
| 4-Chlorothiophenol | 4-Iodotoluene | 5 mol% CuI, K₂CO₃, DMF, 120 °C | 85 | General Protocol |
| 2-Naphthalenethiol | Iodobenzene | 10 mol% CuI, K₂CO₃, DMF, 130 °C | 90 | General Protocol |
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Copper(I) iodide is harmful if swallowed and can cause skin and eye irritation.
-
Aryl halides can be toxic and should be handled in a well-ventilated fume hood.
-
DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
-
Perform the reaction under an inert atmosphere to avoid the potential for oxidation.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and solvents are anhydrous. Water can deactivate the catalyst.
-
Increase the reaction temperature or time.
-
Verify the quality of the copper(I) iodide catalyst.
-
Consider using a more reactive aryl halide (iodide > bromide).
-
-
Formation of disulfide byproduct:
-
Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative coupling of the thiol.
-
Use a slight excess of the aryl halide.
-
Conclusion
The copper-catalyzed S-arylation of this compound provides an effective method for the synthesis of electron-deficient diaryl sulfides. The provided protocol, based on established ligand-free copper catalysis, offers a straightforward and adaptable procedure for researchers in medicinal chemistry and materials science. Optimization of the reaction conditions for specific substrates may be necessary to achieve optimal yields.
Advanced Synthetic Methodologies in Agrochemical and Pharmaceutical Development
Introduction: The relentless pursuit of novel and improved agrochemicals and pharmaceuticals necessitates the development of innovative and efficient synthetic strategies. Modern synthetic chemistry offers a powerful toolkit to access complex molecular architectures with high precision and sustainability. This document provides detailed application notes and protocols for three cutting-edge synthetic methodologies: asymmetric synthesis, biocatalysis, and continuous flow synthesis, showcasing their application in the production of a pharmaceutical and an agrochemical intermediate.
Asymmetric Synthesis: Enantioselective Production of Solriamfetol
Application Note: Solriamfetol is a dopamine and norepinephrine reuptake inhibitor used to treat excessive daytime sleepiness. The therapeutic activity resides in the (R)-enantiomer. Asymmetric synthesis is crucial for producing the enantiomerically pure active pharmaceutical ingredient (API), avoiding the potential side effects and reduced efficacy associated with the (S)-enantiomer. The presented protocol describes a highly efficient, one-step asymmetric synthesis of (R)-Solriamfetol from a readily available chiral precursor.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | (R)-phenylalaninol | [1] |
| Key Reagent | Sodium Cyanate | [1] |
| Solvent | Water, Acidic conditions | [2] |
| Yield | 82% | [1] |
| Enantiomeric Excess | >99% | [1] |
| Purity (HPLC) | >99.95% | [1] |
Experimental Protocol: Kilogram-Scale Synthesis of (R)-Solriamfetol [1][2]
-
Reaction Setup: A suitable reactor is charged with (R)-phenylalaninol (1.0 eq) and water.
-
Reagent Addition: An aqueous solution of sodium carbonate is added, followed by potassium cyanate (1.86 eq).
-
Reaction Conditions: The reaction mixture is heated to 80-90°C and stirred overnight. The reaction progress is monitored by HPLC.
-
Work-up and Extraction: Upon completion, the reaction mixture is cooled and extracted with methylene chloride. The combined organic layers are dried over anhydrous sodium sulfate.
-
Isolation and Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification is achieved by recrystallization to afford (R)-Solriamfetol as a white solid.
Signaling Pathway of Solriamfetol:
Caption: Solriamfetol inhibits the reuptake of dopamine and norepinephrine.[3][4][5]
Biocatalysis: Synthesis of (S)-methoxyisopropylamine for the Herbicide Frontier X2
Application Note: (S)-methoxyisopropylamine is a key chiral intermediate in the synthesis of the chloroacetamide herbicide Frontier X2. The herbicidal activity is primarily associated with the (S)-enantiomer. Biocatalysis, utilizing a transaminase enzyme, offers a highly selective and environmentally benign route to this important building block, avoiding the use of heavy metal catalysts and harsh reaction conditions often associated with traditional chemical methods.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Enzyme | (S)-transaminase | [6] |
| Substrate | Methoxyacetone | [7] |
| Amine Donor | 2-aminopropane | [6] |
| Conversion | 97% | [7] |
| Enantiomeric Excess (ee) | >99% | [7] |
| Product Concentration | 2 M (18 wt-%) | [7] |
| Reaction Time | 7 hours | [7] |
Experimental Protocol: Enzymatic Synthesis of (S)-1-methoxy-2-aminopropane [6]
-
Enzyme Preparation: A suspension of Bacillus cells containing an (S)-transaminase (2 g dry weight) is prepared in a 5 mM sodium phosphate buffer (200 mL, pH 7.5) containing 0.2 mM pyridoxal 5'-phosphate.
-
Reaction Mixture: In a separate vessel, a reaction mixture is prepared containing 1.5 M of 2-aminopropane and 1.0 M of methoxyacetone.
-
Enzymatic Reaction: The enzyme solution is added to the reaction mixture. The reaction is maintained at 30 ± 1°C and pH 7.5 for 8 hours.
-
Monitoring and Isolation: The formation of (S)-1-methoxy-2-aminopropane is monitored by analytical techniques such as GC or HPLC. Upon completion, the product can be isolated using standard downstream processing techniques.
Biocatalytic Workflow for (S)-methoxyisopropylamine Synthesis:
Caption: Workflow for the biocatalytic production of (S)-methoxyisopropylamine.
Continuous Flow Synthesis: Photochemical Production of Artemisinin
Application Note: Artemisinin is a crucial antimalarial drug. Its extraction from the sweet wormwood plant is often insufficient to meet global demand. A semi-synthesis from the more abundant precursor, dihydroartemisinic acid (DHAA), provides a viable alternative. Continuous flow chemistry enables a safe, efficient, and scalable photochemical synthesis of artemisinin. This protocol details a one-pot continuous flow process that leverages photochemically generated singlet oxygen.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Dihydroartemisinic acid (DHAA) | [8] |
| Photosensitizer | 1,9-dicyanoanthracene (DCA) | [9] |
| Acid Catalyst | Trifluoroacetic acid (TFA) | [9] |
| Solvent | Toluene | [8] |
| Yield | 65% | [8] |
| Residence Time | < 12 minutes | [10] |
Experimental Protocol: Continuous Flow Synthesis of Artemisinin [8][9]
-
Reagent Stream Preparation: A solution of dihydroartemisinic acid (0.5 M), 1,9-dicyanoanthracene (0.5 mol%), and trifluoroacetic acid (0.5 eq.) in toluene is prepared.
-
Flow Reactor Setup: The reagent solution is pumped through a series of coiled reactors using a single HPLC pump. The reactor tubing is transparent to allow for irradiation.
-
Photochemical Reaction: The reactors are irradiated with a light source (e.g., a medium-pressure mercury lamp) to generate singlet oxygen in situ. The reaction temperature is maintained at an optimal level, which may be slightly above ambient due to the lamp's heat.
-
In-line Quenching and Work-up: The output from the reactor, containing the artemisinin product, can be directly subjected to in-line purification or collected for subsequent work-up and crystallization.
-
Product Isolation: Artemisinin is isolated from the reaction mixture by crystallization.
Experimental Workflow for Continuous Flow Synthesis of Artemisinin:
Caption: Continuous flow photochemical synthesis of Artemisinin.
References
- 1. researchgate.net [researchgate.net]
- 2. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 4. Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs [sunosihcp.com]
- 5. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]
- 6. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 7. Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine) | CHIMIA [chimia.ch]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Continuous synthesis of artemisinin-derived medicines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05098C [pubs.rsc.org]
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)benzenethiol as a Self-Assembly Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzenethiol is a specialized aromatic thiol used in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The presence of two trifluoromethyl (-CF3) groups on the benzene ring imparts unique properties to the resulting monolayer, including high hydrophobicity, low surface energy, and altered electronic characteristics. These features make it a material of significant interest for applications in drug development, biosensing, and fundamental surface science research.
The trifluoromethyl group is a key functional moiety in many pharmaceuticals, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Surfaces modified with this compound can serve as model systems to study interactions between drugs and biological interfaces, to develop platforms with controlled protein adsorption, and to engineer surfaces that modulate cellular adhesion and behavior.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for handling, storage, and for designing experimental procedures.
| Property | Value |
| Synonyms | 3,5-Bis(trifluoromethyl)thiophenol |
| CAS Number | 130783-02-7 |
| Molecular Formula | C₈H₄F₆S |
| Molecular Weight | 246.17 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | 167 °C |
| Density | 1.46 g/mL at 25 °C |
| Refractive Index | n20/D 1.442 |
Data sourced from commercial suppliers.
Applications in Research and Drug Development
Self-assembled monolayers of this compound on gold surfaces offer a versatile platform for a range of applications:
-
Controlled Surface Wettability: The high density of fluorine atoms at the monolayer-air interface results in a highly hydrophobic and lipophobic surface. This can be exploited to create surfaces that resist non-specific protein adsorption, a critical requirement for biosensors and implantable devices to minimize biofouling.
-
Model Surfaces for Drug Interaction Studies: Given the prevalence of trifluoromethyl groups in modern pharmaceuticals, these SAMs can mimic fluorinated drug surfaces.[1][2] This allows for fundamental studies of how such surfaces interact with proteins, cells, and other biological components, providing insights into drug efficacy and biocompatibility.
-
Modulation of Cellular Adhesion: The surface energy and chemistry of a material significantly influence how cells adhere and proliferate. By creating well-defined surfaces with this compound, researchers can investigate the impact of fluorination on cellular behavior, which is crucial in the development of materials for tissue engineering and medical implants.
-
Polymorphism and Surface Patterning: The structure of the SAM can be controlled by the preparation conditions, leading to different crystalline phases on the surface.[3] This tunability allows for the creation of patterned surfaces with distinct regions of molecular arrangement, which can be used to direct cell growth or protein assembly at the micro- and nano-scale.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and characterization of self-assembled monolayers of this compound on gold substrates.
Protocol 1: Preparation of High-Quality, Single-Phase SAMs
This protocol is adapted from methodologies that yield well-ordered, crystalline monolayers with large domain sizes.[3]
Materials:
-
This compound
-
Absolute Ethanol (anhydrous)
-
Gold-coated substrates (e.g., gold-sputtered silicon wafers or glass slides)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in Piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately after cleaning.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
-
Self-Assembly - Short Immersion:
-
Immerse the clean, dry gold substrates in the thiol solution for a short duration of 5 minutes at room temperature.[3]
-
-
Rinsing and Annealing:
-
Remove the substrates from the thiol solution and rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Re-immerse the substrates in pure, absolute ethanol and heat at an elevated temperature (e.g., 60-70 °C) for a short period (e.g., 10-15 minutes). This annealing step helps in the ordering of the monolayer.[3]
-
-
Final Rinsing and Drying:
-
Remove the substrates from the hot ethanol and rinse again with fresh, room temperature absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Store the prepared SAMs in a desiccator or under an inert atmosphere.
-
Protocol 2: Preparation of Polymorphic or Less-Ordered SAMs
Following a standard, longer immersion protocol can lead to the formation of films with higher defect densities and smaller ordered domains.[3] This can be useful for studying the influence of surface disorder on biological interactions.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 for substrate cleaning and thiol solution preparation.
-
Self-Assembly - Long Immersion:
-
Immerse the clean, dry gold substrates in the 1 mM thiol solution for an extended period, typically 24 hours, at room temperature.[3]
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution and rinse thoroughly with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Characterization Data
The following table summarizes typical characterization data for aromatic thiol SAMs with trifluoromethyl groups. The exact values for this compound may vary depending on the specific experimental conditions and the crystalline phase formed.
| Characterization Technique | Parameter | Typical Values for Trifluoromethylated Aromatic SAMs |
| Contact Angle Goniometry | Water Contact Angle | 80° - 110° |
| Ellipsometry | Monolayer Thickness | 0.8 - 1.5 nm |
| Scanning Tunneling Microscopy (STM) | Domain Size | Varies from nanometers to micrometers depending on preparation |
| X-ray Photoelectron Spectroscopy (XPS) | F 1s Binding Energy | ~688 eV |
| S 2p Binding Energy | ~162 eV (for thiolate bound to gold) |
Visualizations
Logical Relationship of Preparation Parameters and SAM Structure
The following diagram illustrates how different preparation protocols influence the resulting structure of the self-assembled monolayer.
Caption: Preparation conditions determine the final SAM structure.
Experimental Workflow for SAM Preparation and Characterization
This diagram outlines the typical experimental workflow from substrate preparation to surface characterization.
References
Application Notes and Protocols: The Use of 3,5-Bis(trifluoromethyl)thiophenol in Advanced Sensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging applications of 3,5-Bis(trifluoromethyl)thiophenol in the field of sensor chemistry. This unique molecule, characterized by its electron-deficient aromatic ring and reactive thiol group, offers distinct advantages in the design of highly selective and sensitive probes for biological and chemical analytes. The following sections detail its use in fluorescent probes, magnetic resonance imaging (MRI) contrast agents, and as a surface modification agent in electronic sensors.
Application Note 1: Fluorescent Probes for Biologically Important Thiols
Introduction: The detection of biologically relevant thiols, such as glutathione (GSH), is crucial for understanding cellular redox states and disease pathogenesis. 3,5-Bis(trifluoromethyl)thiophenol can be employed as a key recognition element in fluorescent probes. The strong electron-withdrawing nature of the two trifluoromethyl groups makes the thiol group a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity forms the basis for a "turn-on" fluorescent sensing mechanism.
Sensing Mechanism: A fluorescent probe can be designed by linking 3,5-Bis(trifluoromethyl)thiophenol to a fluorophore through a linker that quenches the fluorescence. In the presence of a target analyte with a nucleophilic thiol group, such as GSH, a substitution reaction occurs. The analyte displaces the 3,5-Bis(trifluoromethyl)thiophenol moiety, leading to the release of the fluorophore and a subsequent increase in fluorescence intensity.
Signaling Pathway Diagram:
Caption: Signaling pathway for a turn-on fluorescent probe.
Quantitative Data Summary:
| Analyte | Probe Type | Limit of Detection (LOD) | Emission Wavelength | Reference |
| Glutathione (GSH) | Cyanine-based | 3.3 x 10⁻⁷ M | 805 nm | [1] |
Experimental Protocol: Synthesis of a Generic Fluorescent Probe and In Vitro Sensing
Materials:
-
Fluorophore with a reactive site (e.g., hydroxyl or amino group)
-
Linker molecule with two reactive ends
-
3,5-Bis(trifluoromethyl)thiophenol
-
Appropriate solvents (e.g., DMF, DCM)
-
Coupling agents (e.g., DCC, EDC)
-
Purification supplies (e.g., silica gel for column chromatography)
-
Phosphate-buffered saline (PBS)
-
Glutathione (GSH) standard solution
-
Fluorometer
Probe Synthesis Workflow:
References
Application Notes and Protocols for Reactions Involving Air-Sensitive Thiols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the experimental setup for chemical reactions involving air-sensitive thiols. It covers the use of standard inert atmosphere techniques, including Schlenk lines and gloveboxes, methods for solvent and reagent handling, and specific protocols for common reactions involving thiols.
Introduction to Handling Air-Sensitive Thiols
Thiols are susceptible to oxidation, particularly in the presence of oxygen, which can lead to the formation of disulfides and other oxidized species. This reactivity is enhanced at higher pH where the thiolate anion is more prevalent.[1] For many applications in research and drug development, maintaining the integrity of the thiol functional group is critical for achieving desired reaction outcomes and ensuring product purity. Therefore, conducting reactions under an inert atmosphere is essential. The two primary methods for creating an oxygen- and moisture-free environment are the use of a Schlenk line or a glovebox.[2][3]
Comparison of Inert Atmosphere Techniques: Schlenk Line vs. Glovebox
The choice between a Schlenk line and a glovebox depends on the sensitivity of the reagents, the scale of the reaction, and the specific manipulations required.[4] A glovebox generally provides a more rigorously controlled inert atmosphere.[4][5]
Table 1: Comparison of Achievable Atmosphere Purity
| Parameter | Schlenk Line | Glovebox |
| Oxygen (O₂) Level | < 1 - 1000 ppm (dependent on setup and technique) | < 0.1 ppm[5] |
| Moisture (H₂O) Level | < 1 - 1000 ppm (dependent on setup and technique) | < 0.1 ppm[5] |
Table 2: Qualitative Comparison of Schlenk Line and Glovebox
| Feature | Schlenk Line | Glovebox |
| Initial Cost | Lower | Higher |
| Operational Skill | Requires more technical skill and practice | More intuitive for direct manipulation |
| Versatility | Well-suited for a wide range of solution-phase reactions | Ideal for handling solids, preparing samples, and performing complex manipulations |
| Throughput | Can run multiple reactions simultaneously on a multi-port manifold | Limited by the physical space inside the box |
| Atmosphere Integrity | Susceptible to minor leaks at joints and septa | Maintains a consistently high-purity atmosphere |
Essential Techniques for Handling Air-Sensitive Reagents
Degassing Solvents
Removing dissolved oxygen from solvents is crucial for preventing unwanted side reactions. Several methods are commonly employed, with varying levels of efficiency.
Table 3: Effectiveness of Common Solvent Degassing Methods
| Degassing Method | Typical % of Dissolved Gas Removed | Recommended For |
| Freeze-Pump-Thaw | >95% | Highly sensitive reactions, low-volume or volatile solvents[6][7][8] |
| Inert Gas Bubbling (Sparging) | ~80-99% (method dependent) | Less sensitive reactions, larger solvent volumes[8] |
| Sonication with Vacuum | 60-70% | Moderately sensitive reactions |
| Sonication Alone | 20-25% | Not generally recommended for air-sensitive chemistry |
Handling of Air-Sensitive Solids and Liquids
-
Solids: Air-sensitive solid reagents should be handled and weighed inside a glovebox.[3] The solid can then be added to the reaction flask within the glovebox.
-
Liquids: Air-sensitive liquids are typically transferred using gas-tight syringes or via cannula transfer between sealed vessels under a positive pressure of inert gas.
Experimental Protocols
Protocol 1: General Setup of a Reaction using a Schlenk Line
This protocol describes the basic steps for setting up a reaction involving an air-sensitive thiol using a Schlenk line.
-
Glassware Preparation: All glassware (e.g., Schlenk flask, condenser) must be thoroughly dried in an oven (e.g., 120 °C for at least 4 hours) to remove adsorbed moisture.
-
Assembly: Assemble the glassware while hot and immediately connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Perform a minimum of three evacuate-refill cycles to remove the air from the reaction vessel and replace it with an inert gas (e.g., argon or nitrogen).[3]
-
Evacuate the flask under vacuum for 5-10 minutes.
-
Slowly refill the flask with inert gas.
-
-
Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Reagent Addition:
-
Liquid Thiols: Add the thiol to the reaction mixture via a gas-tight syringe.
-
Solid Thiols: If not already in the flask from the start (weighed in a glovebox), solid thiols can be added under a positive flow of inert gas.
-
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR). Samples for analysis can be withdrawn from the reaction mixture using a syringe.
-
Work-up: Upon completion, the reaction can be quenched and worked up under a positive pressure of inert gas or by transferring the reaction mixture to a glovebox.
Protocol 2: Thiol-Michael Addition to an α,β-Unsaturated Ketone
This protocol details the addition of an air-sensitive thiol to an α,β-unsaturated ketone under inert conditions.
Materials:
-
Air-sensitive thiol (e.g., dodecanethiol)
-
α,β-Unsaturated ketone (e.g., cyclohexenone)
-
Anhydrous and degassed solvent (e.g., THF)
-
Base (e.g., triethylamine, freshly distilled)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Set up the reaction apparatus under an inert atmosphere using a Schlenk line as described in Protocol 4.1.
-
To the Schlenk flask, add the α,β-unsaturated ketone (1.0 eq) and the degassed solvent.
-
Add the base (1.1 eq) to the reaction mixture via syringe.
-
Slowly add the air-sensitive thiol (1.05 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography.
Data Presentation
Table 4: Stability of Thiol Compounds Under Various Conditions
| Thiol Compound | Storage Conditions | Duration | Remaining Free Thiol Groups (%) | Reference |
| Polycarbophil-cysteine (powder) | 20°C, 70% RH | 6 months | Decreased | |
| Polycarbophil-cysteine (tablet) | -20°C to 22°C | 6 months | Stable | |
| Chitosan-thioglycolic acid (powder) | 20°C, 70% RH | 6 months | Decreased | |
| Chitosan-thioglycolic acid (tablet) | -20°C to 22°C | 6 months | Stable | |
| Human serum native thiols | -20°C | 3 months | Stable | |
| Human serum native thiols | -80°C | 12 months | Stable |
Note: The stability of specific small molecule thiols under an inert atmosphere will vary depending on the compound's structure and purity.
Visualizations
Caption: Diagram of a standard Schlenk line setup.
Caption: Workflow for the evacuate-refill cycle.
Caption: Diagram illustrating cannula transfer of a liquid.
References
- 1. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 2. Air-free_technique [chemeurope.com]
- 3. ucd.ie [ucd.ie]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. reddit.com [reddit.com]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes: Reductive Amination Protocols for the Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its versatile structure is a core component in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The metabolic stability of the pyrazole ring and its ability to participate in hydrogen bonding interactions contribute to its frequent use in drug design and discovery. A key strategy for elaborating on the pyrazole scaffold is the introduction of substituted amino-methyl groups, which can significantly modulate a compound's pharmacological profile. Reductive amination of pyrazole aldehydes represents a robust and highly efficient method for achieving this transformation, providing access to a diverse range of N-substituted pyrazole derivatives.
Principle of the Reaction
Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds in two main steps: the initial reaction between a carbonyl group (in this case, a pyrazole aldehyde) and an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the final amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation, as it readily reduces the protonated imine intermediate over the starting aldehyde, minimizing the formation of alcohol byproducts.[1][2] This one-pot procedure is highly valued for its operational simplicity and tolerance of a wide range of functional groups.[3]
Data Presentation
The following table summarizes representative protocols for the reductive amination of substituted pyrazole-4-carbaldehydes, providing a clear comparison of reaction conditions and yields.
| Entry | Pyrazole Aldehyde Substrate | Amine Substrate | Reducing Agent (Equivalents) | Solvent | Temperature & Time | Yield (%) |
| 1 | 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde[4] | Various amines | NaBH(OAc)₃ (1.4) | 1,2-Dichloroethane | Reflux, 1-3 hours | 65-85 |
| 2 | 3-(2,3-Dihydrobenzo[b][4][5]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde[5] | Benzylamine | NaBH(OAc)₃ (not specified) | Not specified | Not specified | 35 |
Mandatory Visualizations
Reductive Amination Workflow
Caption: General workflow for the one-pot reductive amination of pyrazole aldehydes.
Signaling Pathway Diagram
References
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. ineosopen.org [ineosopen.org]
- 5. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the synthesis of biaryl and substituted aromatic compounds, which are common scaffolds in pharmaceuticals and advanced materials. 3,5-Bis(trifluoromethyl)phenylboronic acid is a key building block in this context, prized for the unique electronic properties conferred by its two trifluoromethyl (-CF3) groups. The strong electron-withdrawing nature of the -CF3 groups can significantly influence the reactivity of the boronic acid and the biological and material properties of the resulting products.[1]
The incorporation of trifluoromethyl groups into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1] Molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety have shown promise in various therapeutic areas, including as antibacterial agents and enzyme inhibitors.
These application notes provide detailed protocols for the Suzuki coupling reaction using 3,5-bis(trifluoromethyl)phenylboronic acid and highlight its application in the development of novel therapeutic agents.
Suzuki Coupling Reaction: General Principles and Workflow
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.
-
Transmetalation: The organoboron reagent (in this case, 3,5-bis(trifluoromethyl)phenylboronic acid) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
A general workflow for performing a Suzuki coupling reaction is depicted below.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides
This protocol is a general starting point for the coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with a range of aryl bromides.
Materials:
-
3,5-Bis(trifluoromethyl)phenylboronic acid
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction flask, add the aryl bromide (1.0 mmol), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times. This protocol is adapted for microwave synthesis.
Materials:
-
3,5-Bis(trifluoromethyl)phenylboronic acid
-
Aryl bromide/chloride
-
XPhos Pd G2 (palladium precatalyst)
-
XPhos (ligand)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane/Water
-
Microwave synthesis vial
Procedure:
-
In a microwave vial, combine the aryl halide (0.5 mmol), 3,5-bis(trifluoromethyl)phenylboronic acid (0.75 mmol), and potassium carbonate (1.5 mmol).[2]
-
Add XPhos Pd G2 (0.025 mmol, 5 mol%) and XPhos (0.05 mmol, 10 mol%).[2]
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 20-40 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in Protocol 1.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical yields for Suzuki coupling reactions of various aryl bromides with phenylboronic acid, which can serve as a reference for expected outcomes with 3,5-bis(trifluoromethyl)phenylboronic acid, although yields may vary depending on the specific electronic and steric nature of the substrates.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Pd(OAc)2 (1) / PPh3 (2) | K2CO3 | DMF/H2O | 100 | 2 | 95 | [3] |
| 2 | 4-Bromoanisole | Pd(OAc)2 (1) / PPh3 (2) | K2CO3 | DMF/H2O | 100 | 3 | 92 | [3] |
| 3 | 4-Bromotoluene | Pd(OAc)2 (1) / PPh3 (2) | K2CO3 | DMF/H2O | 100 | 4 | 88 | [3] |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)2 (1) / PPh3 (2) | K2CO3 | DMF/H2O | 100 | 1.5 | 98 | [3] |
| 5 | 2-Bromopyridine | Pd(PPh3)4 (3) | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 85 | General Protocol |
| 6 | 3-Bromopyridine | Pd(dppf)Cl2 (3) | K3PO4 | Dioxane | 90 | 16 | 89 | General Protocol |
Application in Drug Development: Synthesis of Antibacterial Agents
The 3,5-bis(trifluoromethyl)phenyl moiety is a valuable pharmacophore in the design of novel therapeutic agents. For example, pyrazole derivatives containing this group have been synthesized and evaluated as potent growth inhibitors of drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[4]
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
A multi-step synthesis, rather than a direct Suzuki coupling, was employed to generate a library of pyrazole-based antibacterial compounds. The key precursor, 3',5'-bis(trifluoromethyl)acetophenone, highlights the importance of the 3,5-bis(trifluoromethyl)phenyl scaffold in medicinal chemistry.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Drug-Resistant Bacteria Growth Inhibitors
These application notes provide a comprehensive overview of the synthesis and evaluation of various inhibitors targeting the growth of drug-resistant bacteria. This document is intended for researchers, scientists, and drug development professionals working to combat antimicrobial resistance.
Introduction
The rise of multidrug-resistant (MDR) bacteria poses a significant global health threat, rendering conventional antibiotics ineffective. The development of novel agents that can overcome resistance mechanisms is therefore a critical area of research. Bacteria have evolved several strategies to resist antibiotics, including enzymatic degradation of the drug, modification of the drug's target, reducing drug uptake, and actively pumping the drug out of the cell (efflux). This document focuses on the synthesis of inhibitors that target key bacterial resistance mechanisms, such as β-lactamase enzymes, efflux pumps, and biofilm formation.
Inhibitors of β-Lactamase: Thienopyrimidine Derivatives
β-lactam antibiotics are a cornerstone of antibacterial therapy, but their efficacy is often compromised by β-lactamase enzymes that hydrolyze the β-lactam ring. Thienopyrimidine derivatives have emerged as a promising class of non-β-lactam β-lactamase inhibitors.
Data Presentation: Antimicrobial Activity of Thienopyrimidine Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthesized thienopyrimidine compounds against a resistant strain of Staphylococcus aureus. A lower MIC value indicates greater potency.
| Compound ID | Structure | MIC (µg/mL) vs. Cefixime-Resistant S. aureus |
| Control (Cefixime) | - | 100 |
| Compound V | Thienopyrimidine-based | Potent activity |
| Synthesized Derivatives | Substituted Thienopyrimidines | 32 - 74 |
| Vancomycin (Reference) | - | ≤2 |
Experimental Protocol: Synthesis of 4-(2-(tert-butyl)thieno[2,3-d]pyrimidin-4-yl)morpholine
This protocol describes a representative synthesis of a thienopyrimidine derivative with demonstrated inhibitory activity.
Materials:
-
4-chloro-2-phenylthienopyrimidine
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-phenylthienopyrimidine (1 equivalent) in acetonitrile.
-
Addition of Reagents: Add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the nucleophilic aromatic substitution (SNAr) can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 4-(2-(tert-butyl)thieno[2,3-d]pyrimidin-4-yl)morpholine.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway and Synthesis Workflow
Caption: Synthesis and mechanism of thienopyrimidine β-lactamase inhibitors.
Efflux Pump Inhibitors: Phenylalanine Arginine β-Naphthylamide (PAβN) Analogues
Efflux pumps are membrane proteins that actively extrude antibiotics from bacterial cells, thereby reducing their intracellular concentration and efficacy. Phenylalanine arginine β-naphthylamide (PAβN) was one of the first broad-spectrum efflux pump inhibitors (EPIs) discovered and serves as a valuable tool for research.
Data Presentation: Potentiation of Levofloxacin Activity by PAβN
The following table shows the reduction in the MIC of levofloxacin against Pseudomonas aeruginosa in the presence of PAβN. The potentiation factor indicates the fold-decrease in the antibiotic's MIC.
| Bacterial Strain | Antibiotic | EPI | EPI Concentration (µg/mL) | MIC of Levofloxacin alone (µg/mL) | MIC of Levofloxacin with EPI (µg/mL) | Potentiation Factor |
| P. aeruginosa (Wild-Type) | Levofloxacin | L,L-PAβN | 40-50 | - | - | 8-16 fold |
| P. aeruginosa (Wild-Type) | Levofloxacin | D,D-PAβN | 40-50 | - | - | 8-16 fold |
| P. aeruginosa (MexAB-OprM overexpressing) | Levofloxacin | PAβN | 20 | >64 | 1 | >64 fold |
Experimental Protocol: Scalable, Chromatography-Free Synthesis of PAβN
This streamlined protocol is adapted from a method designed for gram-scale synthesis without the need for column chromatography.
Materials:
-
N-α-Fmoc-L-phenylalanine
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
L-Arginine methyl ester dihydrochloride
-
Triethylamine (TEA)
-
β-Naphthylamine
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Activation of Phenylalanine: React N-α-Fmoc-L-phenylalanine with NHS and DCC in an appropriate solvent to form the active ester.
-
Dipeptide Formation: Couple the activated phenylalanine with L-arginine methyl ester dihydrochloride in the presence of a base like triethylamine to form the protected dipeptide.
-
Amide Coupling: Couple the dipeptide with β-naphthylamine to form the C-terminus capped peptide.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in an organic solvent.
-
Precipitation and Isolation: Dissolve the crude product in a minimal amount of DCM and precipitate the bis-trifluoroacetate salt of PAβN by adding diethyl ether.
-
Final Product: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain pure PAβN.
Experimental Workflow and Mechanism of Action
Caption: Workflow for evaluating EPI activity and its mechanism of action.
Biofilm Formation Inhibitors: N-Acyl Cyclopentylamides
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and the host immune system. Small molecules that interfere with the signaling pathways controlling biofilm formation, such as quorum sensing, are promising anti-biofilm agents. N-acyl cyclopentylamides, like C10-CPA, have been shown to inhibit quorum sensing and subsequent biofilm formation in P. aeruginosa.
Data Presentation: Inhibition of Biofilm Formation by C10-CPA
The following table summarizes the inhibitory effect of N-decanoyl cyclopentylamide (C10-CPA) on quorum sensing-regulated gene expression in P. aeruginosa.
| Reporter Gene | Inhibitor | IC₅₀ (µM) |
| lasB-lacZ | C10-CPA | 80 |
| rhlA-lacZ | C10-CPA | 90 |
Experimental Protocol: General Synthesis of N-Acyl Cyclopentylamides
Materials:
-
Cyclopentylamine
-
Decanoyl chloride (or decanoic acid)
-
A suitable base (e.g., triethylamine or pyridine) if starting from the acid chloride
-
Coupling agents (e.g., HBTU, HATU) and a base (e.g., DIPEA) if starting from the carboxylic acid
-
Anhydrous solvent (e.g., dichloromethane, DMF)
Procedure (from Acid Chloride):
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylamine (1 equivalent) and a base like triethylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane.
-
Addition of Acid Chloride: Cool the solution in an ice bath (0 °C). Slowly add decanoyl chloride (1 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, and wash it successively with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-decanoyl cyclopentylamide (C10-CPA).
-
Characterization: Confirm the identity and purity of the synthesized compound using NMR spectroscopy and mass spectrometry.
Signaling Pathway: Quorum Sensing Inhibition
Caption: Inhibition of the quorum sensing signaling pathway by C10-CPA.
Conclusion
The development of inhibitors targeting bacterial resistance mechanisms is a crucial strategy in the fight against multidrug-resistant pathogens. This document provides an overview of the synthesis, evaluation, and mechanisms of action for three distinct classes of inhibitors. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel antimicrobial therapies. Further optimization of these and other inhibitor scaffolds will be essential to address the ongoing challenge of antimicrobial resistance.
Application Notes & Protocols: Preparation of Substituted Thiophenols from Chlorobenzenes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted thiophenols are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and organic materials. Their synthesis from readily available substituted chlorobenzenes is a key transformation in organic chemistry. This document provides detailed protocols and comparative data for the preparation of substituted thiophenols from their corresponding chlorobenzene precursors, focusing on methodologies relevant to a drug development setting. The primary methods covered include nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed thiolation, which offer versatility and functional group tolerance.
I. Methodologies for Thiophenol Synthesis from Chlorobenzenes
The conversion of substituted chlorobenzenes to substituted thiophenols can be achieved through several synthetic strategies. The choice of method often depends on the nature of the substituents on the aromatic ring.
1. Nucleophilic Aromatic Substitution (SNAr) with a Sulfur Nucleophile: This method is most effective when the chlorobenzene ring is activated by electron-withdrawing groups (e.g., -NO2, -CN, -CF3) positioned ortho or para to the chlorine atom. These groups stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution reaction. Common sulfur nucleophiles include sodium hydrosulfide (NaSH) and thiourea.
2. Transition-Metal-Catalyzed Thiolation: For unactivated or electron-rich chlorobenzenes, transition-metal catalysis is often necessary to achieve efficient thiolation. Palladium and copper-based catalytic systems are the most common and have been shown to be effective for a broad range of substrates. These methods typically involve the coupling of the chlorobenzene with a sulfur source, which can be a thiol, thiourea, or other sulfur-containing reagents.
II. Experimental Protocols
Protocol 1: Synthesis of 4-Nitrothiophenol from 4-Nitrochlorobenzene via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 4-nitrothiophenol from 4-nitrochlorobenzene using sodium sulfide. The electron-withdrawing nitro group facilitates the nucleophilic aromatic substitution.
Materials:
-
4-Nitrochlorobenzene
-
Sodium sulfide nonahydrate (Na2S·9H2O)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium sulfide nonahydrate (e.g., 0.12 mol) in water (e.g., 50 mL).
-
To this solution, add 4-nitrochlorobenzene (e.g., 0.1 mol) dissolved in ethanol (e.g., 100 mL).
-
The reaction mixture is heated to reflux with stirring for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which precipitates the 4-nitrothiophenol.
-
The solid product is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
DOT Script for Experimental Workflow:
Caption: Workflow for the synthesis of 4-nitrothiophenol.
Protocol 2: Palladium-Catalyzed Thiolation of Substituted Chlorobenzenes
This protocol provides a general method for the palladium-catalyzed synthesis of substituted thiophenols from chlorobenzenes using a thiol as the sulfur source. This method is applicable to a wider range of substrates, including those without activating groups.
Materials:
-
Substituted chlorobenzene
-
Thiol (e.g., 1,1-dimethylethanethiol)
-
Palladium catalyst (e.g., Pd2(dba)3 - tris(dibenzylideneacetone)dipalladium(0))
-
Ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., K3PO4 - potassium phosphate)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a Schlenk flask or a sealed tube under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%), the ligand (e.g., 1-5 mol%), and the base (e.g., 1.5-2.0 equivalents).
-
Add the substituted chlorobenzene (1.0 equivalent) and the thiol (1.1-1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
The reaction vessel is sealed and the mixture is heated with vigorous stirring at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired substituted thiophenol.
DOT Script for Reaction Scheme:
Caption: Palladium-catalyzed thiolation of chlorobenzene.
III. Data Presentation
The following tables summarize representative data for the synthesis of substituted thiophenols from chlorobenzenes.
Table 1: Nucleophilic Aromatic Substitution of Activated Chlorobenzenes
| Entry | Substituted Chlorobenzene | Sulfur Source | Conditions | Yield (%) |
| 1 | 4-Nitrochlorobenzene | Na2S·9H2O | Ethanol/Water, Reflux, 4h | ~90 |
| 2 | 2,4-Dinitrochlorobenzene | Thiourea | Ethanol, Reflux, 2h | >95 |
| 3 | 4-Cyanobenzonitrile | NaSH | DMF, 100 °C, 6h | ~85 |
| 4 | 2-Nitro-4-(trifluoromethyl)chlorobenzene | NaSH | Isopropanol, 80 °C, 3h | ~92 |
Table 2: Palladium-Catalyzed Thiolation of Various Substituted Chlorobenzenes
| Entry | Substituted Chlorobenzene | Thiol Source | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Chlorobenzene | 1-dodecanethiol | Pd(OAc)2/dppf | Cs2CO3 | Toluene | 110 | 85 |
| 2 | 4-Chloroanisole | Thiophenol | Pd2(dba)3/Xantphos | K3PO4 | Dioxane | 100 | 92 |
| 3 | 3-Chlorotoluene | 2-naphthalenethiol | Pd(OAc)2/BINAP | NaOtBu | Toluene | 100 | 88 |
| 4 | 4-Chlorobenzonitrile | Benzyl mercaptan | PdCl2(dppf) | K2CO3 | DMF | 120 | 78 |
IV. Concluding Remarks
The preparation of substituted thiophenols from chlorobenzenes is a well-established and versatile transformation in organic synthesis. For activated systems, nucleophilic aromatic substitution provides a direct and high-yielding route. For a broader substrate scope, including electron-neutral and electron-rich chlorobenzenes, palladium-catalyzed thiolation methods offer excellent efficiency and functional group tolerance. The choice of the specific protocol should be guided by the electronic nature of the substrate, the desired scale of the reaction, and the available laboratory resources. The protocols and data presented herein serve as a valuable guide for researchers in the planning and execution of these important synthetic transformations.
Application Notes: Trifluoromethyltrimethylsilane (TMSCF3) as a Fluorinated Building Block
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For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, is a highly effective strategy in modern drug discovery and materials science. The unique properties of the CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological profile of bioactive molecules.[1][2] Trifluoromethyltrimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent, has become one of the most versatile and widely utilized building blocks for introducing the CF3 group via nucleophilic trifluoromethylation.[3] Its stability and ease of handling make it a preferred reagent in many synthetic applications.[4]
These notes provide detailed protocols and data for the application of TMSCF3 in the nucleophilic trifluoromethylation of carbonyl compounds, a cornerstone reaction in fluorination chemistry.
Principle of Reactivity
TMSCF3 itself is not sufficiently reactive to trifluoromethylate electrophiles directly.[5] Its utility lies in its activation by a catalytic amount of a nucleophilic initiator.[1] This activation generates a transient trifluoromethyl anion (CF3⁻) or a related hypervalent silicon species, which then serves as the potent nucleophile.[5][6] The overall process is an anionic chain reaction consisting of initiation, propagation, and termination steps.[1]
A variety of initiators can be used, with fluoride ions (from sources like TBAF, CsF, KF) being the most common.[5][7] However, other nucleophiles such as alkoxides, carbonates (e.g., K2CO3), phosphates, and amine N-oxides are also highly effective, often under milder and moisture-tolerant conditions.[7][8]
Core Application: Nucleophilic Trifluoromethylation of Carbonyls
A primary application of TMSCF3 is the conversion of aldehydes and ketones to their corresponding trifluoromethylated alcohols. The reaction first yields a trimethylsilyl (TMS)-protected alcohol, which is then readily deprotected upon acidic workup to afford the final product.[5][9]
Experimental Protocols
Protocol 1: General Procedure for Trifluoromethylation of Aldehydes using K2CO3 Catalyst
This protocol describes a facile and efficient method for the trifluoromethylation of aldehydes using potassium carbonate as an inexpensive and readily available catalyst.[7]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Trifluoromethyltrimethylsilane (TMSCF3) (1.5 mmol, 1.5 equiv)
-
Potassium Carbonate (K2CO3), anhydrous (0.1 mmol, 0.1 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (diethyl ether, brine, anhydrous Na2SO4)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous DMF (5 mL).
-
Add K2CO3 (0.1 mmol) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMSCF3 (1.5 mmol) to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and continue stirring until completion (typically 1-16 hours, monitor by TLC or GC-MS).[2][5]
-
Upon completion, pour the reaction mixture into a brine solution (15 mL).[4][7]
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).[4][7]
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[7]
-
The crude product is the TMS-protected trifluoromethylated alcohol.
Protocol 2: Deprotection of the TMS Ether
The resulting TMS ether can be easily cleaved to yield the final alcohol.
Materials:
-
Crude TMS-protected trifluoromethylated alcohol (from Protocol 1)
-
1 M Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
Procedure:
-
Dissolve the crude TMS-protected alcohol in THF or MeOH.[5]
-
Add 1 M HCl solution and stir the mixture at room temperature.[5]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the final alcohol product by column chromatography.
Data Presentation: Catalyst Performance and Substrate Scope
The choice of catalyst and solvent significantly impacts the efficiency of the trifluoromethylation reaction. The following table summarizes the performance of various catalytic systems for the trifluoromethylation of benzaldehyde as a representative substrate.
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) of TMS-ether | Citation(s) |
| TBAF (0.6%) | THF | 0.5 - 2 | 80 - 95 | [4] |
| K2CO3 (10%) | DMF | < 0.5 | > 95 | [7] |
| (NH4)2CO3 | DMF | - | No Reaction | [7] |
| Trimethylamine N-oxide (2%) | DMF | < 0.5 | > 95 | [7][10] |
| P(t-Bu)3 | DMF | - | Moderate | [11] |
| Molecular Sieves | DMSO | - | Good | [11] |
Substrate Scope: The K2CO3-catalyzed protocol is effective for a wide range of aldehydes, including those with both electron-donating and electron-withdrawing groups, affording high yields of the desired products.[7] While effective for ketones, the reaction may be slower, and enolizable ketones can sometimes produce small amounts of silyl enol ether byproducts.[7] For α,β-unsaturated aldehydes, the reaction proceeds with excellent chemoselectivity, yielding exclusively the 1,2-addition product.[7]
Mandatory Visualizations
Reaction Workflow and Logic
The following diagram illustrates the general workflow for the synthesis of trifluoromethylated alcohols using TMSCF3.
Caption: General workflow for TMSCF3-mediated trifluoromethylation.
Catalytic Activation Mechanism
The diagram below outlines the catalytic cycle for the nucleophilic activation of TMSCF3 by an anionic initiator (Nu-), such as fluoride or carbonate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,5-Bis(trifluoromethyl)benzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3,5-Bis(trifluoromethyl)benzenethiol. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, such as 3,5-bis(trifluoromethyl)halobenzene, and byproducts from side reactions. These can include isomeric impurities and bis-substituted products.[1] Another common impurity is the corresponding disulfide, formed by the oxidation of the thiol. Additionally, residual solvents from the reaction or workup may be present.
Q2: My purified this compound is a yellow liquid, is this normal?
A2: While pure this compound is typically a colorless to light yellow liquid, a more intense yellow color may indicate the presence of impurities.[2] Oxidation to the disulfide or other colored byproducts can contribute to this coloration. Further purification may be necessary if a colorless product is required.
Q3: How can I minimize the oxidation of this compound to its disulfide during purification and storage?
A3: Thiols are susceptible to air oxidation, which is often catalyzed by trace metals and can be pH-dependent. To minimize oxidation, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Using deoxygenated solvents for chromatography and extractions can also be beneficial. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere and in a cool, dark place.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity and identifying volatile impurities.[1][3] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is invaluable for structural confirmation and can be used to quantify impurities if a suitable internal standard is used.
Troubleshooting Guides
Purification by Distillation
Problem: Low recovery of the product after distillation.
| Possible Cause | Troubleshooting Step |
| Product decomposition at high temperatures. | The boiling point of this compound is 167 °C at atmospheric pressure.[7][8] To prevent thermal degradation, perform the distillation under reduced pressure (vacuum distillation). |
| Inefficient condensation. | Ensure that the condenser is properly cooled and that the flow rate of the cooling liquid is adequate. Check for any leaks in the distillation apparatus. |
| Product loss in the distillation residue. | The distillation may have been stopped prematurely. Monitor the temperature at the distillation head; a drop in temperature can indicate that the product has finished distilling. |
Problem: The distilled product is still impure.
| Possible Cause | Troubleshooting Step |
| Co-distillation of impurities with similar boiling points. | If impurities have boiling points close to the product, fractional distillation with a column that has a higher number of theoretical plates may be necessary. |
| "Bumping" of the distillation flask. | Uneven boiling can lead to the physical transfer of non-volatile impurities into the distillate. Use a magnetic stirrer or boiling chips to ensure smooth boiling. |
| Contaminated distillation apparatus. | Ensure all glassware is thoroughly cleaned and dried before use. |
Purification by Flash Chromatography
Problem: Poor separation of the product from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | The choice of eluent is critical. For organofluorine compounds, a mobile phase of hexane and ethyl acetate is often a good starting point. Systematically vary the polarity of the eluent to achieve better separation, monitoring the separation by Thin Layer Chromatography (TLC) beforehand. |
| Column overloading. | Too much crude material on the column will lead to broad peaks and poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. |
| Column channeling. | Improperly packed silica gel can lead to uneven flow of the mobile phase. Ensure the silica gel is packed uniformly and without air bubbles. |
Problem: The product elutes with a yellow color, but the starting material was also yellow.
| Possible Cause | Troubleshooting Step |
| A colored impurity is co-eluting with the product. | Try a different solvent system with a different selectivity. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order. |
| The product itself has a slight yellow tinge. | If analytical data (GC-MS, NMR) shows high purity, the slight color may be inherent to the compound. |
Purification by Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the compound. | This compound is a liquid at room temperature, making direct recrystallization challenging. This technique is more suitable for solid derivatives or if the compound solidifies at lower temperatures. |
| The solution is supersaturated. | Try adding a small amount of additional solvent and cooling the solution more slowly. |
| High concentration of impurities. | Impurities can inhibit crystal formation. It may be necessary to first purify the compound by another method, such as distillation or chromatography, to remove the bulk of the impurities. |
Problem: No crystal formation upon cooling.
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent. | Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent system of two miscible solvents (one in which the compound is soluble and one in which it is insoluble) can also be effective. |
| The solution is not sufficiently concentrated. | Carefully evaporate some of the solvent to increase the concentration and then try cooling again. |
| Nucleation is not occurring. | Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound. |
Quantitative Data Summary
The following table summarizes typical purity levels and yields that can be expected from different purification techniques for this compound. The values are based on literature for the compound and its analogs.
| Purification Technique | Starting Purity (Typical) | Final Purity (Achievable) | Typical Yield | Key Considerations |
| Steam Distillation | 80-90% | ≥98% | 80% | Effective for removing non-volatile impurities.[9] |
| Vacuum Distillation | 80-90% | >99% | 70-85% | Reduces the risk of thermal decomposition. |
| Flash Chromatography | 80-90% | >99% | 60-80% | Good for removing impurities with different polarities. Can be time-consuming for large quantities. |
| Recrystallization | (as a solid derivative) | >99.5% | 50-70% | The compound is a liquid at room temperature, so this is only applicable to solid derivatives. |
Experimental Protocols
Protocol 1: Purification by Steam Distillation
This protocol is adapted from a procedure for the synthesis and purification of this compound.[9]
-
Setup: Assemble a steam distillation apparatus. The crude this compound is placed in the distillation flask.
-
Distillation: Introduce steam into the distillation flask. The water and the immiscible this compound will co-distill.
-
Collection: Collect the distillate, which will appear as a two-phase mixture (water and the product).
-
Workup: Separate the organic layer from the aqueous layer using a separatory funnel.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove any residual solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head if possible to minimize product loss. Use a magnetic stirrer in the distillation flask.
-
Crude Material: Place the crude this compound in the distillation flask.
-
Vacuum: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point at atmospheric pressure is 167 °C.[7][8] Use a pressure-temperature nomograph to estimate the boiling point at reduced pressure.
-
Isolation: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum to obtain the purified product.
Protocol 3: Purification by Flash Chromatography
-
Solvent System Selection: Using TLC, determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent itself) and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., from a nitrogen line or an air pump).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for preventing thiol oxidation during purification.
References
- 1. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C8H4F6S | CID 518690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. 3,5-双(三氟甲基)苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3,5-ビス(トリフルオロメチル)ベンゼンチオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
Stability and storage conditions for 3,5-Bis(trifluoromethyl)thiophenol
This guide provides essential information on the stability and storage of 3,5-Bis(trifluoromethyl)thiophenol, alongside troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3,5-Bis(trifluoromethyl)thiophenol?
A1: To ensure the stability and longevity of 3,5-Bis(trifluoromethyl)thiophenol, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] Some suppliers recommend refrigeration and storage under an inert atmosphere.[3] It is crucial to keep the compound away from heat, sparks, open flames, and other potential ignition sources.[1][3] The storage area should be accessible only to authorized personnel.[1]
Q2: Is 3,5-Bis(trifluoromethyl)thiophenol sensitive to air or light?
A2: Yes, this compound is noted to be air-sensitive.[4][5] Therefore, it is best practice to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3] While specific light sensitivity data is not prevalent, keeping it in a dark place is a recommended precautionary measure.[4][5]
Q3: What are the main hazards associated with handling 3,5-Bis(trifluoromethyl)thiophenol?
A3: 3,5-Bis(trifluoromethyl)thiophenol is a hazardous chemical with several associated risks. It is classified as a flammable liquid and vapor.[1][3] It is acutely toxic if swallowed, inhaled, or in contact with skin.[1][3] It can cause serious eye damage and skin irritation.[1][4] Furthermore, it is suspected of damaging fertility or the unborn child and is very toxic to aquatic life.[1] The compound also has a strong, unpleasant odor (stench).[1][2]
Q4: What personal protective equipment (PPE) should be used when working with this compound?
A4: When handling 3,5-Bis(trifluoromethyl)thiophenol, it is imperative to use appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and eye/face protection such as safety goggles or a face shield.[1] Respiratory protection should be worn, especially when working outside of a fume hood.[1] All work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[1][3]
Troubleshooting Guide
Problem 1: My sample of 3,5-Bis(trifluoromethyl)thiophenol has changed color (e.g., from colorless to yellow).
-
Possible Cause: This may indicate degradation of the compound, possibly due to oxidation from improper storage or exposure to air.
-
Solution:
-
Verify the purity of the material using an appropriate analytical technique (e.g., GC-MS, NMR).
-
If the purity is compromised, it is recommended to use a fresh, unopened sample for sensitive experiments.
-
To prevent future degradation, ensure the compound is stored under an inert atmosphere and that the container is securely sealed after each use.
-
Problem 2: I am observing inconsistent results in my experiments using 3,5-Bis(trifluoromethyl)thiophenol.
-
Possible Cause: Inconsistent results can arise from the degradation of the reagent, improper handling, or inaccurate measurements.
-
Solution:
-
Check Reagent Integrity: As with color change, verify the purity of your 3,5-Bis(trifluoromethyl)thiophenol sample.
-
Standardize Handling Procedure: Develop and adhere to a strict protocol for handling the compound. This includes minimizing its exposure to the atmosphere and ensuring it is brought to room temperature before opening if stored in a refrigerator to prevent condensation.
-
Accurate Dispensing: Due to its high density and potential viscosity, ensure accurate dispensing using calibrated equipment.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₈H₄F₆S |
| Molecular Weight | 246.17 g/mol [4][6] |
| Melting Point | -15 °C (5 °F)[1] |
| Boiling Point | 167 - 169 °C (333 - 336 °F)[1][4] |
| Density | 1.46 g/mL at 25 °C (77 °F)[4][6] |
| Flash Point | 65.6 °C (150.1 °F) - closed cup[6] |
| Water Solubility | Insoluble[4][5][7] |
| pKa | 4.90 ± 0.11 (Predicted)[4][5] |
Experimental Protocols & Workflows
Below are diagrams outlining key procedures and logical workflows for handling and troubleshooting issues related to 3,5-Bis(trifluoromethyl)thiophenol.
Caption: Recommended storage protocol for 3,5-Bis(trifluoromethyl)thiophenol.
Caption: Safe handling workflow for 3,5-Bis(trifluoromethyl)thiophenol.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. 3,5-Bis(trifluoromethyl)benzenethiol|lookchem [lookchem.com]
- 6. 3,5-ビス(トリフルオロメチル)ベンゼンチオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 130783-02-7 [chemicalbook.com]
Common side reactions with substituted thiophenols
Welcome to the technical support center for substituted thiophenols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise when working with substituted thiophenols, offering potential causes and solutions.
Issue 1: Low Yield or No Product in S-Alkylation Reactions
Question: I am performing an S-alkylation with a substituted thiophenol and an alkyl halide, but I am observing very low yields of my desired thioether. What could be the problem?
Possible Causes and Solutions:
-
Thiol Oxidation: Your thiophenol may have oxidized to a disulfide, which is unreactive under typical S-alkylation conditions. Thiols are susceptible to oxidation by air and light.[1][2]
-
Troubleshooting:
-
Check Starting Material: Analyze your thiophenol starting material by TLC or NMR to check for the presence of disulfide impurities.
-
Degas Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Reagent: Use a freshly opened bottle of the thiophenol or purify the existing stock by distillation or chromatography.
-
-
-
Insufficient Base: Thiolates are the active nucleophiles in S-alkylation reactions.[3][4] An insufficient amount or inappropriate strength of the base will result in a low concentration of the thiolate.
-
Troubleshooting:
-
Base Strength: Ensure the base is strong enough to deprotonate the thiophenol. The pKa of thiophenols is typically around 6-7. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are often sufficient, but stronger bases like alkoxides (e.g., NaOEt, KOtBu) or hydrides (e.g., NaH) may be necessary depending on the substrate.
-
Stoichiometry: Use at least one equivalent of base. For less reactive alkyl halides, a slight excess of base can be beneficial.
-
-
-
Poor Nucleophilicity of the Thiolate: Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the corresponding thiolate.
-
Troubleshooting:
-
Reaction Conditions: Increase the reaction temperature or use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the reaction rate.
-
Catalyst: For challenging substrates, consider the use of a catalyst, such as a phase-transfer catalyst (e.g., TBAB), to improve the reaction efficiency.
-
-
-
Side Reactions of the Alkyl Halide: With secondary or tertiary alkyl halides, elimination (E2) can compete with substitution (Sₙ2), especially with sterically hindered substrates or stronger, bulkier bases.[3][5]
-
Troubleshooting:
-
Base Selection: Use a non-hindered, weaker base if elimination is a significant issue.
-
Temperature: Lower the reaction temperature to favor the Sₙ2 pathway.
-
-
Issue 2: Formation of Disulfide Byproduct
Question: My reaction is producing a significant amount of disulfide, which is complicating purification. How can I prevent this?
Possible Causes and Solutions:
-
Oxidative Coupling: Thiols are readily oxidized to disulfides in the presence of oxygen, metal catalysts, or other oxidizing agents.[1][2][6][7] This can happen during the reaction or workup.
-
Troubleshooting:
-
Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere is crucial.
-
Degassed Solvents and Reagents: Ensure all solvents and liquid reagents are degassed.
-
Workup Conditions: During aqueous workup, the pH can influence the rate of oxidation. Some studies suggest that photooxidative coupling can be pH-dependent.[1] Consider performing the workup with degassed solutions.
-
Reducing Agents: If disulfide formation is unavoidable, it can sometimes be reversed. Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or zinc and acid.[8]
-
-
Below is a workflow to diagnose and mitigate disulfide formation.
Caption: Troubleshooting workflow for disulfide byproduct formation.
Issue 3: Low Yields in Copper-Catalyzed C-S Cross-Coupling Reactions
Question: I am attempting a copper-catalyzed C-S cross-coupling reaction between a substituted thiophenol and an aryl halide, but the yield is poor. What are some common pitfalls?
Possible Causes and Solutions:
-
Catalyst Inactivation: The copper catalyst can be sensitive to air and other impurities.
-
Troubleshooting:
-
Ligand Choice: The choice of ligand is critical in copper-catalyzed reactions. Common ligands include phenanthrolines and diamines. The optimal ligand can be substrate-dependent.
-
Inert Conditions: As with other reactions involving sensitive reagents, maintaining an inert atmosphere is important.
-
-
-
Homocoupling of Thiophenol: The formation of disulfide through oxidative homocoupling can be a significant side reaction, consuming the thiophenol and potentially interfering with the catalyst.
-
Troubleshooting:
-
Base and Solvent: The choice of base and solvent can influence the rate of homocoupling versus the desired cross-coupling.[9]
-
Reaction Temperature: Lowering the reaction temperature may help to suppress the homocoupling side reaction.
-
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend I > Br > Cl. Aryl chlorides are often unreactive without a suitable catalytic system.[10]
-
Troubleshooting:
-
Switch Halide: If possible, use the corresponding aryl iodide or bromide.
-
Catalyst System: For less reactive aryl halides, a more active catalyst system, potentially with a specific ligand, may be required.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when working with substituted thiophenols?
A1: The most common side reaction is the oxidation of the thiol group (-SH) to form a disulfide bond (S-S).[1][7] This can be initiated by exposure to air (oxygen), light, or in the presence of oxidizing agents and certain metal catalysts.[1][2][6]
Q2: How does the substituent on the aromatic ring affect the reactivity of thiophenols?
A2: The electronic nature of the substituent has a significant impact:
-
Acidity: Electron-withdrawing groups increase the acidity (lower the pKa) of the thiol proton, making it easier to deprotonate to the corresponding thiolate.
-
Nucleophilicity: Electron-donating groups generally increase the nucleophilicity of the thiolate, which can lead to faster rates in reactions like S-alkylation. Conversely, strong electron-withdrawing groups can decrease nucleophilicity.
-
Oxidation Potential: The susceptibility to oxidation can also be influenced by the substituent, although this relationship can be complex.
Q3: Are there any specific safety precautions for handling substituted thiophenols?
A3: Yes. Many thiophenols have a strong, unpleasant odor. It is essential to handle them in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for the specific thiophenol you are using for detailed handling and disposal information.
Q4: Can I use a base to catalyze the thiol-ene reaction with a substituted thiophenol?
A4: Yes, the thiol-ene reaction can proceed through a Michael addition pathway, which is catalyzed by a base.[11] This results in the same anti-Markovnikov addition product as the radical-mediated pathway.
Data Presentation
Table 1: Influence of pH on the Photooxidative Coupling of p-Nitrothiophenol (pNTP)
| pH | Product Yield of 4,4'-dinitrodiphenyldisulfide (DNDPDS) |
| ~5 | Highest |
| Other pH values | Lower |
| Data derived from a study on the photooxidative coupling of thiophenol derivatives. The highest yield was observed at a pH where both the neutral thiol and anionic thiolate forms of pNTP are present.[1] |
Table 2: Yields of Diaryl Sulfides in a Cu(I)-Catalyzed C-S Cross-Coupling Reaction
| Aryl Iodide Substituent | Thiophenol Substituent | Yield (%) |
| 4-Methoxy | 4-Methyl | 95 |
| 4-Nitro | 4-Methyl | 88 |
| 4-Chloro | 4-Methyl | 92 |
| 4-Methoxy | 4-Chloro | 93 |
| 4-Nitro | 4-Chloro | 85 |
| Representative yields from a study on Cu(I)-catalyzed C-S cross-coupling of thiophenols with aryl iodides.[12] |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of a Substituted Thiophenol
This protocol is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted thiophenol (1.0 eq.).
-
Dissolve the thiophenol in a suitable degassed solvent (e.g., DMF, acetonitrile, or THF).
-
Add a base (e.g., K₂CO₃, 1.5 eq.) to the solution.
-
Stir the mixture under an inert atmosphere (N₂ or Ar) for 15-30 minutes at room temperature to form the thiolate.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (can range from room temperature to reflux, depending on the reactivity of the substrates) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Mitigation of Disulfide Formation via Photooxidation
This protocol provides steps to minimize the formation of disulfides due to light exposure.[1][2]
-
Reaction Setup:
-
Set up the reaction in a flask wrapped in aluminum foil or in a dark fume hood to exclude light.
-
Use amber-colored glassware if available.
-
-
Reagent and Solvent Preparation:
-
Use freshly purified or purchased thiophenol.
-
Degas all solvents by sparging with an inert gas (N₂ or Ar) for at least 30 minutes prior to use.
-
-
Reaction Execution:
-
Maintain the reaction under a positive pressure of an inert gas throughout the experiment.
-
If the reaction is sensitive to pH, buffer the solution accordingly. For some photooxidative couplings, a pH of around 5 has been shown to maximize the reaction rate.[1]
-
-
Workup and Purification:
-
Perform the workup using degassed solvents.
-
Minimize the exposure of the product to air and light during purification.
-
Visualizations
Signaling Pathways and Workflows
Caption: Competing pathways in reactions with substituted thiophenols.
References
- 1. Photooxidative coupling of thiophenol derivatives to disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Handling precautions for air-sensitive reagents like benzenethiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe and effective handling of the air-sensitive reagent, benzenethiol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with benzenethiol?
A1: Benzenethiol is a hazardous chemical with several primary risks:
-
High Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1]
-
Air Sensitivity: It is susceptible to oxidation when exposed to air, which can affect its purity and reactivity.
-
Strong, Unpleasant Odor: Benzenethiol has a powerful and offensive garlic-like stench.[1]
-
Flammability: It is a combustible liquid and its vapors can form explosive mixtures with air.[1][2]
-
Corrosivity: It can cause severe skin and eye irritation or burns.[1]
Q2: How should benzenethiol be properly stored?
A2: To ensure its stability and minimize hazards, benzenethiol should be stored under the following conditions:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Tightly Sealed Container: Keep the container tightly closed.
-
Cool, Dry, and Well-Ventilated Area: Store in a cool, dry, and well-ventilated space away from heat, sparks, and open flames.[1]
-
Incompatible Materials: Keep it separated from strong oxidizing agents and acids.[1]
Q3: What personal protective equipment (PPE) is required when handling benzenethiol?
A3: Appropriate PPE is crucial for safely handling benzenethiol and includes:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: Use a respirator with an appropriate cartridge if working outside of a fume hood or if there is a risk of inhalation.
Q4: How does air sensitivity affect benzenethiol and my reactions?
A4: The primary consequence of air exposure is the oxidation of benzenethiol to diphenyl disulfide. This degradation reduces the purity of the reagent, leading to lower yields and the formation of impurities in your reaction. Thiolates, the deprotonated form of thiols, are also highly susceptible to oxidation.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered when working with benzenethiol.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Reagent degradation due to air exposure. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere.- Use freshly opened or properly stored benzenethiol.- Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). |
| Incomplete reaction. | - Monitor the reaction progress using TLC or GC-MS.- Consider increasing the reaction temperature or time if the reaction is sluggish. | |
| Issues with other reagents or solvents. | - Verify the purity and dryness of all other reagents and solvents. | |
| Formation of unexpected byproducts | Oxidation of benzenethiol to diphenyl disulfide. | - Improve inert atmosphere techniques to strictly exclude oxygen.- Degas solvents prior to use. |
| Side reactions due to impurities. | - Purify the benzenethiol by distillation if its purity is questionable. | |
| Inconsistent results between experiments | Variable exposure to air. | - Standardize your inert atmosphere setup and handling procedures.- Ensure consistent quality of the benzenethiol used. |
| Strong, persistent odor in the lab | Improper handling and quenching of benzenethiol-containing waste. | - Work exclusively in a well-ventilated fume hood.- Use a bleach trap for any exhaust lines.- Decontaminate all glassware and equipment that has come into contact with benzenethiol with a bleach solution.[5] |
Experimental Protocols
Protocol 1: General Handling of Benzenethiol Under Inert Atmosphere
This protocol outlines the procedure for safely transferring benzenethiol using a syringe under an inert atmosphere.
Materials:
-
Benzenethiol (in a septum-sealed bottle)
-
Dry, nitrogen-flushed Schlenk flask
-
Dry, nitrogen-flushed syringe and needle
-
Nitrogen or argon gas source
-
Schlenk line or glovebox
Procedure:
-
Ensure the Schlenk flask is properly assembled, oven-dried, and cooled under a positive pressure of inert gas.
-
Pierce the septum of the benzenethiol bottle with a needle connected to the inert gas source to maintain positive pressure.
-
Flush the dry syringe with inert gas 2-3 times.
-
Insert the needle of the flushed syringe through the septum of the benzenethiol bottle and into the liquid.
-
Slowly withdraw the desired volume of benzenethiol.
-
Withdraw a small amount of inert gas into the syringe to create a headspace "buffer."
-
Withdraw the needle from the benzenethiol bottle and quickly insert it through the septum of the reaction flask.
-
Inject the inert gas buffer first, followed by the benzenethiol into the reaction flask.
-
Remove the syringe and needle.
-
Clean the syringe and needle immediately by rinsing with a suitable solvent, followed by a bleach solution to neutralize the odor.
Protocol 2: Quenching and Disposal of Benzenethiol Waste
This protocol provides a safe method for quenching unreacted benzenethiol and contaminated materials.
Materials:
-
Waste containing benzenethiol
-
Large beaker or flask
-
Stir bar and stir plate
-
Sodium hypochlorite solution (household bleach)
-
Sodium hydroxide solution (1 M)
Procedure:
-
Perform all steps in a well-ventilated fume hood.
-
Place the waste containing benzenethiol in a large beaker or flask equipped with a stir bar.
-
While stirring, slowly and carefully add an excess of sodium hypochlorite (bleach) solution. The bleach will oxidize the benzenethiol to less odorous and less hazardous compounds.
-
After the initial reaction subsides, add 1 M sodium hydroxide solution to ensure the mixture is basic, which helps to hydrolyze any remaining reactive species.
-
Stir the mixture for at least one hour to ensure complete neutralization.
-
Dispose of the resulting mixture in the appropriate aqueous hazardous waste container.
-
Decontaminate all glassware that came into contact with benzenethiol by soaking it in a bleach bath overnight.[5]
Data Presentation
Physical and Chemical Properties of Benzenethiol
| Property | Value |
| Molecular Formula | C₆H₆S |
| Molecular Weight | 110.18 g/mol |
| Appearance | Colorless liquid |
| Odor | Strong, garlic-like |
| Boiling Point | 169 °C (lit.) |
| Melting Point | -15 °C (lit.) |
| Density | 1.073 g/mL at 25 °C (lit.) |
| Vapor Pressure | 1.4 mmHg (20 °C) |
| Flash Point | 50 °C - closed cup |
Visualizations
Caption: A typical experimental workflow for reactions involving benzenethiol.
Caption: A decision-making diagram for troubleshooting common issues in benzenethiol reactions.
References
Optimizing temperature for reactions with 3,5-Bis(trifluoromethyl)benzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3,5-Bis(trifluoromethyl)benzenethiol.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of for reaction setup?
A1: this compound is a clear, colorless to slightly yellow liquid. Key properties to consider are its boiling point of 167 °C, a density of approximately 1.46 g/mL at 25 °C, and its air-sensitive nature.[1][2] It is advisable to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It is insoluble in water but soluble in common organic solvents like alcohols and ether.[1]
Q2: How does the acidity of this compound compare to other thiols, and how does this impact reaction conditions?
A2: The two electron-withdrawing trifluoromethyl groups significantly increase the acidity of the thiol proton compared to unsubstituted benzenethiol. This means it can be deprotonated by weaker bases. For reactions requiring the thiolate nucleophile, bases like potassium carbonate or even organic amines may be sufficient, depending on the electrophile.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its purity and reactivity, this compound should be stored in a cool, dark place, sealed under an inert atmosphere.[3] Refrigeration (0-10°C) is recommended.[3] Given its air sensitivity, minimizing headspace in the storage vessel is also a good practice.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: Low or no yield in an SNAr reaction with an aryl halide.
-
Possible Cause 1: Insufficient reaction temperature.
-
Solution: While some SNAr reactions can proceed at room temperature, many require heating to overcome the activation energy.[4] Gradually increase the reaction temperature in 10-20 °C increments. For polyfluoroarenes, reactions are often conducted around 60 °C.[4] Microwave irradiation can be a highly effective method to rapidly screen higher temperatures and reduce reaction times.[5]
-
-
Possible Cause 2: Reaction temperature is too high, leading to decomposition.
-
Solution: In some cases, particularly with sensitive substrates, elevated temperatures (e.g., > 80-100 °C) can lead to lower yields due to side reactions or decomposition.[4] If you observe darkening of the reaction mixture or the formation of multiple unidentified byproducts by TLC or LC-MS, try lowering the temperature.
-
-
Possible Cause 3: Inappropriate base or solvent.
-
Solution: The choice of base and solvent is critical. A base is required to generate the more nucleophilic thiolate. The solvent must be able to dissolve the reactants and be stable at the reaction temperature. See the table below for starting points.
-
| Parameter | Recommendation | Rationale |
| Temperature Range | 60 - 120 °C | Balances reaction rate with potential for decomposition. |
| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, NaH | A range of bases should be screened. K₃PO₄ has been shown to be effective in some SNAr reactions.[4] |
| Solvents | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents are generally preferred for SNAr reactions as they solvate the cation of the base, leaving a more "naked" and reactive anion. |
Experimental Protocol: General Procedure for SNAr with an Activated Aryl Halide
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.1 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add a dry, polar aprotic solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
S-Alkylation Reactions
Issue: Formation of disulfide byproduct.
-
Possible Cause: Oxidative conditions.
-
Solution: this compound can be oxidized to the corresponding disulfide, especially at elevated temperatures in the presence of air. Ensure the reaction is conducted under a strictly inert atmosphere. Degas solvents before use.
-
Issue: Slow reaction with an alkyl halide.
-
Possible Cause: Insufficient temperature.
-
Solution: While S-alkylation is often facile, sterically hindered or less reactive alkyl halides may require heating. A moderate temperature increase to 40-60 °C can significantly improve the reaction rate.
-
| Parameter | Recommendation | Rationale |
| Temperature Range | Room Temperature to 60 °C | Higher temperatures may promote side reactions, including elimination with secondary/tertiary halides. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiol to disulfide. |
| Base | NaH, K₂CO₃, Et₃N | The choice of base depends on the substrate's sensitivity to strong bases. |
Experimental Protocol: S-Alkylation with an Alkyl Bromide
-
Under an inert atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., THF or acetonitrile).
-
Add a base (e.g., NaH, 1.1 equiv, portion-wise at 0 °C, or K₂CO₃, 1.5 equiv).
-
Stir the mixture for 15-30 minutes to allow for the formation of the thiolate.
-
Add the alkyl bromide (1.05 equiv) dropwise.
-
Allow the reaction to stir at room temperature or warm to a gentle heat (e.g., 50 °C) while monitoring its progress.
-
Workup and purify as described for the SNAr reaction.
General Thermal Stability
Issue: Reaction mixture turns dark at elevated temperatures.
-
Possible Cause: Thermal decomposition.
-
Solution: While the boiling point is 167 °C, prolonged heating near this temperature, especially in the presence of catalysts or impurities, could lead to decomposition. If a high temperature is required, consider using a solvent with a boiling point that acts as a temperature ceiling or switch to microwave synthesis to reduce overall heating time. Monitor for the formation of degradation products. If decomposition is suspected, running the reaction at a lower temperature for a longer duration is recommended.
-
References
- 1. This compound | 130783-02-7 [chemicalbook.com]
- 2. This compound 97 130783-02-7 [sigmaaldrich.com]
- 3. This compound | 130783-02-7 | TCI AMERICA [tcichemicals.com]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Thiol Oxidation in Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted oxidation of thiols during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My thiol starting material is oxidizing before or during my reaction. What are the common causes?
A1: Thiol groups (-SH) are susceptible to oxidation, primarily forming disulfide bonds (R-S-S-R). Several factors can promote this unwanted side reaction:
-
Presence of Oxygen: Atmospheric oxygen is a common culprit. It can oxidize thiols, especially at elevated temperatures or during long reaction times.[1][2]
-
Solution pH: The oxidation rate of thiols is highly pH-dependent. At pH values above the thiol's pKa (typically ~8.5), the more reactive thiolate anion (R-S⁻) is the dominant species, which is much more susceptible to oxidation.[3][4][5][6]
-
Metal Ion Contamination: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalytically accelerate the oxidation of thiols.[4][7] These ions are often present as impurities in reagents or leached from glassware.
-
Light: Some thiol-containing compounds can undergo photochemical transformation, especially in the presence of sensitizers.[3][4]
-
Strong Oxidizing Agents: The presence of other oxidizing agents in the reaction mixture will readily convert thiols to disulfides or even further to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids.[8][9]
Q2: How can I effectively remove dissolved oxygen from my reaction solvents?
A2: Deoxygenating (or degassing) your solvent is a critical step for many reactions involving sensitive reagents like thiols.[2] There are three common methods, varying in their thoroughness:
-
Purging (Sparging): This is the simplest method, involving bubbling an inert gas (like nitrogen or argon) through the solvent for 30-60 minutes.[2][10] While quick, it is the least effective method and is best suited for less sensitive applications.[2]
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved oxygen.[2] It involves freezing the solvent, applying a high vacuum to remove gases, and then thawing. This cycle is typically repeated three times.
-
Sonication: Sonicating a solvent under a light vacuum for short intervals (0.5-1 minute), while replenishing with an inert gas, can also effectively degas solvents.[2]
Q3: Which reducing agent should I use to maintain my thiol in a reduced state?
A3: Adding a sacrificial reducing agent can protect your thiol of interest from oxidation. The choice depends on your specific reaction conditions.
-
Dithiothreitol (DTT): DTT is a strong reducing agent that is effective at keeping thiols in their reduced state.[11] However, it is prone to air oxidation itself, especially in the presence of metal ions, and its removal can sometimes be followed by re-oxidation of the target thiol.[12]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a highly effective, odorless, and more stable reducing agent compared to DTT.[12] A key advantage is that it does not contain a thiol group itself and is resistant to air oxidation. It is generally effective over a wider pH range and often does not need to be removed before subsequent thiol-specific reactions, though some incompatibilities with maleimides have been reported.[12][13]
-
β-Mercaptoethanol (BME): BME is another common reducing agent that functions similarly to DTT.[11] It is volatile and has a strong, unpleasant odor.
| Reducing Agent | Key Advantages | Key Disadvantages | Typical Concentration |
| Dithiothreitol (DTT) | Strong reducing power; effective for protein thiols.[11] | Unstable in air; removal can lead to re-oxidation.[12] | 1-10 mM |
| TCEP | More stable than DTT; odorless; effective over a wide pH range; does not contain a thiol.[12] | Can react with some alkylating agents (e.g., haloacetamides) under certain conditions.[12] | 1-10 mM |
| β-Mercaptoethanol (BME) | Inexpensive and effective.[11] | Volatile with a strong, unpleasant odor. | 5-20 mM |
Q4: What is an "inert atmosphere" and how do I set up my reaction to maintain it?
A4: An inert atmosphere involves replacing the air in your reaction flask with a non-reactive gas, typically nitrogen (N₂) or argon (Ar), to exclude oxygen and moisture.[14][15] This is crucial for preventing thiol oxidation.
A simple setup involves using a balloon filled with an inert gas connected to the reaction flask via a needle through a rubber septum. A second "vent" needle is used initially to allow the inert gas to flush out the air.[15] For more sensitive reactions, a Schlenk line is used, which allows for alternating cycles of vacuum and inert gas backfill to thoroughly remove all atmospheric gases.[2]
Q5: Can controlling the pH of my reaction help prevent thiol oxidation?
A5: Yes, pH control is a powerful tool. The thiol group (R-SH) exists in equilibrium with its conjugate base, the thiolate anion (R-S⁻). The pKa for this equilibrium is typically around 8.5 for cysteine residues in proteins.[5] The thiolate form is significantly more nucleophilic and much more readily oxidized than the protonated thiol form.[5][6] Therefore, running the reaction at a pH below the thiol's pKa (e.g., pH < 7) will keep the majority of the thiol in the less reactive R-SH form, thereby slowing the rate of oxidation.[3][4]
Q6: How do I prevent metal-catalyzed oxidation?
A6: If you suspect trace metal contamination is catalyzing thiol oxidation, you can add a chelating agent to your reaction mixture. Chelating agents bind tightly to metal ions, sequestering them and preventing them from participating in redox reactions.[7][16][17]
-
Ethylenediaminetetraacetic acid (EDTA): EDTA is a common and effective chelating agent for a wide variety of metal ions. Adding a small amount (e.g., 1 mM) to your buffers and reaction solutions can significantly inhibit metal-catalyzed oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Starting material is already oxidized (disulfide present). | Improper storage; exposure to air over time. | Reduce the starting material back to the free thiol using TCEP or DTT before starting the main reaction.[12] Store thiol-containing compounds under an inert atmosphere and at low temperatures. |
| Reaction turns yellow/brown, and mass spectrometry shows disulfide formation. | Oxygen is present in the reaction. | Ensure your solvent is properly degassed using the freeze-pump-thaw method.[2] Meticulously set up and maintain a positive pressure of inert gas (N₂ or Ar) throughout the entire reaction.[15] |
| Oxidation occurs despite using an inert atmosphere. | Trace metal ion catalysis. | Add a chelating agent like EDTA (1 mM) to the reaction mixture to sequester catalytic metal ions.[7] |
| Reaction is sluggish at low pH, but oxidation occurs at optimal higher pH. | The desired reaction and oxidation are both pH-dependent. | 1. Add a stable reducing agent like TCEP to the reaction mixture to protect the thiol at the higher pH.[12] 2. Consider using a temporary thiol protecting group if compatible with your overall synthetic route.[18][19] |
Experimental Protocols
Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method
-
Preparation: Place the solvent in a Schlenk flask equipped with a stir bar. The flask should not be more than half full.
-
Freeze: Immerse the flask in a cold bath of liquid nitrogen until the solvent is completely frozen solid. Ensure the flask is swirled during freezing to prevent it from cracking.
-
Pump: With the solvent still frozen, open the stopcock to a high vacuum line and evacuate the headspace for 5-10 minutes. You are removing the air that was trapped above the solid solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. You may notice gas bubbles being released from the solvent as it melts.
-
Repeat: Repeat steps 2-4 at least two more times to ensure all dissolved gas is removed.
-
Final Step: After the final thaw, backfill the flask with an inert gas (N₂ or Ar). The degassed solvent is now ready for use.
Protocol 2: Setting up a Reaction under an Inert Atmosphere (Nitrogen Balloon)
-
Glassware Preparation: Flame-dry or oven-dry all glassware (reaction flask, stir bar, condenser) to remove adsorbed water and allow it to cool to room temperature under a stream of inert gas.[14]
-
Assembly: Quickly assemble the glassware and seal the reaction flask with a rubber septum.
-
Purging: Insert a needle connected to a nitrogen line and a second, shorter "vent" needle into the septum. Allow the nitrogen to flow for several minutes to displace the air inside the flask.[15]
-
Balloon Setup: Remove the vent needle first, then the nitrogen line needle. Immediately insert a needle connected to a balloon filled with nitrogen. The balloon will maintain a positive pressure of nitrogen in the flask.[15]
-
Reagent Addition: Add degassed solvents and liquid reagents via syringe. Solid reagents can be added quickly by briefly removing the septum and maintaining a strong positive flow of inert gas out of the neck of the flask.
Visual Guides
Caption: Reversible oxidation of thiols to a disulfide and reduction back.
Caption: Workflow for setting up an oxygen-free chemical reaction.
Caption: Decision tree for selecting a thiol protection strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. How To [chem.rochester.edu]
- 3. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C7EM00324B [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Thioetherification Reactions
Welcome to the Technical Support Center for Thioetherification Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their thioether synthesis. Below you will find a comprehensive guide in a question-and-answer format, including troubleshooting advice, detailed experimental protocols, and quantitative data to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My thioetherification reaction has a low yield. What are the most common general causes?
Low yields in chemical reactions can stem from a variety of factors, from the quality of your starting materials to the specifics of your reaction setup and workup procedure.[1] Common culprits include:
-
Poor quality of reagents or solvents: Impurities can interfere with the reaction. Ensure reagents are pure and solvents are anhydrous where necessary.[2]
-
Incorrect stoichiometry: An improper molar ratio of thiol to electrophile can lead to incomplete conversion.[3]
-
Suboptimal reaction conditions: Temperature, reaction time, and choice of base or catalyst are critical and often need to be optimized for specific substrates.[4][5]
-
Presence of oxygen: For many catalytic systems, particularly those involving transition metals, oxygen can deactivate the catalyst. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often crucial.[3]
-
Side reactions: The formation of undesired byproducts, such as disulfides, can consume starting materials and reduce the yield of the desired thioether.[6]
-
Product decomposition: The desired thioether may be unstable under the reaction or workup conditions.[1]
-
Inefficient purification: Significant loss of product can occur during the workup and purification steps.[7]
Q2: I'm observing significant formation of disulfide byproducts. How can I prevent this?
Disulfide formation is a common side reaction, especially when dealing with thiols, which can be easily oxidized. Here are several strategies to minimize this issue:
-
Work under an inert atmosphere: Excluding oxygen is the most critical step to prevent the oxidative dimerization of thiols.[3]
-
Use deoxygenated solvents and reagents: Degassing solvents and solutions prior to use can further minimize the presence of dissolved oxygen.[3]
-
Control the pH: For some reactions, keeping the pH slightly acidic when not in the reaction phase can reduce the rate of thiol oxidation.[3]
-
Choose the right catalyst system: In some catalytic reactions, the catalyst itself can promote disulfide formation. For instance, in certain photoredox/nickel dual catalytic systems, the absence of a suitable ligand can lead to disulfide formation as the primary outcome.[6]
-
Use fresh reagents: Thiols, especially in solution, can oxidize over time. Using freshly opened or purified thiols is recommended.[3]
Q3: How does the choice of base affect my thioetherification yield?
The base plays a crucial role in deprotonating the thiol to form the more nucleophilic thiolate anion. The strength and type of base can significantly impact the reaction rate and yield.
-
Base Strength: A base that is too weak may not sufficiently deprotonate the thiol, leading to a slow or incomplete reaction. Conversely, a very strong base can sometimes lead to side reactions or be incompatible with other functional groups in your substrates.[4]
-
Compatibility: The chosen base should not react with other functional groups on your starting materials or product. For instance, strong alkoxide bases might be unsuitable for substrates containing ester groups.
-
Solubility: The solubility of the base and the resulting thiolate salt in the reaction solvent can influence the reaction rate.
Table 1: Effect of Different Bases on Thioetherification Yield [8]
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | K₃PO₄ (2.0) | DMF | 6 | Lower Yield |
| 2 | Bu₃N (2.0) | DMF | 6 | Lower Yield |
| 3 | Na₂CO₃ (2.0) | DMF | 6 | 91 |
| 4 | Na₂CO₃ (1.5) | DMF | 6 | Decreased Yield |
| 5 | Na₂CO₃ (2.5) | DMF | 6 | No Improvement |
| 6 | None | DMF | 6 | No Reaction |
As demonstrated in the synthesis of thioethers from aldehydes and thiols, the choice of base has a dramatic effect on the product yield.[8]
Q4: My reaction is not proceeding to completion. What parameters can I adjust?
When a reaction stalls, several parameters can be optimized to drive it to completion:
-
Increase Temperature: For many reactions, particularly SNAr and some metal-catalyzed couplings, increasing the temperature can significantly increase the reaction rate. However, be mindful of potential product or reactant decomposition at higher temperatures.[4][5]
-
Increase Reaction Time: Some reactions are inherently slow and simply require more time to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[9]
-
Change the Solvent: The solvent can have a profound effect on reaction rates by influencing the solubility of reagents and stabilizing intermediates. For example, polar aprotic solvents like DMF, DMSO, or acetonitrile often accelerate SNAr reactions.[4][8][10]
-
Modify the Catalyst or Ligand: In metal-catalyzed reactions, the choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can enhance the efficiency of palladium-catalyzed thioetherifications (Buchwald-Hartwig type).[9][11]
-
Increase Reagent Concentration: In some cases, increasing the concentration of the reactants can improve the reaction rate.[5]
Table 2: Effect of Solvent on Thioetherification Yield [8]
| Entry | Solvent | Yield (%) |
| 1 | DMF | 91 |
| 2 | DMSO | Undesirable |
| 3 | CH₃CN | Undesirable |
| 4 | H₂O | Undesirable |
| 5 | Toluene | Undesirable |
In the sodium thiosulfate-catalyzed synthesis of thioethers, DMF was found to be the optimal solvent, with other common solvents providing inferior results.[8]
Q5: I am working with a metal-catalyzed thioetherification (e.g., Buchwald-Hartwig, Ullmann). What specific issues should I look out for?
Metal-catalyzed cross-coupling reactions are powerful but can be sensitive to specific conditions:
-
Catalyst Deactivation: Thiols can act as poisons for some transition metal catalysts by strongly coordinating to the metal center and inhibiting catalytic activity. The choice of ligand is crucial to prevent this.[6][12]
-
Ligand Selection: For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often required to promote reductive elimination and prevent catalyst deactivation.[9][11] For copper-catalyzed Ullmann-type reactions, ligands like phenanthroline can be beneficial.[11]
-
Purity of Reagents: Trace impurities can have a significant negative impact on catalytic activity.
-
Inert Atmosphere: Many palladium and copper catalysts are sensitive to air and moisture. Rigorous exclusion of air is often necessary for reproducible results.
Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve low yields in thioetherification reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 12. Thioetherification via Photoredox/Nickel Dual Catalysis [organic-chemistry.org]
Technical Support Center: Purification of 3,5-Bis(trifluoromethyl)benzenethiol
Welcome to the technical support center for the purification of 3,5-Bis(trifluoromethyl)benzenethiol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for obtaining high-purity material for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Impurities in this compound typically arise from its synthesis. Common sources of impurities include unreacted starting materials, byproducts from side reactions, and degradation products. Potential impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include 3,5-bis(trifluoromethyl)bromobenzene or 3,5-bis(trifluoromethyl)chlorobenzene.
-
Isomeric Impurities: During the synthesis of the precursors, isomeric byproducts such as 1,2-dibromo-3,5-bis(trifluoromethyl)benzene and 1,4-dibromo-3,5-bis(trifluoromethyl)benzene may be formed and carried through the synthesis.[1]
-
Side-Reaction Byproducts: A potential byproduct from Grignard-based syntheses is 1,3,5-tris(trifluoromethyl)benzene.[1]
-
Hydrolysis Products: The corresponding 3,5-bis(trifluoromethyl)benzyl alcohol can be a significant impurity, often formed by the hydrolysis of intermediates.[2]
-
Oxidation Products: Thiols are susceptible to oxidation, which can lead to the formation of the corresponding disulfide, bis(3,5-bis(trifluoromethyl)phenyl) disulfide.
Q2: What are the primary methods for purifying this compound?
A2: The most effective purification techniques for this compound are fractional distillation under reduced pressure and flash column chromatography. For solid derivatives, recrystallization can be a viable option.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably determined using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide detailed structural information and help quantify impurities.[4] Quantitative NMR (qNMR) can be used for highly accurate purity assessments.
Troubleshooting Guides
Fractional Distillation
Q: My distillation is proceeding very slowly, what should I do?
A: Slow distillation can be caused by insufficient heating or poor insulation. First, ensure your heating mantle is set to a temperature appropriately above the boiling point of the thiol at the given pressure (the boiling point is 167 °C at atmospheric pressure). If the heating is adequate, wrapping the distillation column with glass wool or aluminum foil can help to minimize heat loss and improve the distillation rate.[5]
Q: The temperature during my distillation is fluctuating, what does this indicate?
A: A fluctuating temperature at the distillation head suggests that the mixture is boiling over a range of temperatures, which is indicative of the presence of multiple components with different boiling points. A steady temperature reading that corresponds to the boiling point of the pure compound should be observed during the collection of the main fraction.
Q: I am observing discoloration or decomposition of the material in the distillation flask. How can I prevent this?
A: Discoloration or decomposition suggests that the thiol may be thermally unstable at the distillation temperature. To mitigate this, it is crucial to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and reduce the risk of thermal degradation. Also, ensure the distillation is not heated for an unnecessarily long time and is stopped before the flask boils to dryness.
Flash Column Chromatography
Q: I am not getting good separation of my compound from impurities on the column. What can I do?
A: Poor separation can be due to an inappropriate solvent system. It is highly recommended to first perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation.[6] For relatively non-polar compounds like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane.[7] A gradient elution, where the polarity of the solvent is gradually increased, can often improve separation.
Q: My compound is eluting too quickly from the column. How do I fix this?
A: If your compound elutes too quickly, the solvent system is likely too polar.[6] You should switch to a less polar mobile phase. This can be achieved by decreasing the proportion of the more polar solvent in your solvent mixture (e.g., moving from 20% ethyl acetate in hexanes to 10% ethyl acetate in hexanes).
Q: My thiol seems to be degrading on the silica gel column. How can I avoid this?
A: Thiols can be sensitive to the acidic nature of standard silica gel.[8] To prevent degradation, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (1-2%), to your eluent.[7] Alternatively, using a less acidic stationary phase like neutral alumina might be beneficial. As thiols can be air-sensitive, using deoxygenated solvents and maintaining an inert atmosphere over the column can also help prevent oxidation.[9]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H4F6S | |
| Molecular Weight | 246.17 g/mol | |
| Boiling Point | 167 °C (at 760 mmHg) | |
| Density | 1.46 g/mL at 25 °C | |
| Refractive Index | n20/D 1.442 |
Table 2: Purity of this compound from a Commercial Supplier
| Supplier | Purity Specification | Analytical Method |
| Sigma-Aldrich | 97% | Not specified |
| TCI Chemicals | >96.0% | GC |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: To a round-bottom flask, add the impure this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully evacuate the system to the desired pressure.
-
Heating: Begin to heat the distillation flask gently with a heating mantle while stirring.
-
Distillation: Observe the vapor front rising up the Vigreux column. Adjust the heating to maintain a slow, steady distillation rate of 1-2 drops per second into the receiving flask.
-
Fraction Collection:
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities, in a separate receiving flask.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of the desired product at the working pressure, switch to a clean receiving flask to collect the main fraction.
-
If the temperature begins to drop or fluctuate after the main fraction is collected, stop the distillation.
-
-
Shutdown: Remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing air into the apparatus.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a suitable solvent system. A good starting point for this compound is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10 v/v). The desired compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, the "dry loading" method can be used: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
If using a gradient elution, gradually increase the polarity of the solvent mixture as the chromatography progresses.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Common issues and solutions for fractional distillation.
Caption: Common issues and solutions for flash chromatography.
References
- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gcms.cz [gcms.cz]
- 4. bipm.org [bipm.org]
- 5. Purification [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Safe Disposal of Trifluoromethylated Organic Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of trifluoromethylated (CF3) organic compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and disposal of trifluoromethylated organic compounds.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete degradation of a trifluoromethylated compound during a laboratory-scale treatment process (e.g., hydrolysis, photodegradation). | - Reaction conditions (e.g., pH, temperature, reaction time) are not optimal.- The concentration of the degrading agent (e.g., acid, base, photocatalyst) is insufficient.- The compound is particularly stable and resistant to the chosen degradation method.[1] | - Adjust the reaction conditions based on literature precedents for similar compounds. For instance, hydrolysis of the trifluoromethyl group can be facilitated under alkaline pH.[1]- Increase the concentration of the degrading agent or introduce a catalyst.- Consider a different or combined degradation approach. For example, a sequential reduction and oxidation process has shown to be effective for some compounds.[2]- If the compound proves to be highly recalcitrant, it should be disposed of as hazardous waste without further treatment attempts.[3] |
| Uncertainty about the proper disposal route for a newly synthesized trifluoromethylated compound. | - Lack of specific safety data sheet (SDS) for the novel compound.- Complex mixture of wastes containing the trifluoromethylated compound. | - In the absence of an SDS, treat the compound as hazardous waste.[3] Assume it may be toxic, flammable, and an environmental hazard.- Segregate the waste stream. Halogenated organic waste must be collected separately from non-halogenated waste.[3][4]- Label the waste container clearly with the full chemical name and "Hazardous Waste."[3][5]- Consult your institution's Environmental Health and Safety (EHS) department for guidance on disposal of novel compounds.[3] |
| A spill of a trifluoromethylated compound occurs in the laboratory. | - Accidental breakage of containers.- Improper handling during transfer. | - Minor Spills: - Evacuate the immediate area and ensure adequate ventilation.[3] - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] - Contain the spill with an absorbent material like vermiculite or sand.[3] - Collect the absorbed material using non-sparking tools into a labeled hazardous waste container.[3]- Major Spills: - Evacuate the laboratory immediately and alert your institution's emergency response team.[3] |
| Formation of unexpected byproducts during degradation experiments. | - Incomplete mineralization of the trifluoromethyl group.- Side reactions occurring under the experimental conditions. | - Be aware that degradation of trifluoromethylated compounds can lead to the formation of trifluoroacetic acid (TFA), a persistent and mobile environmental contaminant.[6][7][8][9]- Analyze the reaction mixture using techniques like 19F NMR or GC-MS to identify and quantify byproducts.[10]- Adjust reaction conditions to favor complete mineralization to fluoride ions.[11]- If persistent fluorinated byproducts are formed, the entire waste stream must be treated as hazardous.[3] |
Frequently Asked Questions (FAQs)
1. How should I generally dispose of waste containing trifluoromethylated organic compounds?
Waste containing trifluoromethylated compounds must be treated as hazardous waste.[3] The standard procedure is as follows:
-
Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[3][4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name of the compound(s).[3][5]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area away from heat sources.[3]
-
Disposal: Arrange for collection by a licensed hazardous waste disposal facility in accordance with your institution's and local regulations.[3][5]
2. Can I pour dilute aqueous solutions of trifluoromethylated compounds down the drain?
No. Trifluoromethylated organic compounds should not be disposed of down the drain, regardless of concentration.[5] These compounds can be persistent in the environment and may be toxic to aquatic life. Some can degrade to form trifluoroacetic acid (TFA), which is highly stable in aquatic environments.[6][8][9]
3. What are the primary industrial methods for the disposal of trifluoromethylated compounds?
The two primary methods for the disposal of persistent fluorinated organic compounds, including many trifluoromethylated substances, are:
-
High-Temperature Incineration: This is a common method for hazardous waste destruction. However, the complete destruction of the highly stable C-F bond requires very high temperatures and specific incinerator designs. Incomplete combustion can lead to the formation of other hazardous fluorinated byproducts.
-
Hazardous Waste Landfill: Disposal in a specially designed hazardous waste landfill is another option. These landfills have liners and leachate collection systems to prevent the release of contaminants into the environment.
4. Are there any laboratory-scale methods to degrade trifluoromethylated compounds before disposal?
Yes, several methods can be employed on a laboratory scale to degrade these compounds, potentially reducing their hazard. However, these methods require careful execution and validation.
-
Hydrolysis: The trifluoromethyl group can be hydrolyzed to a carboxylic acid group under certain conditions, typically with strong acids or bases.[1]
-
Photodegradation: Exposure to UV light, sometimes in the presence of a photocatalyst, can degrade some trifluoromethylated aromatic compounds.[6][8][10] The efficiency of this method is highly dependent on the compound's structure and the reaction conditions.[6][10]
-
Microbial Degradation: Certain microorganisms have been shown to degrade some fluorinated organic compounds.[12] However, these processes are often slow and highly specific to the compound and the microbial strain.
5. What are the main hazards associated with handling trifluoromethylated organic compounds?
The hazards vary depending on the specific molecule, but general concerns include:
-
Toxicity: Many trifluoromethylated compounds are biologically active and can be toxic if inhaled, ingested, or absorbed through the skin.[3]
-
Corrosivity: Some reagents used in their synthesis or degradation are corrosive.
-
Formation of Hydrogen Fluoride (HF): In certain reactions or under high heat, there is a potential for the formation of highly toxic and corrosive hydrogen fluoride gas.
-
Environmental Persistence: The carbon-fluorine bond is very strong, making many of these compounds resistant to natural degradation, leading to their persistence in the environment.[1]
Always consult the Safety Data Sheet (SDS) for a specific compound before handling it and wear appropriate Personal Protective Equipment (PPE).[3][5]
Data on Disposal and Degradation Methods
The following table summarizes quantitative data on various disposal and degradation methods for trifluoromethylated compounds.
| Method | Compound(s) | Conditions | Efficiency/Results | Key Byproducts |
| Photodegradation | 3-trifluoromethyl-4-nitrophenol (TFM) | 365 nm UV light, pH 9 | Half-life of 22 hours, 5.1% yield of TFA. | Trifluoroacetic acid (TFA) |
| 3-trifluoromethyl-4-nitrophenol (TFM) | 365 nm UV light, pH 7 | Half-life of 91.7 hours, 17.8% yield of TFA.[6][8] | Trifluoroacetic acid (TFA)[6][8] | |
| 2-(trifluoromethyl)phenol | UV light, pH 5 | Photolysis rate constant: 3.52 ± 0.07 h⁻¹ | Fluoride, Trifluoroacetate | |
| 2-(trifluoromethyl)phenol | UV light, pH 7 | Photolysis rate constant: 26.4 ± 0.64 h⁻¹ | Fluoride, Trifluoroacetate | |
| 2-(trifluoromethyl)phenol | UV light, pH 10 | Photolysis rate constant: 334.1 ± 93.45 h⁻¹[10] | Fluoride, Trifluoroacetate[10] | |
| Hydrolysis | Trifluoromethylphenols (ortho and para substituted) | Alkaline pH | Complete defluorination to the corresponding hydroxybenzoic acid.[13] | Hydroxybenzoic acids, Fluoride ions |
| 3-Trifluoromethylphenol | Elevated temperature and alkaline pH | Resistant to hydrolysis.[13] | - | |
| Microbial Degradation | 6:2 Fluorotelomer alcohol (6:2 FTOH) | Landfill soil microbial culture, 32 days | 2.3 mol% conversion to TFA. | 5:3 Polyfluorinated acid, Perfluorohexanoic acid, Perfluoropentanoic acid, Perfluorobutyric acid, Trifluoroacetic acid |
| 4:2 Fluorotelomer alcohol (4:2 FTOH) | Landfill soil microbial culture | 7.8 mol% conversion to TFA.[7] | Perfluoropentanoic acid, Perfluorobutyric acid, Trifluoroacetic acid[7] | |
| Sequential Reduction-Oxidation | Sitagliptin (contains trifluoromethyl and trifluorophenyl groups) | Bimetallic catalyst | ~84% defluorination.[2] | Multiple transformation products with intact trifluoromethyl group in many cases.[2] |
Experimental Protocols Overview
While detailed, step-by-step protocols are highly specific to the compound and experimental setup, the following provides an overview of key methodologies.
Hydrolysis of a Trifluoromethyl Group to a Carboxylic Acid
This method is generally applicable to aryl trifluoromethyl compounds.
-
Reagents and Equipment:
-
Trifluoromethylated organic compound
-
Strong base (e.g., Sodium Hydroxide) or strong acid (e.g., fuming sulfuric acid with boric acid)
-
Appropriate solvent (e.g., water, ethanol/water mixture)
-
Round-bottom flask with a reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard laboratory glassware for workup and extraction
-
-
General Procedure:
-
Dissolve the trifluoromethylated compound in a suitable solvent in a round-bottom flask.
-
Add the hydrolyzing agent (acid or base).
-
Heat the mixture to reflux for a specified period (can range from hours to days).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or 19F NMR).
-
After completion, cool the reaction mixture and neutralize it carefully.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the carboxylic acid product, for example, by recrystallization or column chromatography.
-
Photodegradation of an Aqueous Solution of a Trifluoromethylated Phenol
This protocol is an example of a laboratory-scale photodegradation experiment.
-
Reagents and Equipment:
-
Trifluoromethylated phenol
-
Buffered aqueous solution (e.g., phosphate buffer at a specific pH)
-
Photoreactor equipped with a UV lamp (e.g., mercury lamp)
-
Quartz reaction vessel (transparent to UV light)
-
Magnetic stirrer
-
Analytical instruments for monitoring degradation and product formation (e.g., HPLC, IC, 19F NMR).
-
-
General Procedure:
-
Prepare a stock solution of the trifluoromethylated phenol in a suitable solvent (e.g., methanol) and dilute it to the desired concentration in the buffered aqueous solution in the quartz reactor.
-
Place the reactor in the photoreactor setup and start stirring.
-
Turn on the UV lamp to initiate the photodegradation process.
-
Withdraw aliquots of the sample at regular time intervals.
-
Analyze the aliquots to determine the concentration of the parent compound and any degradation products.
-
Continue the experiment until the desired level of degradation is achieved or the reaction plateaus.
-
Diagrams
Caption: Disposal Workflow for Trifluoromethylated Organic Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential redox strategies for enhanced defluorination and degradation of a Trifluoromethylated Pharmaceutical using a single bimetallic catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorochemicals biodegradation as a potential source of trifluoroacetic acid (TFA) to the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Photoreductive defluorination of trifluoroacetic acid (TFA) in the aqueous phase by hydrated electrons [authors.library.caltech.edu]
- 12. mdpi.com [mdpi.com]
- 13. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
Managing reaction byproducts in fluorinated compound synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated compounds. Our aim is to help you manage reaction byproducts and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in fluorination reactions?
A1: Byproduct formation is a common challenge in fluorination chemistry and is highly dependent on the chosen method (nucleophilic or electrophilic) and the substrate. In nucleophilic fluorination reactions, especially those involving alkyl halides, elimination byproducts such as alkenes are frequently observed, particularly at elevated temperatures.[1][2] Simple inorganic salts are also formed as a result of the displacement of the leaving group by the fluoride ion.[3]
In electrophilic fluorination, the nature of byproducts can be more varied. For instance, with reagents like Selectfluor™, reactions with certain solvents such as DMF, pyridine, and DMSO can lead to undesired products.[4][5] When fluorinating electron-rich aromatic compounds, you may encounter aminated byproducts or vicinal difluorides.[6] For sensitive substrates like phenols, dearomatization can be a significant side reaction.[7] Deoxyfluorination reactions using reagents like DAST or Deoxo-Fluor are also prone to forming elimination byproducts.[8]
A critical byproduct to manage across many fluorination procedures is hydrogen fluoride (HF), which can be generated in situ or during aqueous work-up, especially under acidic conditions.[3][9][10]
Q2: How can I minimize the formation of elimination byproducts in my nucleophilic fluorination reaction?
A2: Minimizing elimination byproducts, which are common in SN2 reactions, often involves careful control of reaction conditions. Lowering the reaction temperature is a primary strategy to favor substitution over elimination.[8] The choice of solvent can also play a crucial role; polar aprotic solvents are generally preferred for nucleophilic substitution. Additionally, the selection of the fluorinating agent and the nature of the leaving group can influence the extent of elimination.
Q3: I am observing low yield and multiple byproducts with Selectfluor™. What should I check?
A3: When experiencing issues with Selectfluor™, several factors should be investigated. Firstly, ensure the reagent has been stored correctly under anhydrous conditions, as its reactivity can be compromised by moisture.[4] Secondly, the choice of solvent is critical; Selectfluor™ can react exothermically with solvents like DMF, pyridine, and DMSO, leading to decomposition and byproduct formation.[4][5] Acetonitrile is a more inert solvent for many Selectfluor™ reactions. For electron-rich or sensitive substrates, consider using milder reaction conditions, such as lower temperatures or the addition of a mild base like lithium carbonate, to prevent the formation of dimeric or other unwanted byproducts.[4]
Q4: What are the best practices for handling and quenching reactions that may produce Hydrogen Fluoride (HF)?
A4: Hydrogen fluoride is a hazardous and highly corrosive substance that requires special handling procedures. All reactions that could potentially generate HF should be conducted in a well-ventilated fume hood using plasticware (e.g., polyethylene, Teflon™) as HF reacts with glass and ceramics.[11][12][13]
When quenching a reaction, it is crucial to do so cautiously by slowly adding the reaction mixture to a cooled, stirred, saturated aqueous solution of a weak base like sodium bicarbonate or potassium bicarbonate. This should also be done in a plastic container. Always wear appropriate personal protective equipment (PPE), including HF-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[11][12] Waste containing HF must be disposed of in clearly labeled, compatible containers according to your institution's hazardous waste protocols.[11][14]
Q5: What are the recommended purification techniques for polar fluorinated compounds?
A5: The purification of polar fluorinated compounds can be challenging due to their unique properties. Standard silica gel chromatography can sometimes be effective.[4][8] However, for highly polar compounds, alternative techniques are often more suitable. Reversed-phase HPLC is a versatile first choice for moderately polar compounds.[15] For very polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often more effective.[15] Supercritical Fluid Chromatography (SFC) can also be a powerful tool for separating polar molecules.[15] Additionally, the use of fluorinated stationary phases in chromatography can enhance the separation of fluorinated compounds from non-fluorinated impurities.[16] For certain applications, fluorous affinity purification can be employed, which involves tagging the target molecule with a fluorous tag and separating it on a fluorous-functionalized stationary phase.[17]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material in Nucleophilic Fluorination
| Possible Cause | Suggested Solution |
| Inactive Fluoride Source | Use a freshly opened or properly stored fluoride salt. Anhydrous conditions are often critical. Consider using spray-dried potassium fluoride or a phase-transfer catalyst to enhance reactivity. |
| Poor Solubility of Fluoride Salt | Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO to improve the solubility of the fluoride salt.[3] The addition of a crown ether or an ionic liquid can also help to solubilize the fluoride ion. |
| Inefficient Leaving Group | Convert alcohols to better leaving groups such as tosylates, mesylates, or triflates. For alkyl halides, the reactivity order is generally I > Br > Cl. |
| Steric Hindrance | Increase the reaction temperature and/or reaction time. Be aware that higher temperatures may promote elimination byproducts.[1] |
Problem 2: Formation of Multiple Products in Electrophilic Fluorination
| Possible Cause | Suggested Solution |
| Over-fluorination | Reduce the equivalents of the fluorinating agent. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed. |
| Reaction with Solvent | Ensure the solvent is compatible with the fluorinating reagent. For example, Selectfluor™ can react with DMF, pyridine, and DMSO.[5] Consider using a more inert solvent like acetonitrile. |
| Substrate Decomposition | For sensitive substrates, use milder reaction conditions (e.g., lower temperature). The use of a non-nucleophilic base can sometimes prevent the formation of byproducts.[4] |
| Amination Byproducts | This can occur with N-F type electrophilic fluorinating agents.[6] Optimizing the reaction conditions (solvent, temperature) may minimize this side reaction. In some cases, changing the fluorinating reagent might be necessary. |
Experimental Protocols
Detailed Methodology for Deoxyfluorination of a Secondary Alcohol using DAST
This protocol is a general guideline for the deoxyfluorination of a secondary alcohol, such as a cycloheptanol derivative, using diethylaminosulfur trifluoride (DAST).[8]
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2–1.5 equivalents) dropwise to the stirred solution. A syringe pump is recommended for slow and controlled addition.
-
Reaction: Allow the reaction to stir at -78 °C and then let it slowly warm to room temperature over several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C in a separate flask (preferably made of a compatible plastic).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. uthsc.edu [uthsc.edu]
- 10. mdpi.com [mdpi.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. mcgill.ca [mcgill.ca]
- 13. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 14. Fluoride Reduction / HF [wastechengineering.com]
- 15. benchchem.com [benchchem.com]
- 16. silicycle.com [silicycle.com]
- 17. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
3,5-Bis(trifluoromethyl)benzenethiol safety data sheet handling
This technical support guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)benzenethiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
-
Combustible Liquid: It is a combustible liquid and should be kept away from heat and open flames.
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: Appropriate PPE must be worn at all times when handling this compound to minimize exposure. Recommended PPE includes:
-
Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile or neoprene).[3]
-
Eye Protection: Safety goggles with side shields or a face shield.[1][3]
-
Skin and Body Protection: A lab coat or chemical-resistant apron. For larger quantities or increased risk of splashing, chemical-resistant coveralls may be necessary.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate or for large spills, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., type ABEK) is recommended.[2]
Q3: How should I properly store this compound?
A3: Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
For long-term stability, storage in a refrigerator is recommended.[1]
-
Store under an inert gas atmosphere to prevent degradation.[1]
-
Keep away from heat, sparks, open flames, and strong oxidizing agents.[1][5]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is required in the event of exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3]
-
Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.[3]
Q5: How should I dispose of waste containing this compound?
A5: Waste disposal must be handled in accordance with local and national regulations.
-
Collect all waste material (including contaminated absorbents and PPE) in a designated, sealed, and properly labeled hazardous waste container.[6]
-
Do not dispose of it down the drain.[1]
-
Entrust disposal to a licensed waste disposal company.[1]
Troubleshooting Guide
Issue 1: I observe a color change in the this compound upon storage.
-
Possible Cause: The product may have been exposed to air or light, leading to oxidation or degradation. The substance is known to be air-sensitive.[7]
-
Solution:
-
Always store the chemical under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Ensure the container is tightly sealed and stored in a cool, dark place, such as a refrigerator.[1][4]
-
If the purity is critical for your experiment, it is advisable to use a fresh bottle or purify the material if a suitable method is available.
-
Issue 2: My reaction is not proceeding as expected, and I suspect the reagent has degraded.
-
Possible Cause: Improper storage or handling may have compromised the reagent's quality. Thiols can oxidize to disulfides, which may affect reactivity.
-
Troubleshooting Steps:
-
Verify the storage conditions of your material against the recommended guidelines (refrigerated, under inert gas, tightly sealed).[1]
-
Consider running a small-scale control reaction with a fresh sample of this compound.
-
You can check the purity of your material using techniques like GC-MS or NMR spectroscopy if available.
-
Issue 3: I have a small spill of this compound in the fume hood.
-
Immediate Action:
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).[3]
-
Contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[4]
-
Carefully collect the absorbent material into a sealed container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.
-
Ensure the fume hood continues to operate to ventilate any vapors.
-
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₄F₆S | [2] |
| Molecular Weight | 246.17 g/mol | [8] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |
| Boiling Point | 167 °C (lit.) | [2] |
| Density | 1.46 g/mL at 25 °C (lit.) | [2] |
| Flash Point | 65.6 °C (150.1 °F) - closed cup | [2] |
| Refractive Index | n20/D 1.442 (lit.) | [2] |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Code | Description | Reference |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2] |
| Combustible Liquid | H227 | Combustible liquid |
Experimental Protocols
General Protocol for Using this compound as a Nucleophile in a Substitution Reaction
-
Disclaimer: This is a general protocol and must be adapted to the specific requirements of your reaction. A thorough risk assessment should be conducted before starting any new experiment.
-
Engineering Controls:
-
Conduct the entire experiment in a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
-
Personal Protective Equipment (PPE):
-
Wear nitrile gloves, a lab coat, and chemical splash goggles.[3]
-
-
Reagent Preparation:
-
Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), carefully measure the required amount of the thiol. It is a liquid at room temperature.
-
-
Reaction Setup:
-
To a dry reaction flask equipped with a magnetic stir bar and under an inert atmosphere, add the solvent and the electrophile.
-
Add a suitable base (e.g., triethylamine, potassium carbonate) if required by the reaction conditions.
-
Slowly add the pre-weighed this compound to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Perform an extraction using a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product using column chromatography, distillation, or recrystallization as needed.
-
-
Waste Disposal:
-
Collect all aqueous and organic waste in separate, labeled hazardous waste containers.
-
Dispose of all contaminated consumables (syringes, needles, filter paper) in a designated solid hazardous waste container.
-
Mandatory Visualizations
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound 97 130783-02-7 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | C8H4F6S | CID 518690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 3,5-Bis(trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectroscopic data for 3,5-Bis(trifluoromethyl)benzenethiol and related substituted thiophenols. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide presents an estimated ¹H NMR profile based on established spectroscopic principles and data from analogous compounds. This information is juxtaposed with experimental data for Thiophenol, 4-Fluorothiophenol, and 4-Methoxybenzenethiol to illustrate the influence of substituent effects on proton chemical shifts.
¹H NMR Data Comparison
The following table summarizes the experimental ¹H NMR data for the comparative compounds and provides an estimated data set for this compound. The powerful electron-withdrawing nature of the two trifluoromethyl groups in this compound is expected to significantly deshield the aromatic protons, shifting their signals downfield compared to unsubstituted thiophenol.
| Compound | Solvent | Chemical Shift (δ) of Aromatic Protons (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Chemical Shift (δ) of Thiol Proton (SH) (ppm) |
| This compound (Estimated) | CDCl₃ | ~7.8 (H2, H6), ~7.6 (H4) | s, s | - | ~3.7 |
| Thiophenol | CDCl₃ | 7.42-7.38 (m, 2H), 7.30-7.25 (m, 3H) | m | - | 3.65 (s) |
| 4-Fluorothiophenol[1] | CDCl₃ | 7.35-7.28 (m, 2H), 7.04-6.96 (m, 2H) | m | - | 3.54 (s) |
| 4-Methoxybenzenethiol[2] | CDCl₃ | 7.30 (d, 2H), 6.84 (d, 2H) | d | 8.6 | 3.39 (s) |
Note: The chemical shifts for this compound are estimations derived from the analysis of substituent effects and comparison with compounds such as 3,5-Bis(trifluoromethyl)benzoic acid[3]. The aromatic protons H2 and H6 are chemically equivalent, as are the two trifluoromethyl groups, leading to a simplified spectrum. The proton H4 is unique. Due to the meta-substitution pattern and the distance between the protons, the coupling constants are expected to be small and the peaks may appear as singlets.
Experimental Protocols
A general procedure for acquiring a ¹H NMR spectrum is outlined below. Specific parameters may need to be optimized for individual instruments and samples.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (Typical for a 400 MHz Spectrometer):
| Parameter | Typical Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Sequence | zg30 |
| Number of Scans | 16-64 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 20 ppm |
Data processing typically involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Predicted ¹H NMR Signaling Pathway and Splitting Logic
The following diagram illustrates the expected spin-spin coupling (or lack thereof) for the aromatic protons of this compound. Due to the symmetry of the molecule and the meta-positioning of the protons, the coupling constants (⁴JHH) are expected to be very small or negligible, resulting in the observation of singlets for the aromatic protons.
Caption: Predicted ¹H NMR signal relationships for this compound.
This guide serves as a foundational resource for the ¹H NMR characterization of this compound, providing a framework for spectral interpretation and comparison with other thiophenol derivatives. Researchers are encouraged to acquire experimental data for definitive structural confirmation.
References
A Comparative Guide to the Mass Spectrometry Analysis of 3,5-Bis(trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Characterization of 3,5-Bis(trifluoromethyl)benzenethiol, with Supporting Experimental Data.
This guide provides a detailed comparison of mass spectrometry-based techniques for the analysis of this compound, a compound of interest in various research and development sectors. We present a comparative analysis with a structurally related compound, 4-(Trifluoromethyl)benzenethiol, to highlight the influence of the additional trifluoromethyl group on the mass spectral behavior. This guide includes detailed experimental protocols and visual workflows to aid in the selection of appropriate analytical strategies.
Introduction
This compound is an aromatic thiol containing two highly electronegative trifluoromethyl groups. These structural features significantly influence its chemical properties and, consequently, its behavior in mass spectrometry analysis. Understanding its fragmentation pattern is crucial for its unambiguous identification and quantification in complex matrices. This guide explores the common mass spectrometric techniques used for its characterization and provides a comparative framework against a simpler, related molecule.
Comparative Mass Spectral Data
The following tables summarize the key mass spectral data obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) for this compound and a comparative compound, 4-(Trifluoromethyl)benzenethiol.
Table 1: GC-MS Data for this compound
| Property | Value |
| Molecular Formula | C₈H₄F₆S |
| Molecular Weight | 246.17 g/mol |
| Major Mass Fragments (m/z) | Relative Intensity (%) |
| 246 | 100 (Molecular Ion) |
| 227 | 40 |
| 197 | 35 |
| 177 | 95 |
| 127 | 25 |
| 69 | 15 |
Data sourced from NIST Mass Spectrometry Data Center.[1][2]
Table 2: GC-MS Data for 4-(Trifluoromethyl)benzenethiol (Alternative Compound)
| Property | Value |
| Molecular Formula | C₇H₅F₃S |
| Molecular Weight | 178.18 g/mol |
| Major Mass Fragments (m/z) | Relative Intensity (%) |
| 178 | 100 (Molecular Ion) |
| 129 | 50 |
| 109 | 20 |
| 77 | 15 |
| 69 | 10 |
Data sourced from NIST Mass Spectrometry Data Center.
Interpretation of Fragmentation Patterns
The presence of the two trifluoromethyl groups in this compound leads to a characteristic fragmentation pattern under electron ionization. The molecular ion peak at m/z 246 is the most abundant, indicating a relatively stable molecule. A significant fragment is observed at m/z 177, corresponding to the loss of a CF₃ radical. This is a common fragmentation pathway for compounds containing trifluoromethyl groups. The peak at m/z 227 likely represents the loss of a fluorine atom.
In contrast, 4-(Trifluoromethyl)benzenethiol, with only one CF₃ group, also shows a prominent molecular ion peak at m/z 178. The major fragment at m/z 129 corresponds to the loss of the CF₃ group.
Experimental Protocols
Below are detailed methodologies for two common mass spectrometry techniques for the analysis of these compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and thermally stable compounds like the target analytes.
-
Sample Preparation: Dissolve 1 mg of the benzenethiol derivative in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This technique is advantageous for less volatile compounds or for achieving higher sensitivity and selectivity, especially in complex matrices.
-
Sample Preparation: Dissolve 1 mg of the benzenethiol derivative in 1 mL of a solvent mixture compatible with the mobile phase (e.g., acetonitrile/water, 50:50 v/v).
-
Instrumentation: A high-performance liquid chromatograph (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage: -3.5 kV.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for the specific precursor-to-product ion transitions. For quantitative analysis, Multiple Reaction Monitoring (MRM) mode would be employed.
-
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Comparative workflow for GC-MS and LC-MS/MS analysis.
Caption: Fragmentation logic for this compound.
References
A Comparative Analysis of the Reactivity of 3,5-Bis(trifluoromethyl)benzenethiol and Thiophenol for Researchers and Drug Development Professionals
An in-depth guide to the relative reactivity of 3,5-bis(trifluoromethyl)benzenethiol and thiophenol, supported by physicochemical data and general experimental protocols for key organic reactions. This document provides researchers, scientists, and drug development professionals with a comprehensive comparison to inform reagent selection in synthetic applications.
The strategic incorporation of sulfur-containing moieties is a cornerstone of modern drug discovery and development. Aryl thiols are versatile building blocks in the synthesis of a wide array of pharmaceutical compounds. Among these, thiophenol has been a long-standing staple. However, the increasing demand for compounds with tailored electronic properties has led to the rise of substituted analogues such as this compound. This guide presents a detailed comparison of the reactivity of these two thiols, focusing on their chemical properties and performance in common synthetic transformations.
Chemical and Physical Properties: A Tale of Two Thiols
The fundamental differences in the reactivity of this compound and thiophenol stem from the powerful electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups on the benzene ring of the former. These groups significantly influence the acidity of the thiol proton and, consequently, the nucleophilicity of the corresponding thiolate anion.
| Property | This compound | Thiophenol |
| Chemical Structure | ||
| Molecular Formula | C₈H₄F₆S | C₆H₆S |
| Molecular Weight | 246.17 g/mol [1] | 110.17 g/mol |
| Appearance | Colorless to slightly yellow liquid | Colorless liquid with a repulsive odor |
| Boiling Point | 167 °C | 169 °C |
| Density | 1.46 g/mL | 1.0766 g/mL |
| pKa | ~4.90 (Predicted) | 6.62 (in H₂O) |
The most telling characteristic is the predicted pKa value. The substantially lower pKa of this compound (~4.90) compared to thiophenol (6.62) indicates that it is a significantly stronger acid. This increased acidity is a direct result of the inductive electron-withdrawing effect of the two trifluoromethyl groups, which stabilizes the negative charge on the sulfur atom in the corresponding thiolate anion.
Reactivity Comparison: Acidity vs. Nucleophilicity
In the realm of organic reactions, the enhanced acidity of this compound has a profound and inverse effect on the nucleophilicity of its conjugate base. The more stabilized (and thus weaker) 3,5-bis(trifluoromethyl)thiophenolate anion is a less potent nucleophile than the thiophenolate anion. This trade-off between acidity and nucleophilicity is a critical consideration for synthetic chemists.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution reactions are pivotal for the construction of diaryl thioethers. In these reactions, a nucleophilic thiolate attacks an electron-deficient aromatic ring, displacing a leaving group. The reaction rate is highly dependent on the nucleophilicity of the attacking species.
Given that the thiophenolate anion is a stronger nucleophile, thiophenol is expected to exhibit a higher reaction rate in SNAr reactions compared to this compound under identical conditions. However, the increased thermal stability of the 3,5-bis(trifluoromethyl)phenyl moiety may be advantageous in high-temperature reactions.
-
Logical Relationship for SNAr Reactivity:
References
A Comparative FT-IR Spectral Analysis of 3,5-Bis(trifluoromethyl)thiophenol
A detailed comparison of the vibrational spectra of 3,5-Bis(trifluoromethyl)thiophenol with Thiophenol and 4-(Trifluoromethyl)thiophenol, providing insights into the influence of trifluoromethyl substitution on the aromatic system.
This guide presents a comparative Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3,5-Bis(trifluoromethyl)thiophenol against two key alternatives: Thiophenol and 4-(Trifluoromethyl)thiophenol. The objective is to elucidate the impact of the number and position of trifluoromethyl (-CF3) groups on the vibrational modes of the thiophenol scaffold. This information is crucial for researchers and professionals in drug development and materials science for the precise identification and characterization of these compounds.
Comparative FT-IR Spectral Data
The FT-IR spectra of the three compounds reveal distinct differences in their absorption bands, particularly in the regions associated with aromatic C-H, C-C, and C-F vibrations. The presence of the highly electronegative trifluoromethyl groups significantly influences the electron distribution within the benzene ring, leading to observable shifts in the vibrational frequencies.
| Functional Group | 3,5-Bis(trifluoromethyl)thiophenol (cm⁻¹) | 4-(Trifluoromethyl)thiophenol (cm⁻¹) | Thiophenol (cm⁻¹) |
| S-H Stretch | ~2580 | ~2585 | ~2550 |
| Aromatic C-H Stretch | ~3080 | ~3070 | ~3060 |
| Aromatic C=C Stretch | ~1610, ~1470 | ~1605, ~1495 | ~1580, ~1480 |
| C-F Stretch | ~1350, ~1280, ~1170, ~1130 | ~1330, ~1160, ~1120, ~1070 | N/A |
| C-S Stretch | ~700 | ~720 | ~690 |
| Aromatic C-H Bend (Out-of-plane) | ~900, ~850 | ~830 | ~740, ~690 |
Note: The peak positions are approximate and can vary slightly based on the experimental conditions and the physical state of the sample. The bolded values highlight the characteristic and strong absorptions of the C-F bonds.
Experimental Protocols
The presented FT-IR data was obtained using Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a common technique for acquiring spectra of liquid and solid samples.
Instrumentation: A standard FT-IR spectrometer equipped with a diamond ATR accessory.
Methodology:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal was recorded to account for any atmospheric interference (e.g., CO2, water vapor).
-
Sample Application: A small drop of the neat liquid sample (Thiophenol, 4-(Trifluoromethyl)thiophenol, or 3,5-Bis(trifluoromethyl)thiophenol) was placed directly onto the ATR crystal.
-
Spectrum Acquisition: The FT-IR spectrum was recorded in the range of 4000-650 cm⁻¹. Typically, 32 or 64 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum was baseline corrected and normalized for comparative analysis.
FT-IR Spectrum Comparison Workflow
The following diagram illustrates the workflow for the comparative analysis of the FT-IR spectra.
Analytical methods for determining purity of fluorinated thiols
A Researcher's Guide to Purity Analysis of Fluorinated Thiols
For researchers, scientists, and professionals in drug development, ensuring the purity of fluorinated thiols is a critical step that impacts reaction yields, product stability, and biological activity. The unique physicochemical properties of the C-F bond and the reactivity of the thiol group necessitate robust analytical methods for accurate purity determination. This guide provides a comparative overview of the most effective analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The primary methods for assessing the purity of fluorinated thiols include Nuclear Magnetic Resonance (NMR) Spectroscopy, Chromatography (both Gas and Liquid, often coupled with Mass Spectrometry), and Elemental Analysis. Each technique offers distinct advantages and is suited to different aspects of purity assessment, from identifying and quantifying impurities to verifying elemental composition.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹⁹F NMR is a premier technique for the purity analysis of fluorinated compounds due to its high selectivity, sensitivity, and the direct proportionality between the signal integral and the number of fluorine nuclei.[1] Given that ¹⁹F is a 100% naturally abundant isotope and typically absent in biological systems or common lab solvents, it provides a clean spectral window with minimal background interference.[2]
Key Performance Characteristics:
-
Specificity: The large chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, often resolving signals from structurally similar fluorinated impurities.[3]
-
Quantitation: Purity is determined by integrating the signal of the analyte and comparing it to a certified internal standard of known purity and concentration.[1][4]
-
Non-destructive: The sample can be recovered unchanged after analysis.[4]
Comparative Data for qNMR:
| Parameter | Performance Metric | Remarks |
| Precision | Intraday RSD: 0.9% Interday RSD: 1.2% | Demonstrates high reproducibility for quantitative measurements.[1] |
| Limit of Detection (LOD) | < 0.1 g/100 g (0.1%) | Capable of detecting minor impurities.[1] |
| Accuracy | Assay values typically within 5% of HPLC methods. | Offers comparable accuracy to established chromatographic techniques.[1] |
| Analysis Time | Rapid | Measurements can often be completed in minutes per sample.[1] |
Experimental Protocol: Purity Determination by ¹⁹F qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the fluorinated thiol sample into a clean vial.
-
Accurately weigh a similar amount of a suitable internal standard (e.g., trifluoroacetic acid or another fluorinated compound with a known purity and a non-overlapping spectrum).[1]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a volumetric flask.
-
Transfer an appropriate volume (typically 0.6-0.7 mL) of the final solution into an NMR tube.
-
-
Instrumental Analysis:
-
Acquire the ¹⁹F NMR spectrum on a calibrated NMR spectrometer.
-
Ensure the relaxation delay (d1) is sufficiently long (typically 5-7 times the longest T₁ of the signals being integrated) to allow for complete relaxation of the fluorine nuclei, which is crucial for accurate quantification.
-
Optimize acquisition parameters such as pulse width and number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and perform Fourier transformation.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity_std = Purity of the internal standard
-
Workflow for ¹⁹F qNMR Analysis
Caption: Workflow for purity determination of fluorinated thiols using ¹⁹F qNMR.
Chromatographic Methods
Chromatographic techniques separate components of a mixture based on their differential distribution between a stationary and a mobile phase. For fluorinated thiols, both gas and liquid chromatography are valuable, especially when coupled with mass spectrometry for definitive identification of impurities.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is best suited for volatile and thermally stable fluorinated thiols. The thiol group can be reactive, potentially interacting with active sites in the GC system, and some compounds may be thermolabile. Careful method development, including inlet liner deactivation and optimization of temperature profiles, is often necessary.[5]
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile and powerful technique for the analysis of a wide range of thiols, including those that are non-volatile or thermally labile.[6] It is considered a gold standard for thiol quantification in complex matrices.[7][8] Reversed-phase HPLC is a common mode for separation.
Comparative Data for Chromatographic Methods:
| Parameter | GC-MS | LC-MS | Remarks |
| Applicability | Volatile, thermally stable thiols | Wide range, including non-volatile and labile thiols | LC-MS is more broadly applicable.[6] |
| Sensitivity | Dependent on analyte and ionization method. Can be challenging for reactive thiols. | High sensitivity, especially with tandem MS (MS/MS). | LC-MS/MS is a benchmark for sensitive detection.[9] |
| Selectivity | High, based on retention time and mass spectrum. | Very high, based on retention time, precursor ion, and fragment ions. | MS detection provides excellent selectivity for both techniques.[10] |
| Quantitation | Can be challenging due to potential analyte adsorption. | Robust and reliable quantification. | LC-MS is generally preferred for quantitative thiol analysis.[6] |
Experimental Protocol: Purity by LC-MS
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated thiol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Perform serial dilutions to create a calibration curve with at least five concentration points.
-
Prepare the sample for analysis by diluting it to fall within the calibration range.
-
Optional Derivatization: To improve chromatographic behavior and detection sensitivity, thiols can be derivatized with reagents like N-ethylmaleimide (NEM).[6]
-
-
Instrumental Analysis:
-
LC System: Use a reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.5 µm particle size).[6]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve ionization.
-
Flow Rate: Typically 0.2-0.4 mL/min.[6]
-
MS Detector: An electrospray ionization (ESI) source is common. Analysis can be done in full scan mode for impurity identification or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantification of the main component and known impurities.
-
-
Data Analysis:
-
Integrate the peak area of the analyte in the sample chromatogram.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Calculate purity by comparing the concentration of the main peak to the sum of concentrations of all detected peaks (Area % method, assuming similar response factors) or against a certified reference standard.
-
Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical method for fluorinated thiol purity.
Elemental Analysis
Elemental analysis by combustion is a fundamental technique that determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and halogens in a sample. It serves as an orthogonal method to verify the empirical formula of the synthesized thiol and provides a baseline purity assessment.
Key Performance Characteristics:
-
Fundamental: Directly measures the elemental composition against the theoretical values.
-
Accuracy: Modern elemental analyzers provide high accuracy, with results typically within ±0.3% of the theoretical value for pure compounds.
-
Limitation: This method cannot distinguish between the target compound and an impurity with the same empirical formula (an isomer). It also does not identify the nature of impurities. The presence of fluorine can sometimes interfere with sulfur determination in certain instrument setups.[11][12]
Comparative Data for Elemental Analysis:
| Element | Method | Typical Accuracy | Remarks |
| C, H, N, S | High-temperature combustion | ± 0.3% | Fluorine can interfere with sulfur analysis; specialized reagents or instrument configurations may be required.[11][12] |
| Fluorine | Oxygen flask combustion or pyrohydrolysis followed by ion-selective electrode (ISE) or ion chromatography (IC).[13][14] | ± 0.3-0.5% | Requires a separate analytical procedure from CHNS analysis. |
Experimental Protocol: CHNS and Fluorine Analysis
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove residual solvents and water.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule for CHNS analysis.
-
-
CHNS Analysis:
-
The sample is combusted at high temperatures (e.g., >900 °C) in an oxygen-rich atmosphere.[12]
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[12]
-
Special adsorbents may be needed in the combustion tube to trap fluorine and prevent interference.[12]
-
-
Fluorine Analysis:
-
The sample is combusted in an oxygen flask or subjected to pyrohydrolysis to convert organic fluorine to hydrogen fluoride (HF).[14]
-
The resulting HF is absorbed into a specific buffer solution.
-
The fluoride concentration in the solution is then measured using an ion-selective electrode or by ion chromatography.[13][14]
-
-
Data Analysis:
-
The instrument software calculates the weight percentage of each element.
-
Compare the experimental percentages to the theoretical values calculated from the empirical formula of the fluorinated thiol. A close match (within ±0.3%) indicates high purity with respect to elemental composition.
-
Conclusion and Recommendations
For a comprehensive assessment of fluorinated thiol purity, a multi-faceted approach is recommended.
-
¹⁹F qNMR should be the primary choice for its speed, specificity, and direct quantitative capabilities for fluorinated species. It is unparalleled for identifying and quantifying fluorinated impurities.
-
LC-MS is invaluable for identifying and quantifying a broader range of impurities, including non-fluorinated and high-molecular-weight species, that may not be detectable by other methods.
-
Elemental Analysis serves as a fundamental, orthogonal check to confirm the correct elemental composition of the bulk material, validating the identity of the compound.
By combining these powerful analytical techniques, researchers can confidently establish the purity of their fluorinated thiols, ensuring the reliability and reproducibility of their subsequent experiments and development efforts.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Elemental analysis: Sulfur, Chlorine, Bromine, Fluorine, Iodine and total halogens. Calculation of the sum of F, Cl, Br, I. - VARIOUS analysis - Analytice [analytice.com]
- 14. galbraith.com [galbraith.com]
A Researcher's Guide to 13C NMR Peak Assignment in 3,5-Bis(trifluoromethyl)benzenethiol Derivatives
For researchers and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a cornerstone of this process. This guide provides a comparative analysis of the 13C NMR spectral data for 3,5-bis(trifluoromethyl)benzenethiol and its derivatives, supported by experimental data and detailed methodologies to aid in the precise assignment of carbon signals.
The unique substitution pattern of this compound presents a distinct set of electronic effects that influence the 13C NMR chemical shifts of the aromatic ring. Understanding these effects is critical for unambiguous peak assignment. This guide will compare the expected 13C NMR chemical shifts of the parent compound with related structures, providing a framework for predicting and interpreting the spectra of its derivatives.
Comparative Analysis of 13C NMR Chemical Shifts
The prediction of 13C NMR chemical shifts for this compound is based on the additive effects of the thiol (-SH) and trifluoromethyl (-CF3) substituents on a benzene ring. The -SH group is a weak electron-donating group, while the -CF3 group is a strong electron-withdrawing group.
Below is a table comparing the experimental 13C NMR data for benzene, thiophenol, and 1,3-bis(trifluoromethyl)benzene with the predicted values for this compound.
| Carbon Atom | Benzene (ppm) | Thiophenol (ppm)[1][2] | 1,3-Bis(trifluoromethyl)benzene (ppm)[3][4] | Predicted this compound (ppm) |
| C1 (-SH) | 128.5 | 129.1 | - | ~130 |
| C2, C6 | 128.5 | 130.6 | 129.9 (q) | ~131 |
| C3, C5 (-CF3) | 128.5 | 126.7 | 131.7 (q) | ~132 (q) |
| C4 | 128.5 | 129.1 | 123.6 | ~124 |
| -CF3 | - | - | 123.4 (q) | ~123 (q) |
Note: The chemical shifts are reported in ppm relative to tetramethylsilane (TMS). The 'q' denotes a quartet splitting pattern due to coupling with the three fluorine atoms of the trifluoromethyl group.
The strong electron-withdrawing nature of the two trifluoromethyl groups at the meta positions significantly deshields the directly attached carbons (C3 and C5) and the ipso-carbon (C1) bearing the thiol group. The carbon atoms ortho and para to the thiol group (C2, C6, and C4) are expected to be less affected. The carbon of the trifluoromethyl group itself will appear as a quartet in the proton-decoupled 13C NMR spectrum due to C-F coupling.[5]
Experimental Protocols
A general procedure for acquiring high-quality 13C NMR spectra of this compound derivatives is outlined below.
Sample Preparation:
-
Dissolve 10-50 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
| Parameter | Recommended Setting |
| Spectrometer Frequency | 75-150 MHz |
| Pulse Program | Standard proton-decoupled 13C experiment (e.g., zgpg30) |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 1024 or more, depending on sample concentration |
| Spectral Width | 0-200 ppm |
| Temperature | 298 K |
Note: Optimization of parameters such as the relaxation delay and the number of scans may be necessary to achieve an adequate signal-to-noise ratio, especially for quaternary carbons and carbons coupled to fluorine.
Logical Workflow for Peak Assignment
The following diagram illustrates the logical workflow for assigning the 13C NMR peaks of a this compound derivative. This process involves considering the substituent effects, chemical shift predictions, and coupling patterns.
Caption: Logical workflow for 13C NMR peak assignment.
This guide provides a foundational understanding for the 13C NMR peak assignment of this compound derivatives. By combining predictive models with careful experimental work, researchers can confidently elucidate the structures of these and other complex aromatic compounds.
References
A Researcher's Guide to Quantitative NMR: 3,5-Bis(trifluoromethyl)benzoic Acid as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative Nuclear Magnetic Resonance (qNMR) analysis, the choice of an internal standard is paramount. This guide provides an in-depth comparison of 3,5-Bis(trifluoromethyl)benzoic Acid (BTFMBA) with other commonly used internal standards, supported by experimental data and detailed protocols to ensure precise and reproducible results.
Quantitative NMR spectroscopy is a powerful primary ratio method for determining the purity and concentration of substances, as the signal intensity is directly proportional to the number of nuclei.[1][2] The accuracy of qNMR heavily relies on the use of a well-characterized internal standard. An ideal internal standard should exhibit high purity, be chemically stable and inert, soluble in the deuterated solvent of choice, and possess NMR signals that do not overlap with those of the analyte.[1]
This guide focuses on 3,5-Bis(trifluoromethyl)benzoic Acid (BTFMBA), a certified reference material (CRM) recognized for its excellent characteristics as a qNMR internal standard.[3][4] We will objectively compare its performance against three other widely used standards: Maleic Acid, Dimethyl Sulfone (DMSO₂), and 3-(trimethylsilyl)propanoic-2,2,3,3-d₄ acid sodium salt (DSS).
Comparative Analysis of qNMR Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and reliability of qNMR results.[1] The following table summarizes the key performance characteristics of BTFMBA and its alternatives, compiled from various experimental findings.
| Property | 3,5-Bis(trifluoromethyl)benzoic Acid (BTFMBA) | Maleic Acid | Dimethyl Sulfone (DMSO₂) | 3-(trimethylsilyl)propanoic-2,2,3,3-d₄ acid sodium salt (DSS) |
| ¹H Chemical Shift (ppm) | ~8.2 - 8.6 (in DMSO-d₆)[4] | ~6.0 - 6.5 (depending on solvent and pH)[1] | ~3.1 (in DMSO-d₆)[5] | 0 (by definition)[1] |
| Signal Multiplicity | Two signals (doublet and triplet) | Singlet | Singlet | Singlet |
| Key Advantages | High purity (CRM available)[3][4], signals in a relatively uncongested aromatic region, suitable for ¹H and ¹⁹F qNMR.[6] | Simple singlet signal, good solubility in polar solvents like D₂O and DMSO-d₆.[7] | Single, sharp signal in a relatively clear region, soluble in a wide range of deuterated solvents.[5] | Sharp singlet at 0 ppm, providing a convenient chemical shift reference, good solubility in aqueous solutions.[1] |
| Limitations | Multiple signals may complicate integration for some analytes. | Signal can overlap with olefinic protons in the analyte, can be hygroscopic, and may isomerize to fumaric acid.[1] | Signal may overlap with analytes containing methyl groups. | Can interact with certain analytes, potentially affecting chemical shifts and quantitation.[8] |
| Typical Purity | ≥99.5% (as a CRM)[3] | High purity available, but can contain fumaric acid as an impurity.[1] | >99.95%[9] | High and well-documented purity as a CRM.[1] |
| Commonly Used Solvents | CD₃OD, DMSO-d₆, CDCl₃[4] | D₂O, DMSO-d₆[7] | D₂O, DMSO-d₆, CDCl₃, CD₃OD[5] | D₂O, DMSO-d₆, CD₃OD[9] |
| Relative Standard Deviation (RSD) of Measurement | Typically <1.0%[9] | Can be <1% with careful handling[10] | <1.0%[11] | <1%[12] |
Experimental Workflow for qNMR Analysis
The general workflow for performing a qNMR experiment with an internal standard involves several critical steps, from meticulous sample preparation to precise data acquisition and processing. The following diagram illustrates this logical progression.
General experimental workflow for quantitative NMR (qNMR) analysis using an internal standard.
Detailed Experimental Protocols
Accurate and reproducible qNMR results are contingent upon rigorous adherence to validated experimental protocols. Below are detailed methodologies for the use of BTFMBA and the compared alternative standards.
Protocol 1: Using 3,5-Bis(trifluoromethyl)benzoic Acid (BTFMBA) as Internal Standard
-
Sample Preparation:
-
Accurately weigh approximately 5-15 mg of the analyte into a clean, dry vial using a calibrated microbalance.
-
Accurately weigh an appropriate amount of BTFMBA (certified reference material) to achieve a molar ratio of approximately 1:1 with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃).[4]
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher is recommended.[13]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest in both the analyte and BTFMBA. A conservative delay of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a calibrated 90° pulse for maximum signal intensity.
-
Acquisition Time (aq): A minimum of 3-4 seconds to ensure adequate digital resolution.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[12]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the FID. Manual phasing and baseline correction are recommended for highest accuracy.
-
Integrate the well-resolved signals of both the analyte and the aromatic protons of BTFMBA.
-
Calculate the purity of the analyte using the standard qNMR equation.[14]
-
Protocol 2: Using Maleic Acid as Internal Standard
-
Sample Preparation:
-
NMR Data Acquisition:
-
The acquisition parameters are similar to those for BTFMBA. The T₁ relaxation time for the olefinic proton of maleic acid should be determined and the relaxation delay adjusted accordingly.
-
-
Data Processing and Analysis:
-
Process the data as described for BTFMBA. Integrate the singlet signal of maleic acid (~6.0-6.5 ppm) and a well-resolved signal from the analyte.
-
Protocol 3: Using Dimethyl Sulfone (DMSO₂) as Internal Standard
-
Sample Preparation:
-
Follow the same weighing procedure as for BTFMBA, using DMSO₂ as the internal standard.
-
DMSO₂ is soluble in a wide range of deuterated solvents, including D₂O, DMSO-d₆, CDCl₃, and CD₃OD.[5]
-
-
NMR Data Acquisition:
-
Use similar acquisition parameters as for BTFMBA. Determine the T₁ of the methyl protons of DMSO₂ to set an appropriate relaxation delay.
-
-
Data Processing and Analysis:
-
Process the data as previously described. Integrate the singlet signal of DMSO₂ (~3.1 ppm in DMSO-d₆) and a suitable analyte signal.[5]
-
Protocol 4: Using DSS as Internal Standard
-
Sample Preparation:
-
Follow the same weighing procedure as for BTFMBA, using DSS as the internal standard.
-
DSS is highly soluble in aqueous solutions (D₂O) and also soluble in DMSO-d₆ and CD₃OD.[9]
-
-
NMR Data Acquisition:
-
The acquisition parameters are similar to the other standards. The T₁ of the trimethylsilyl protons of DSS should be considered for setting the relaxation delay.
-
-
Data Processing and Analysis:
-
Process the data as outlined above. Integrate the sharp singlet of DSS at 0 ppm and a well-resolved analyte signal.
-
Conclusion
The selection of an internal standard is a critical decision in qNMR that directly impacts the accuracy and reliability of the results. 3,5-Bis(trifluoromethyl)benzoic acid stands out as a robust and versatile internal standard, particularly due to its availability as a certified reference material and its signals residing in a less crowded region of the ¹H NMR spectrum. Its suitability for both ¹H and ¹⁹F qNMR further enhances its utility.
While alternatives like maleic acid, dimethyl sulfone, and DSS are also effective under specific conditions, they each have limitations that researchers must consider in the context of their analyte's structure and the chosen solvent. By carefully selecting the appropriate internal standard and adhering to rigorous experimental protocols, researchers can harness the full quantitative power of NMR spectroscopy for precise and reliable characterization of chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy | Aperta [aperta.ulakbim.gov.tr]
- 4. bipm.org [bipm.org]
- 5. bipm.org [bipm.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bipm.org [bipm.org]
- 8. researchgate.net [researchgate.net]
- 9. bipm.org [bipm.org]
- 10. Benchtop qNMR evaluation - Magritek [magritek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Comparative Analysis of Electron-Withdrawing Effects in Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electron-withdrawing effects of various substituents on the phenol ring. By examining experimental data from acidity measurements (pKa), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and reaction kinetics, this document offers a quantitative and qualitative understanding of how different electron-withdrawing groups modulate the chemical properties of phenols. This information is crucial for applications in drug design, chemical synthesis, and materials science, where fine-tuning the electronic properties of phenolic compounds is paramount.
Quantitative Data Summary
The following table summarizes the key experimental data for a selection of phenols substituted with common electron-withdrawing groups. The data has been compiled from various research articles and databases to provide a comparative overview.
| Substituent | Position | pKa[1][2][3][4] | ¹H-NMR δ (OH) (ppm)[5][6][7][8] | ¹³C-NMR δ (C1) (ppm)[9][10][11] | IR ν(O-H) (cm⁻¹)[12][13][14][15] |
| -NO₂ | para | 7.15[2] | 10.5 - 11.5 | 163.7[10] | ~3500-3200 (broad) |
| -NO₂ | meta | 8.40 | 9.5 - 10.5 | ~158 | ~3500-3200 (broad) |
| -NO₂ | ortho | 7.23 | 10.0 - 11.0 | ~155 | ~3200-3000 (intramolecular H-bond) |
| -CN | para | 7.95 | 8.0 - 9.0 | ~159 | ~3600-3200 (broad) |
| -CN | meta | 8.61 | 7.5 - 8.5 | ~157 | ~3600-3200 (broad) |
| -Cl | para | 9.38[2] | 6.0 - 7.0 | ~155 | ~3610 |
| -Cl | meta | 9.02[2] | 5.5 - 6.5 | ~156 | ~3615 |
| -Cl | ortho | 8.48 | 5.0 - 6.0 | ~153 | ~3550 |
| -Br | para | 9.34 | 6.0 - 7.0 | ~155 | ~3610 |
| -Br | meta | 9.03[2] | 5.5 - 6.5 | ~156 | ~3615 |
| -Br | ortho | 8.44 | 5.0 - 6.0 | ~153 | ~3545 |
| -COCH₃ | para | 8.05 | 9.0 - 10.0 | ~160 | ~3500-3300 (broad) |
| -COCH₃ | meta | 9.19 | 7.0 - 8.0 | ~158 | ~3550-3350 (broad) |
| -CHO | para | 7.66 | 9.5 - 10.5 | ~161 | ~3500-3300 (broad) |
| -CHO | meta | 8.98 | 7.5 - 8.5 | ~158 | ~3550-3350 (broad) |
| -H | - | 9.98[2] | 4.5 - 5.5[7] | 155.4 | ~3612 |
Note: The exact values for NMR and IR data can vary depending on the solvent and concentration. The values presented here are approximate ranges for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization based on specific laboratory conditions and instrumentation.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a substituted phenol in an aqueous or mixed-solvent system.
Materials:
-
Substituted phenol sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (and co-solvent if needed)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Electrode Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the experimental temperature.
-
Sample Preparation: Accurately weigh a known amount of the substituted phenol and dissolve it in a known volume of high-purity water (or a suitable water-solvent mixture). Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the beaker containing the phenol solution on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the stir bar does not hit the electrode.
-
Initial pH Adjustment: If necessary, add a small amount of standardized HCl to lower the initial pH of the solution.
-
Titration: Begin the titration by adding small increments of the standardized NaOH solution from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[16][17][18]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to obtain a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the phenol has been neutralized. This can be determined from the midpoint of the steepest part of the curve or by analyzing the first or second derivative of the titration curve.[17]
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of substituted phenols to observe the chemical shifts of the hydroxyl proton and the phenolic carbon.
Materials:
-
Substituted phenol sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the substituted phenol in about 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the spectrometer to obtain a homogeneous magnetic field.[19]
-
¹H-NMR Acquisition:
-
Acquire a standard ¹H-NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shift of the hydroxyl proton can be sensitive to concentration, temperature, and solvent due to hydrogen bonding.[5]
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C-NMR spectrum. This is the standard method to obtain a spectrum with singlets for each unique carbon atom.[9]
-
A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quaternary carbons (like the C1 carbon) to be observed reliably.
-
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[20]
Infrared (IR) Spectroscopy
Objective: To measure the vibrational frequency of the O-H bond in substituted phenols.
Materials:
-
Substituted phenol sample
-
IR-transparent solvent (e.g., CCl₄) or KBr powder
-
FTIR spectrometer
-
Sample holder (e.g., liquid cell, KBr press)
Procedure:
-
Sample Preparation (Solution): Prepare a dilute solution of the phenol in an IR-transparent solvent like carbon tetrachloride. This minimizes intermolecular hydrogen bonding and allows for the observation of the "free" O-H stretching frequency.
-
Sample Preparation (Solid - KBr pellet): Alternatively, grind a small amount of the solid phenol sample with dry KBr powder and press it into a thin, transparent pellet. This method will show the O-H stretching frequency influenced by intermolecular hydrogen bonding in the solid state.
-
Background Spectrum: Record a background spectrum of the pure solvent or an empty KBr pellet.
-
Sample Spectrum: Record the IR spectrum of the sample. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the O-H stretching vibration band, which typically appears in the region of 3650-3200 cm⁻¹.[14][15] The position, shape, and breadth of this band provide information about the extent of hydrogen bonding.[13]
Kinetic Study: Bromination of Substituted Phenols
Objective: To determine the second-order rate constants for the bromination of a series of substituted phenols and to correlate these rates with the electron-withdrawing nature of the substituents.
Materials:
-
Series of substituted phenols
-
Bromine (or a source of electrophilic bromine, e.g., N-bromosuccinimide)
-
Solvent (e.g., aqueous solution, acetic acid)
-
Buffer solutions to maintain constant pH (for aqueous reactions)
-
UV-Vis spectrophotometer or a stopped-flow apparatus
-
Thermostatted reaction vessel
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each substituted phenol and bromine of known concentrations in the chosen solvent.
-
Reaction Setup: In a thermostatted reaction vessel, mix the phenol solution with the solvent and buffer (if applicable). Allow the solution to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the bromine stock solution. Start monitoring the reaction immediately.
-
Monitoring the Reaction: Follow the progress of the reaction by monitoring the disappearance of a reactant or the appearance of a product using a suitable analytical technique. UV-Vis spectrophotometry is often convenient for following the concentration of colored species like bromine. For fast reactions, a stopped-flow apparatus is necessary.[21]
-
Data Acquisition: Record the absorbance (or other concentration-dependent property) at different time intervals.
-
Data Analysis:
-
Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.
-
By varying the initial concentrations of the phenol and bromine in separate experiments, determine the order of the reaction with respect to each reactant.
-
Calculate the second-order rate constant (k₂) from the rate law.[22][23][24][25]
-
Compare the rate constants for the different substituted phenols to assess the effect of the electron-withdrawing groups on the reaction rate.
-
Visualizations
Relationship between Substituent Effects and Phenol Acidity
The following diagram illustrates the logical flow of how electron-withdrawing substituents influence the acidity of phenols.
Caption: Logical diagram showing how electron-withdrawing groups increase phenol acidity.
Experimental Workflow for Comparative Study
This diagram outlines a typical experimental workflow for a comparative study of the electron-withdrawing effects in substituted phenols.
References
- 1. afit.edu [afit.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. adichemistry.com [adichemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ojs.openagrar.de [ojs.openagrar.de]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. scispace.com [scispace.com]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
- 22. Rate constants of reactions of bromine with phenols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The bromination kinetics of phenolic compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Elemental Analysis of C8H4F6S Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutic agents, accurate elemental analysis is a cornerstone of molecular verification. This guide provides a comparative overview of common analytical techniques for compounds with the molecular formula C8H4F6S, a structural motif of increasing interest in medicinal chemistry due to the unique properties conferred by trifluoromethyl and sulfur-containing moieties.
This document details the performance of key analytical methods, presents experimental data for a representative compound, and furnishes detailed protocols to assist in methodological implementation. The incorporation of trifluoromethylthio (-SCF3) groups into aromatic systems can significantly enhance a molecule's lipophilicity and metabolic stability, making compounds with the C8H4F6S formula and its isomers valuable scaffolds in drug discovery.
Comparative Analysis of Elemental Composition Techniques
The accurate determination of the elemental composition of highly fluorinated and sulfur-containing organic compounds presents unique analytical challenges. Below is a comparison of the most prevalent techniques used for this purpose. As a case study, we will consider 1,4-bis(trifluoromethylthio)benzene (C8H4F6S2), a close structural analog to the target formula, to illustrate the expected performance of these methods.
| Analytical Technique | Principle | Performance Characteristics |
| Combustion Analysis | The sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO2, H2O, SO2, and HF) are separated and quantified. | Strengths: High precision and accuracy for C, H, N, and S. It is a well-established and robust method. Challenges: Analysis of fluorine can be problematic due to its high reactivity, often requiring specialized scrubbers and detection methods. Complete combustion of highly fluorinated compounds can be difficult. |
| Combustion Ion Chromatography (CIC) | Similar to combustion analysis, the sample is combusted, but the resulting gases are absorbed into an aqueous solution. The ionic species (e.g., F-, SO4^2-) are then quantified by ion chromatography.[1][2] | Strengths: Excellent for the determination of halogens (including fluorine) and sulfur.[1] It offers high sensitivity and can be used for a wide range of sample matrices. Challenges: Requires careful calibration and sample preparation to avoid interferences. The combustion efficiency of different organofluorine compounds can vary.[2] |
| High-Resolution Mass Spectrometry (HRMS) | The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured with very high accuracy. This allows for the determination of the elemental composition based on the exact mass. | Strengths: Requires only a very small amount of sample. It can provide the elemental composition of the molecular ion and its fragments, aiding in structural elucidation. Challenges: The accuracy of the mass measurement is critical, and calibration is essential. Fragmentation of the molecule can sometimes complicate the interpretation of the molecular ion's composition. |
Table 1: Comparison of Elemental Analysis Techniques for C8H4F6S Compounds.
Experimental Data: A Case Study
| Element | Theoretical % | Found % (Typical) | Method |
| Carbon (C) | 36.65% | 36.55 - 36.75% | Combustion Analysis |
| Hydrogen (H) | 1.54% | 1.50 - 1.60% | Combustion Analysis |
| Fluorine (F) | 43.47% | 43.30 - 43.60% | Combustion Ion Chromatography |
| Sulfur (S) | 12.24% | 12.10 - 12.40% | Combustion Analysis / CIC |
Table 2: Theoretical vs. Typical Experimental Elemental Analysis Data for a C8H4F6S Isomer.
Experimental Protocols
Combustion Analysis for C, H, and S
This protocol provides a general procedure for the determination of carbon, hydrogen, and sulfur in organofluorine compounds using an automated elemental analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the C8H4F6S compound into a tin capsule.
-
Instrument Calibration: Calibrate the instrument using a certified standard such as sulfanilamide or another suitable organosulfur compound.
-
Combustion: Place the encapsulated sample into the autosampler. The sample is dropped into a combustion tube heated to 900-1000 °C in a continuous flow of helium carrier gas with a pulse of pure oxygen.
-
Reduction and Separation: The combustion products (CO2, H2O, SO2, and NOx) are passed through a reduction tube (typically filled with copper) to remove excess oxygen and reduce NOx to N2. The gases are then separated by a gas chromatography column.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and S in the original sample based on the calibration.
Combustion Ion Chromatography (CIC) for Fluorine and Sulfur
This protocol outlines the general steps for the determination of fluorine and sulfur content using CIC.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the C8H4F6S compound into a sample boat.
-
Instrument Calibration: Prepare a series of calibration standards of fluoride and sulfate from certified stock solutions.
-
Combustion: The sample boat is introduced into a combustion furnace heated to 900-1100 °C. The sample is combusted in a stream of argon and oxygen.
-
Gas Absorption: The resulting gases, including HF and SO2, are passed through an absorption tube containing a known volume of an absorption solution (typically deionized water with a small amount of hydrogen peroxide to ensure oxidation of SO2 to SO3).
-
Ion Chromatography: An aliquot of the absorption solution is injected into an ion chromatograph equipped with an anion-exchange column and a conductivity detector.
-
Data Analysis: The concentrations of fluoride and sulfate in the absorption solution are determined by comparing the peak areas to the calibration curves. The percentages of fluorine and sulfur in the original sample are then calculated.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
This protocol describes the general procedure for determining the elemental composition of a C8H4F6S compound using HRMS.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the C8H4F6S compound in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
Instrument Calibration: Calibrate the mass spectrometer using a well-characterized calibration standard that covers the mass range of interest. This ensures high mass accuracy.
-
Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or through a chromatographic system (e.g., HPLC, UPLC). Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum in high-resolution mode. The mass analyzer (e.g., Orbitrap, TOF) measures the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places).
-
Data Analysis: Use the instrument's software to determine the accurate mass of the molecular ion. The software then calculates possible elemental compositions that fit the measured mass within a specified tolerance (e.g., ± 5 ppm). Based on the known elements present (C, H, F, S) and other constraints (e.g., isotopic pattern, ring and double bond equivalents), the most probable elemental formula is determined.
References
A Comparative Guide to the GC-MS Analysis of 3,5-Bis(trifluoromethyl)benzenethiol Reaction Products
For researchers and professionals in drug development and chemical synthesis, accurate analysis of reaction products is paramount. This guide provides a comparative overview of the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction products of 3,5-Bis(trifluoromethyl)benzenethiol. It delves into common reaction pathways, presents hypothetical yet representative experimental data, and compares GC-MS with alternative analytical techniques, offering a comprehensive resource for methodological selection and application.
Introduction to Reactions of this compound
This compound is a fluorinated aromatic thiol that serves as a versatile building block in organic synthesis. Its electron-deficient aromatic ring and reactive thiol group allow it to participate in a variety of reactions. The two primary reaction types that are amenable to GC-MS analysis of their products are S-alkylation and oxidation.
-
S-Alkylation (Thioether Formation): The thiol proton is acidic and can be readily deprotonated by a base to form a thiolate. This potent nucleophile can then react with alkyl halides or other electrophiles to form stable thioethers. This reaction is fundamental in the synthesis of various organic molecules, including potential pharmaceutical candidates.
-
Oxidation (Disulfide Formation): Thiols can be oxidized under mild conditions to form disulfides. This reversible reaction is a common transformation and the resulting disulfide is a key derivative to characterize.
GC-MS Analysis of Reaction Products
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of many reaction products of this compound.
Hypothetical Reaction Product Analysis
To illustrate the application of GC-MS, we present a hypothetical analysis of two common reactions: the S-methylation to form 3,5-bis(trifluoromethyl)phenyl methyl thioether and the oxidation to form bis(3,5-bis(trifluoromethyl)phenyl) disulfide.
Table 1: Hypothetical GC-MS Data for this compound and its Reaction Products
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Molecular Ion (m/z) |
| This compound (Starting Material) | 8.5 | 246, 227, 195, 177, 145 | 246 |
| 3,5-Bis(trifluoromethyl)phenyl Methyl Thioether | 9.2 | 260, 245, 213, 195, 145 | 260 |
| Bis(3,5-bis(trifluoromethyl)phenyl) Disulfide | 15.8 | 490, 245, 195, 145 | 490 |
Note: Retention times are hypothetical and depend on the specific GC conditions. Mass fragments are based on expected fragmentation patterns.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible and accurate results. Below is a representative GC-MS methodology for the analysis of the aforementioned reaction products.
Sample Preparation
-
Reaction Quenching: At the desired time point, a small aliquot (e.g., 100 µL) of the reaction mixture is withdrawn.
-
Extraction: The aliquot is diluted with a suitable organic solvent (e.g., 1 mL of dichloromethane or ethyl acetate) and washed with water to remove any inorganic salts or highly polar reagents.
-
Drying: The organic layer is dried over anhydrous sodium sulfate.
-
Dilution: The dried organic solution is then diluted to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can provide complementary or, in some cases, superior information for the analysis of this compound and its derivatives.
Table 2: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| GC-MS | High separation efficiency for volatile compounds. Provides structural information through mass fragmentation. High sensitivity. | Requires volatile and thermally stable analytes. Derivatization may be necessary for non-volatile compounds. | Routine analysis of reaction mixtures containing volatile products. Identification of unknown byproducts. |
| HPLC-MS | Suitable for non-volatile and thermally labile compounds. Wide range of column chemistries for versatile separation. | Lower separation efficiency compared to capillary GC. Matrix effects can be more pronounced. | Analysis of non-volatile reaction products, such as salts or highly polar molecules. Quantification of products in complex matrices. |
| ¹⁹F NMR Spectroscopy | Highly sensitive to the chemical environment of fluorine atoms. Provides direct information about fluorine-containing molecules. Non-destructive. | Does not provide separation of components in a mixture. Lower resolution compared to chromatography for complex mixtures. | In-situ reaction monitoring. Structural elucidation of fluorinated compounds. Quantification of fluorinated species in a mixture without separation. |
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the reaction pathways and the analytical workflow.
Reaction pathways of this compound.
Experimental workflow for GC-MS analysis.
Conclusion
GC-MS is a highly effective and widely accessible technique for the analysis of reaction products of this compound, particularly for volatile thioethers and disulfides. Its high resolution and ability to provide structural information make it an invaluable tool for reaction monitoring and product characterization. However, for a comprehensive understanding, especially when dealing with complex mixtures or non-volatile products, complementary techniques such as HPLC-MS and ¹⁹F NMR spectroscopy should be considered. The choice of analytical method should be guided by the specific properties of the analytes and the research question at hand.
Safety Operating Guide
Proper Disposal of 3,5-Bis(trifluoromethyl)benzenethiol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Bis(trifluoromethyl)benzenethiol, a halogenated organic compound requiring careful management in accordance with hazardous waste regulations. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Pre-Disposal Handling and Storage
Before initiating disposal procedures, proper handling and storage of this compound are crucial to minimize risks. Always consult the Safety Data Sheet (SDS) for complete safety information.
Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn when handling this chemical. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Prevent the formation of aerosols.
Storage:
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Refrigerated storage is often recommended; consult the specific product documentation for optimal conditions.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. Halogenated organic compounds require high-temperature incineration equipped with afterburners and scrubbers to ensure complete destruction and to neutralize harmful byproducts such as hydrogen fluoride.
Step 1: Waste Identification and Classification
This compound is classified as a halogenated organic hazardous waste. While a specific U.S. Environmental Protection Agency (EPA) waste code is not explicitly assigned to this compound, it would likely fall under one of the following categories based on its characteristics:
-
F-listed wastes: These are wastes from non-specific sources. Given that this compound can be used as a solvent or reactant in various processes, it may be classified under codes for spent halogenated solvents if used in that capacity.
-
"U" or "P" listed wastes: If the chemical is a discarded commercial chemical product, it might be classifiable under these lists, although it is not explicitly named.
-
Characteristic Waste: If the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it would be assigned a "D" code.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to determine the precise waste code based on the specific use and any potential contaminants.
Step 2: Waste Segregation and Collection
-
Do not mix this compound waste with non-halogenated waste streams. Segregation is crucial as the disposal methods and costs for these categories differ significantly.
-
Collect the waste in a designated, properly labeled, and chemically compatible container. The container should be in good condition with a secure, tight-fitting lid.
-
The label on the waste container must clearly state "Hazardous Waste" and the full chemical name: "this compound".
Step 3: On-Site Accumulation
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Accumulation Area, in accordance with your facility's and local regulations.
-
Ensure the storage area is secure, well-ventilated, and has secondary containment to prevent the release of material in case of a leak.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste stream.
-
The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.
Quantitative Data for Disposal
| Parameter | Guideline/Value | Citation |
| EPA Hazardous Waste Classification | Halogenated Organic Compound | [1][2] |
| Likely EPA Waste Code(s) | F-List (if a spent solvent), or determined by characteristic (D-codes) | [3][4] |
| Recommended Disposal Method | High-Temperature Incineration with afterburner and scrubber | [5] |
| Recommended Incineration Temperature | > 926 °C (1700 °F) | |
| Recommended Residence Time | > 1 second |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and processes.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Bis(trifluoromethyl)benzenethiol
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 3,5-Bis(trifluoromethyl)benzenethiol (CAS RN: 130783-02-7). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Essential Safety Information
Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1] Inhalation may also cause respiratory irritation. This compound is air-sensitive and should be handled with appropriate precautions to prevent oxidation.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves are recommended for incidental splash protection. For extended contact, Viton® or Silver Shield® gloves should be considered. Always inspect gloves for integrity before use. | Protects against skin irritation and absorption. Nitrile and Neoprene offer good resistance to a range of chemicals, while Viton® and Silver Shield® provide superior protection against aromatic and halogenated compounds. |
| Eye and Face Protection | Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing. | Prevents serious eye irritation or injury from splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when working outside of a certified chemical fume hood or when vapors may be generated. | Protects against inhalation of harmful vapors that can cause respiratory tract irritation. |
| Skin and Body Protection | A flame-resistant lab coat must be worn over personal clothing. Closed-toe shoes are mandatory. | Protects skin from splashes and contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It should be kept under an inert gas atmosphere to prevent oxidation.[1] Segregate from oxidizing agents and incompatible materials.
Handling and Use: Experimental Protocol
Due to its air-sensitive nature and strong odor, this compound must be handled with care, preferably within a certified chemical fume hood.
Step-by-Step Experimental Protocol:
-
Preparation:
-
Ensure a bleach bath (a 1:1 mixture of commercial bleach and water) is prepared and readily accessible within the fume hood for immediate decontamination of glassware and equipment.[2]
-
Set up a bleach trap connected to the exhaust of your reaction apparatus to neutralize any volatile thiol odors.[2]
-
All glassware should be thoroughly dried to remove moisture.
-
-
Reagent Transfer (Air-Sensitive Technique):
-
Use a syringe or cannula for transferring the liquid thiol to minimize exposure to air.[3]
-
To prevent pressure buildup, use a second needle connected to a source of inert gas (e.g., nitrogen or argon) to maintain a positive pressure within the reagent bottle during transfer.
-
-
Reaction:
-
Conduct the reaction in a closed system under an inert atmosphere.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Work-up:
-
Perform all work-up procedures within the fume hood.
-
Keep all containers with the thiol or its reaction mixtures tightly sealed when not in use.
-
Spill Management
-
Small Spills: In the event of a small spill within the fume hood, absorb the liquid with an inert material (e.g., sand, vermiculite). Place the contaminated absorbent in a sealed container for hazardous waste disposal. Decontaminate the area with a bleach solution.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel and safety officers.
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a dedicated, labeled hazardous waste container.
-
Waste Neutralization: Liquid waste containing the thiol should be treated with a bleach solution within the fume hood to oxidize the malodorous compound before being collected in the designated halogenated organic waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and list this compound as a component.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₈H₄F₆S | PubChem[4] |
| Molecular Weight | 246.17 g/mol | PubChem[4] |
| Appearance | Clear colorless to slightly yellow liquid | LookChem[5] |
| Boiling Point | 167 °C (lit.) | Sigma-Aldrich |
| Density | 1.46 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| Flash Point | 65.6 °C (closed cup) | Sigma-Aldrich |
Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
